molecular formula C10H10Cl2N4O B049750 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine CAS No. 20419-68-5

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

Cat. No.: B049750
CAS No.: 20419-68-5
M. Wt: 273.12 g/mol
InChI Key: ASNBMEFTEPQHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine, also known as this compound, is a useful research compound. Its molecular formula is C10H10Cl2N4O and its molecular weight is 273.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-9-(oxan-2-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBMEFTEPQHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296898
Record name 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20419-68-5
Record name 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20419-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 112526
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020419685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20419-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Purine, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A Cornerstone Intermediate in Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in the field of medicinal chemistry. We will delve into its chemical properties, the strategic importance of its protecting group, detailed synthesis protocols, and its critical role as a precursor to a class of highly significant therapeutic agents, particularly cyclin-dependent kinase (CDK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

Introduction: The Unassuming Architect of Potent Biologics

At first glance, this compound is a moderately complex heterocyclic compound. However, its true significance lies in its role as a highly versatile and strategically designed building block. The purine core is a privileged scaffold in medicinal chemistry, mimicking the endogenous adenine structure of ATP, while the two chlorine atoms at the C2 and C6 positions act as reactive handles for sequential and selective chemical modifications.

The introduction of the tetrahydropyranyl (THP) group at the N9 position is a crucial chemical decision. It serves as a protecting group, preventing unwanted side reactions at this nitrogen during the modification of the C2 and C6 positions. This protection is key to the controlled, stepwise synthesis of complex 2,6,9-trisubstituted purines, a class of compounds that includes potent and selective inhibitors of cyclin-dependent kinases (CDKs) like Roscovitine (Seliciclib) and Olomoucine.[1][2][3] These inhibitors have been instrumental in cancer research and are being explored for treating a range of other diseases.[4]

Core Compound Profile and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in complex syntheses.

Chemical and Physical Properties

The key properties of this compound are summarized below, providing essential data for reaction planning and safety assessment.[5][6]

PropertyValueSource
IUPAC Name 2,6-dichloro-9-(oxan-2-yl)purinePubChem[5]
CAS Number 20419-68-5ChemicalBook, PubChem[5][7]
Molecular Formula C₁₀H₁₀Cl₂N₄OPubChem[5]
Molecular Weight 273.12 g/mol PubChem[5]
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in DMSO, DichloromethaneGeneric Supplier Data
Structural Representation

The molecular structure is key to understanding its reactivity. The purine core's aromaticity and the distinct electronic environments of the C2 and C6 carbons are central to its synthetic utility.

Caption: Chemical structure of 2,6-dichloro-9-(oxan-2-yl)purine.

Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through standard analytical techniques. While specific spectra vary by instrument and solvent, representative data are available from chemical suppliers and databases.[8][9]

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the C8 proton of the purine ring, and a complex set of multiplets for the protons of the THP ring.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the two chlorinated carbons (C2 and C6) in the purine ring, along with other aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two chlorine atoms, confirming the molecular formula.

The Tetrahydropyranyl (THP) Protecting Group: A Strategic Choice

The use of a protecting group on the N9 nitrogen of the purine is essential for directing the regioselectivity of subsequent substitution reactions. The THP group is an acetal, which is stable under a wide range of conditions but can be easily removed when desired.

Rationale for Protection
  • Stability: The THP ether is stable to strongly basic conditions, organometallic reagents, and nucleophiles, which are often used in the modification of the C2 and C6 positions.[10]

  • Ease of Introduction: It is readily introduced by reacting the N9-H of 2,6-dichloropurine with 3,4-dihydro-2H-pyran (DHP) under mild acidic catalysis.[11]

  • Facile Removal: The THP group can be cleanly removed via acid-catalyzed hydrolysis, regenerating the N9-H without disturbing other parts of the molecule.[10][11] This orthogonality is a cornerstone of modern synthetic strategy.

THP_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Purine_NH Purine-N9-H H_plus_cat Acid Catalyst (e.g., TsOH) DHP DHP (3,4-Dihydro-2H-pyran) Purine_N_THP Purine-N9-THP H_plus_cat->Purine_N_THP Formation of Acetal Purine_N_THP_de Purine-N9-THP Purine_N_THP->Purine_N_THP_de Use in Synthesis (Stable to Base, Nucleophiles) H_plus_aq Aqueous Acid (e.g., HCl, AcOH) Purine_N_THP_de->H_plus_aq Hydrolysis Purine_NH_de Purine-N9-H H_plus_aq->Purine_NH_de Hydrolysis Byproduct 5-Hydroxypentanal H_plus_aq->Byproduct

Caption: The strategic cycle of THP protection and deprotection.

Synthesis Protocol: A Validated Methodology

The synthesis of this compound is a well-established procedure. The following protocol is a representative method for its preparation on a laboratory scale.

Experimental Protocol

Reaction: 2,6-Dichloropurine + 3,4-Dihydro-2H-pyran → this compound

Materials:

  • 2,6-Dichloropurine (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 - 0.1 eq, catalytic)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Ethyl Acetate)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,6-dichloropurine and the anhydrous solvent.

  • Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) dropwise to the stirring mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2,6-dichloropurine is consumed (typically several hours to overnight).

  • Workup:

    • Once the reaction is complete, quench the catalyst by adding a small amount of a weak base, such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Causality: The acid catalyst (TsOH) protonates the DHP, making it a more reactive electrophile that is readily attacked by the N9 nitrogen of the purine ring. Anhydrous conditions are crucial to prevent the hydrolysis of the DHP and the resulting THP-ether product.

Application as a Precursor to Cyclin-Dependent Kinase (CDK) Inhibitors

The primary value of this dichloropurine intermediate is its utility in the synthesis of 2,6,9-trisubstituted purines. The differential reactivity of the C6 and C2 chlorine atoms allows for sequential nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward path to complex molecules.

Case Study: Synthesis of (R)-Roscovitine

Roscovitine (Seliciclib) is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK7, and was one of the first CDK inhibitors to enter clinical trials.[4][12] Its synthesis highlights the strategic utility of our title compound.

Synthetic Workflow:

  • Step 1: Substitution at C6: The C6-Cl is more labile than the C2-Cl. Reaction of 2,6-dichloro-9-(THP)-purine with benzylamine, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like n-butanol at elevated temperatures, selectively displaces the C6 chlorine.

  • Step 2: Substitution at C2: The resulting 2-chloro-6-benzylamino-9-(THP)-purine is then reacted with a second amine, (R)-2-amino-1-butanol, at a higher temperature to displace the less reactive C2 chlorine.

  • Step 3: Deprotection: The final step involves the removal of the THP protecting group under acidic conditions (e.g., aqueous HCl or acetic acid) to yield (R)-Roscovitine.

Roscovitine_Synthesis Start 2,6-Dichloro-9-(THP)-purine The Core Intermediate Step1 Step 1: C6 Substitution + Benzylamine DIPEA, n-BuOH, Δ Start->Step1 Intermediate1 2-Chloro-6-benzylamino-9-(THP)-purine Step1->Intermediate1 Step2 Step 2: C2 Substitution + (R)-2-amino-1-butanol Δ Intermediate1->Step2 Intermediate2 Protected Roscovitine (THP-Roscovitine) Step2->Intermediate2 Step3 Step 3: Deprotection Aqueous Acid (HCl) Hydrolysis Intermediate2->Step3 Final (R)-Roscovitine The Final CDK Inhibitor Step3->Final

Caption: Synthetic pathway from the core intermediate to (R)-Roscovitine.

Mechanism of Action of Derived Purine Analogs

The therapeutic effect of compounds like Roscovitine stems from their ability to inhibit CDKs. This mechanism is directly related to the purine scaffold inherited from the starting intermediate.

  • Competitive ATP Inhibition: CDKs are kinases that transfer a phosphate group from ATP to a substrate protein. The 2,6,9-trisubstituted purine core of Roscovitine mimics the adenine base of ATP.[2]

  • Binding Pocket Occupancy: Roscovitine binds to the ATP-binding pocket of the CDK enzyme. The purine core forms key hydrogen bonds in the hinge region of the kinase, similar to ATP, while the substituents at the C2, C6, and N9 positions occupy adjacent pockets, conferring both potency and selectivity.[2][13] By occupying this site, Roscovitine prevents ATP from binding, thereby inhibiting the kinase's catalytic activity.

CDK_Inhibition cluster_cdk CDK Enzyme ATP_Site ATP Binding Site Phospho_Substrate Phosphorylated Substrate Protein ATP_Site->Phospho_Substrate Phosphorylation (Normal Function) ATP ATP ATP->ATP_Site Binds Roscovitine Roscovitine (Purine Analog) Roscovitine->ATP_Site Competitively Binds (Blocks ATP) Substrate Substrate Protein

Sources

basic properties of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of endogenous signaling molecules and a vast array of therapeutic agents. Within this class, 2,6-disubstituted purines are particularly valuable starting materials for the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies. This guide provides a detailed examination of this compound, a key intermediate for researchers and drug development professionals. The strategic placement of two reactive chlorine atoms, combined with a protecting group at the N9 position, makes this molecule a highly versatile building block for creating diverse chemical libraries. Its utility is exemplified in the synthesis of complex molecules targeting critical cellular pathways, such as those regulated by cyclin-dependent kinases (CDKs) and DNA-dependent protein kinases (DNA-PK).[1][2] This document will elucidate its fundamental properties, outline a representative synthetic pathway, and explore its strategic application in modern drug discovery.

Physicochemical and Spectroscopic Properties

The foundational characteristics of a synthetic intermediate are critical for its effective use in multi-step syntheses. The properties of this compound are summarized below. The tetrahydropyran (THP) group at the N9 position serves as a common protecting group for the purine nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions during subsequent modifications.

PropertyValueSource
CAS Number 20419-68-5[3][4][5]
Molecular Formula C₁₀H₁₀Cl₂N₄O[3][4]
Molecular Weight 273.12 g/mol [3]
IUPAC Name 2,6-dichloro-9-(oxan-2-yl)purine[3]
Synonyms This compound[3]

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While specific spectra are hosted on dedicated databases, the expected characterization data includes:

  • ¹H NMR: Proton nuclear magnetic resonance spectroscopy would confirm the presence of the purine ring proton, the anomeric proton of the THP group, and the aliphatic protons of the THP ring.[6][7]

  • ¹³C NMR: Carbon spectroscopy would identify the distinct carbon environments of the purine and THP rings.[6]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.[6]

  • Infrared Spectroscopy (IR): IR analysis would show characteristic peaks for the aromatic C-N and C-Cl bonds.[6]

Synthesis, Reactivity, and Handling

Representative Synthetic Pathway

The synthesis of N9-alkylated purines from their parent heterocycle is a well-established transformation in organic chemistry. This compound is typically prepared via the alkylation of 2,6-dichloropurine. The reaction with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis is a standard method for introducing the THP protecting group.

A key challenge in the alkylation of purines is regioselectivity, as reactions can yield both N7 and N9 substituted products.[8] Often, the N9 isomer is the thermodynamically more stable product, and reaction conditions can be optimized to favor its formation. For instance, heating the reaction mixture can facilitate the conversion of any kinetic N7 product into the desired N9 isomer.[8]

Below is a representative, step-by-step protocol based on analogous chemical transformations.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropurine (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (or THF) to dissolve or suspend the starting material.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the mixture, followed by a catalytic amount of p-toluenesulfonic acid (~0.1 eq). The DHP is added in slight excess to ensure complete consumption of the starting purine. The acid catalyst is essential for activating the DHP for electrophilic attack.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N9-substituted product from any unreacted starting material and the N7 isomer.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following diagram illustrates the generalized workflow for this synthesis.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Dissolve 2,6-Dichloropurine in Anhydrous Solvent B 2. Add DHP (1.2 eq) and catalytic p-TsOH (0.1 eq) A->B Reagents C 3. Stir at Room Temperature Monitor by TLC B->C Reaction Time D 4. Quench with NaHCO₃ Extract with DCM C->D Completion E 5. Wash with Water & Brine D->E F 6. Dry (Na₂SO₄), Filter, and Concentrate E->F G 7. Purify via Silica Gel Chromatography F->G Crude Product H 2,6-Dichloro-9-(THP)-9H-purine G->H Pure Product

A generalized workflow for the synthesis of 2,6-Dichloro-9-(THP)-9H-purine.
Core Reactivity: A Versatile Scaffold for Derivatization

The primary utility of this compound lies in the differential reactivity of the two chlorine atoms at the C2 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the sequential and selective introduction of various functional groups. The C6 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This reactivity difference enables chemists to perform substitutions at C6 first, followed by a second, distinct substitution at C2, leading to a wide array of 2,6,9-trisubstituted purine derivatives.[2]

This stepwise functionalization is the cornerstone of its application in building libraries of compounds for screening against biological targets, particularly protein kinases.

G cluster_C6 C6 Substitution (More Reactive) cluster_C2 C2 Substitution (Less Reactive) Start 2,6-Dichloro-9-(THP)-9H-purine C6_Node Introduce Nucleophile 1 (Nu1-H) e.g., an amine (R-NH₂) Start->C6_Node SₙAr Reaction 1 Intermediate 2-Chloro-6-(Nu1)-9-(THP)-9H-purine C6_Node->Intermediate C2_Node Introduce Nucleophile 2 (Nu2-H) e.g., an alcohol (R-OH) or thiol (R-SH) Intermediate->C2_Node SₙAr Reaction 2 Final_Product 2-(Nu2)-6-(Nu1)-9-(THP)-9H-purine (Trisubstituted Purine Library) C2_Node->Final_Product

Reaction logic for creating 2,6,9-trisubstituted purine libraries.
Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is a hazardous substance.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H317: May cause an allergic skin reaction.[3]

  • Precautionary Measures:

    • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Applications in Medicinal Chemistry and Drug Development

While this compound is not typically an active pharmaceutical ingredient itself, it serves as a crucial intermediate in the synthesis of biologically active molecules. Its value is derived from the purine core, which mimics endogenous nucleosides and can fit into the ATP-binding pockets of many enzymes, particularly kinases.

  • Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. The 2,6,9-trisubstituted purine scaffold, readily accessible from this intermediate, has been successfully employed to develop potent inhibitors of Cyclin-Dependent Kinases (CDKs).[2] For example, the well-known CDK inhibitor roscovitine is a 2,6,9-trisubstituted purine. By varying the substituents at the C2 and C6 positions, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.[2]

  • DNA Damage Response (DDR) Inhibitors: More recently, purine derivatives containing a tetrahydropyran moiety have been developed as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. The drug candidate AZD7648 is a potent and selective DNA-PK inhibitor featuring a 9-(tetrahydro-2H-pyran-4-yl)-purinone core.[1][9] The synthesis of such molecules relies on building blocks that allow for the strategic functionalization of the purine ring, highlighting the importance of intermediates like the one discussed herein.

  • Antiviral Agents: The general class of purine nucleoside analogs has a long history of use as antiviral drugs.[8] The ability to modify the C2 and C6 positions allows for the synthesis of novel nucleoside and non-nucleoside analogs for screening against viral polymerases and other essential viral enzymes.

  • General Synthetic Intermediate: It is also used as an intermediate in the synthesis of other chemical derivatives, such as 2,8-Dihydroxyadenine.[5]

Conclusion

This compound is a high-value synthetic intermediate for medicinal chemists and drug discovery scientists. Its key features—a stable protecting group at N9 and two differentially reactive chlorine atoms at C2 and C6—provide a robust and flexible platform for generating diverse libraries of novel purine derivatives. Its proven utility in the synthesis of potent kinase inhibitors for oncology underscores its strategic importance. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this versatile building block in the rational design of next-generation targeted therapeutics.

References

  • PubChem. This compound.
  • SpectraBase. This compound.
  • PubChem. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
  • Jarrahpour AA, Torabi E. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. 2006; 2006(4):M481.
  • Bertrand J, et al. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. 2021; 26(11):3325.
  • Goldberg FW, et al. The Discovery of 7-Methyl-2-[(7-methyl[3][6][7]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. J Med Chem. 2020; 63(7):3461-3471.
  • Gucky T, et al. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. Eur J Med Chem. 2013; 59:105-18.
  • ResearchGate. An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648.

Sources

The Strategic Intermediate: A Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a pivotal intermediate in the synthesis of a diverse array of biologically active purine derivatives. We will delve into the historical context of its development, the chemical logic behind its synthesis, and its critical applications in the field of medicinal chemistry, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block. We will detail a standard laboratory-scale synthesis protocol, discuss the rationale behind the use of the tetrahydropyranyl (THP) protecting group, and showcase its utility in the synthesis of advanced purine scaffolds.

Introduction: The Purine Scaffold and the Rise of a Key Intermediate

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules such as adenine and guanine.[1][2][3] Consequently, synthetic purine analogs have been a focal point for the development of novel therapeutics, particularly in oncology and virology.[4][5][6] The strategic manipulation of the purine core at its various positions allows for the fine-tuning of biological activity. 2,6-Dichloropurine emerged as a versatile starting material, with the two chlorine atoms acting as excellent leaving groups for sequential nucleophilic substitution reactions.[7][8]

However, the acidic proton at the N9 position of the purine ring presents a challenge for selective substitution at the C2 and C6 positions. To overcome this, a protecting group strategy is essential. The introduction of the tetrahydropyranyl (THP) group at the N9 position led to the development of this compound. This modification passivates the N9 position, preventing unwanted side reactions and enabling chemists to selectively functionalize the C2 and C6 positions, thereby unlocking a vast chemical space for drug discovery.[9]

Discovery and History: A Tale of Synthetic Evolution

The journey to this compound is one of incremental yet significant advancements in synthetic chemistry. The initial focus was on the synthesis of the parent compound, 2,6-dichloropurine. Early methods involved the chlorination of xanthine or hypoxanthine derivatives using reagents like pyrophosphoryl chloride or phosphorus oxychloride.[8][10] These methods, while effective, often required harsh conditions.

The evolution of its synthesis reflects a broader trend in medicinal chemistry towards more efficient and selective reactions, enabling the rapid generation of compound libraries for biological screening.

Chemical Properties and Characterization

This compound is a white to off-white solid. Below is a summary of its key chemical properties.

PropertyValue
Molecular Formula C₁₀H₁₀Cl₂N₄O
Molecular Weight 273.12 g/mol
CAS Number 20419-68-5
Appearance White to off-white solid
Solubility Soluble in organic solvents like ethyl acetate, dichloromethane, and DMF.

Spectroscopic Characterization: The structure of the compound is routinely confirmed using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the purine ring proton (H-8), and the protons of the tetrahydropyranyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the purine core and the THP protecting group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through the acid-catalyzed reaction of 2,6-dichloropurine with 3,4-dihydro-2H-pyran. The following protocol is a representative procedure for a laboratory-scale synthesis.[9]

Reaction Scheme:

G cluster_0 Reaction Scheme 2,6-Dichloropurine 2,6-Dichloropurine Product This compound 2,6-Dichloropurine->Product + Dihydropyran 3,4-Dihydro-2H-pyran Catalyst DL-Camphorsulfonic acid Ethyl Acetate, 65°C

Caption: Synthesis of this compound.

Materials:

  • 2,6-Dichloropurine

  • 3,4-Dihydro-2H-pyran

  • DL-Camphorsulfonic acid

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (Mg₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,6-dichloropurine (1 equivalent) and DL-Camphorsulfonic acid (catalytic amount, e.g., 0.01 equivalents).

  • Solvent Addition: Add ethyl acetate to dissolve the solids.

  • Heating: Heat the mixture to 65°C with stirring.

  • Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 65°C for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL for a 5 mmol scale reaction).

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Causality Behind Experimental Choices:

  • Catalyst: The use of an acid catalyst like camphorsulfonic acid is crucial to activate the dihydropyran for electrophilic attack on the N9 position of the purine.

  • Solvent: Ethyl acetate is a suitable solvent that allows for the reaction to be conducted at a moderate temperature.

  • Temperature: Heating to 65°C provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or product.

  • Work-up and Purification: The aqueous work-up removes the acid catalyst and any water-soluble impurities. Column chromatography is necessary to separate the desired N9-protected product from any unreacted starting material and potential N7-protected isomer.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 2,6,9-trisubstituted purines. The differential reactivity of the C2 and C6 chlorine atoms allows for sequential and selective nucleophilic aromatic substitution reactions. This has been extensively exploited in the development of cyclin-dependent kinase (CDK) inhibitors, a class of anti-cancer agents.[4][15][16][17]

Workflow for the Synthesis of 2,6,9-Trisubstituted Purine Analogs:

G start 2,6-Dichloro-9-(THP)-9H-purine step1 Nucleophilic Substitution at C6 (e.g., with an amine R¹-NH₂) start->step1 intermediate1 2-Chloro-6-(substituted)-9-(THP)-purine step1->intermediate1 step2 Nucleophilic Substitution at C2 (e.g., with an amine R²-NH₂) intermediate1->step2 intermediate2 2,6-Di(substituted)-9-(THP)-purine step2->intermediate2 step3 Deprotection of THP group (Acidic conditions) intermediate2->step3 final_product 2,6,9-Trisubstituted Purine (Final Drug Candidate) step3->final_product

Caption: General synthetic route to 2,6,9-trisubstituted purines.

Case Study: Synthesis of Roscovitine Analogs

Roscovitine (Seliciclib) is a well-known CDK inhibitor that has been investigated for the treatment of various cancers.[13][14] The synthesis of many roscovitine analogs starts with this compound. The C6-chloro is typically displaced first with an appropriate amine, followed by substitution at the C2 position with another amine. The final step involves the removal of the THP protecting group under acidic conditions to yield the target molecule. This modular approach allows for the creation of a large library of analogs for structure-activity relationship (SAR) studies.[11]

Conclusion

This compound stands as a testament to the power of strategic synthetic design in medicinal chemistry. Its development addressed a key challenge in purine chemistry, enabling the selective and efficient synthesis of a vast number of derivatives. Its continued use in the synthesis of kinase inhibitors and other biologically active molecules underscores its importance as a cornerstone intermediate for drug discovery and development. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering valuable insights for researchers in the field.

References

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer.
  • The design and synthesis of purine inhibitors of CDK2. III. PubMed. [Link]
  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evalu
  • Alkylation of 2,6-dichloro-9H-purine.
  • Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]
  • This compound. PubChem. [Link]
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines.
  • Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed. [Link]
  • Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres. PubMed. [Link]
  • Purine and Pyrimidine Metabolism. University of Washington. [Link]
  • Purine Synthesis. Microbe Notes. [Link]
  • Process for preparing 2,6-dichloropurine.
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]
  • Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II).
  • Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides.
  • Purine, Pyrimidine Metabolism, Disorders – biochemistry. UW Pressbooks. [Link]
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI. [Link]
  • Roscovitine in cancer and other diseases.
  • Roscovitine, a Novel Cyclin-Dependent Kinase Inhibitor, Characterizes Restriction Point and G2/M Transition in Tobacco BY-2 Cell Suspension. PubMed. [Link]
  • Purine Biosynthesis. News-Medical.Net. [Link]

Sources

A Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A Cornerstone Intermediate in Purine Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Purine Precursor

Within the intricate landscape of medicinal chemistry and drug development, the purine scaffold stands as a "privileged" structure, forming the core of essential biomolecules like adenine and guanine.[1][2] Consequently, synthetic purine analogs are a focal point in the search for novel therapeutics, leading to the development of anticancer, antiviral, and immunosuppressive agents.[3][] This guide focuses on 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a compound that, while not a participant in biological purine synthesis, serves as a pivotal starting material in the chemical synthesis of a vast array of biologically active purine derivatives.

Its utility stems from a combination of two key structural features: the highly reactive dichloropurine core and the stable, yet readily cleavable, tetrahydropyranyl (THP) protecting group at the N9 position.[5][6] This strategic design allows for precise and sequential chemical modifications, making it an indispensable tool for constructing libraries of novel compounds for biological screening.[7]

Part 1: The Synthetic Versatility of the 2,6-Dichloro-9-(THP)-purine Scaffold

The power of 2,6-Dichloro-9-(THP)-9H-purine lies in the differential reactivity of the chlorine atoms at the C6 and C2 positions of the purine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism where a nucleophile displaces a leaving group (in this case, chloride) on an aromatic ring.[8][9]

Causality of Reactivity: The chlorine at the C6 position is generally more reactive and susceptible to displacement than the chlorine at the C2 position.[10][11] This differential reactivity is crucial as it enables chemists to perform sequential substitutions. By carefully controlling reaction conditions such as temperature and the nature of the nucleophile, one can first substitute the C6 chlorine, isolate the intermediate, and then proceed to substitute the C2 chlorine with a different nucleophile.[10][12] This stepwise approach is fundamental to creating 2,6-disubstituted purines with distinct functionalities, which is often a requirement for achieving target specificity and potency in drug candidates.[13][14]

The Role of the Tetrahydropyranyl (THP) Protecting Group: The N9 position of the purine ring is a potential site for undesired side reactions during synthesis. The THP group serves as a robust protecting group for this position.[6][15][16]

  • Ease of Introduction & Stability: It is easily installed and is stable under a wide range of non-acidic conditions, including strongly basic media and reactions involving organometallics or hydrides.[6][16][17] This stability is essential for the integrity of the molecule during the nucleophilic substitution steps at C2 and C6.

  • Solubility: The THP group often enhances the solubility of the purine intermediate in organic solvents, facilitating reaction handling and purification.[15]

  • Facile Removal: A key advantage is its lability under mild acidic conditions.[6][18] Treatment with acids like HCl in an alcoholic solvent or trifluoroacetic acid (TFA) efficiently removes the THP group, revealing the N9-H required for biological activity, as this nitrogen often participates in crucial hydrogen bonding interactions with target proteins.[18]

Caption: Reactivity sites of the 2,6-Dichloro-9-(THP)-9H-purine scaffold.

Part 2: Synthesis of Biologically Active Purine Analogs - The Case of Roscovitine

To illustrate the practical application of this precursor, we will examine its role in the synthesis of Roscovitine (Seliciclib), a potent inhibitor of cyclin-dependent kinases (CDKs) that has been investigated as an anti-cancer agent.[19][20][21] Roscovitine and its analogs are classic examples of 2,6,9-trisubstituted purines whose synthesis relies heavily on the dichloropurine scaffold.[22][23]

The synthesis demonstrates the principles of sequential substitution and deprotection. While many published syntheses start with 2,6-dichloropurine and perform the N9 alkylation later[22][24], using the N9-THP protected version provides an alternative route where the N9 substituent is handled post-functionalization of the C2 and C6 positions. The general strategy remains the same: selective, sequential displacement of the two chlorine atoms.

Roscovitine_Synthesis_Workflow cluster_caption Start 2,6-Dichloro-9-(THP)-purine Step1 Step 1: C6 Substitution Start->Step1 Intermediate1 2-Chloro-6-benzylamino- 9-(THP)-purine Step1->Intermediate1 Reagent1 Nucleophile 1: Benzylamine Reagent1->Step1 Step2 Step 2: C2 Substitution Intermediate1->Step2 Intermediate2 Protected Roscovitine Analog Step2->Intermediate2 Reagent2 Nucleophile 2: (R)-2-aminobutan-1-ol Reagent2->Step2 Step3 Step 3: N9 Alkylation & Deprotection* Intermediate2->Step3 Final (R)-Roscovitine Step3->Final Reagent3 1. Isopropyl Bromide 2. Acidic Workup Reagent3->Step3

Caption: General synthetic workflow for Roscovitine from a dichloropurine precursor.

Note: The workflow illustrates the general strategy. Specific synthetic routes may vary, for instance by introducing the N9-isopropyl group before the C2/C6 substitutions.[22] The THP-protected starting material is ideal for routes where other N9 modifications or a final N9-H are desired.

Quantitative Data: Kinase Inhibition Profile of Roscovitine

The end product, Roscovitine, demonstrates potent and selective inhibition of several key cell cycle kinases. This biological activity is a direct result of the specific substituents installed on the purine core, a process enabled by the versatile dichloropurine starting material.

Target KinaseIC₅₀ (µM)Citation
CDK1/cyclin B~0.45[23]
CDK2/cyclin A~0.7[21]
CDK2/cyclin E~0.7[21]
CDK5/p35~0.16 - 0.2[23]
CDK7/cyclin H~0.8
CDK9/cyclin T~0.4
ERK1>100

Part 3: Experimental Protocols & Methodologies

The following protocols are generalized procedures derived from common practices in purine chemistry.[12][25] They are intended as a guide and must be adapted based on the specific nucleophiles and substrates used.

Protocol 1: General Procedure for Sequential Nucleophilic Substitution

Objective: To synthesize a 2,6-disubstituted purine derivative from 2,6-Dichloro-9-(THP)-9H-purine.

Step-by-Step Methodology:

  • C6-Position Substitution (First Substitution): a. Dissolve 2,6-Dichloro-9-(THP)-9H-purine (1.0 eq) in a suitable solvent such as n-butanol or ethanol. b. Add a base, typically a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to act as an acid scavenger. c. Add the first nucleophile (e.g., an amine, 1.1 eq) to the solution. d. Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. e. Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting monosubstituted intermediate (e.g., 2-chloro-6-substituted-9-(THP)-purine) using silica gel column chromatography.

    Causality Insight: The C6 position is more electron-deficient and thus more susceptible to nucleophilic attack. Using moderate temperatures and a slight excess of the first nucleophile ensures selective substitution at this site while leaving the C2-chloro group intact.[12]

  • C2-Position Substitution (Second Substitution): a. Dissolve the purified monosubstituted intermediate (1.0 eq) in a high-boiling point solvent like n-butanol or in a sealed vessel for reactions above the solvent's boiling point. b. Add the second, typically less reactive or more sterically hindered, nucleophile (e.g., a different amine, 2.0-5.0 eq). Often, the nucleophile itself can serve as the base if used in large excess. c. Heat the reaction to a higher temperature (e.g., 120-160 °C). The less reactive C2-chloro bond requires more energy to break.[12] d. Monitor the reaction for completion (typically 8-24 hours). e. Cool the reaction, remove the solvent, and purify the final 2,6-disubstituted-9-(THP)-purine product by column chromatography or recrystallization.

Protocol 2: Deprotection of the THP Group

Objective: To remove the N9-THP protecting group to yield the final compound.

Step-by-Step Methodology:

  • Dissolve the THP-protected purine derivative in an alcoholic solvent, such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of a strong acid. A common choice is a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) or an aqueous solution of HCl.[18] Pyridinium p-toluenesulfonate (PPTS) can also be used for more acid-sensitive substrates.[6]

  • Stir the reaction at room temperature. The deprotection is usually rapid, often completing within 30 minutes to 4 hours. Monitor by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected final product. Further purification may be performed if necessary.

Trustworthiness: This self-validating protocol relies on the distinct chemical properties of the acetal linkage in the THP group, which is uniquely labile to acid while the rest of the purine analog remains stable. The completion of the reaction can be unequivocally confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot.

Conclusion

This compound is a masterful example of strategic chemical design. It is not a direct actor in biological pathways but rather a critical enabler, providing medicinal chemists with a robust and flexible platform for the synthesis of novel purine analogs. Its differential reactivity and the reliability of the THP protecting group allow for the controlled and sequential introduction of diverse chemical functionalities. This capability is directly responsible for the development of potent and selective kinase inhibitors like Roscovitine and countless other purine derivatives that continue to fuel the pipeline of modern drug discovery.[26][27]

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • Synthesis and Medicinal Uses of Purine. Pharmaguideline.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Purine Synthesis for Research. BOC Sciences.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • What properties do the derivatives of 2,6 - Dichloropurine have?. Blog - Keyingchem.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Facile and Practical Synthesis of 2,6-Dichloropurine.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors. PubMed.
  • Synthesis of purine derivatives.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • 4.5 Tetrahydropyranyl (THP)
  • Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions.
  • Alkylation of 2,6-dichloro-9H-purine.
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI.
  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents.
  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives.
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. NIH.
  • This compound. PubChem.
  • Purine Analogues as Kinase Inhibitors: A Review. PubMed.
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar.
  • This compound. CymitQuimica.
  • The cyclin dependent kinase inhibitor Roscovitine prevents diet-induced metabolic disruption in obese mice. PMC - PubMed Central.
  • Roscovitine, a Novel Cyclin-Dependent Kinase Inhibitor, Characterizes Restriction Point and G2/M Transition in Tobacco BY-2 Cell Suspension. PubMed.
  • Nucleophilic Aromatic Substitution.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • Roscovitine. Cell Signaling Technology.
  • Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed.
  • Roscovitine. Tocris Bioscience.
  • 16.

Sources

A Technical Guide to the Preliminary Investigation of Dichloropurine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, serving as a privileged structure in the design of molecules that interact with a vast array of biological targets. Among its halogenated variants, dichloropurine derivatives stand out for their synthetic versatility and significant therapeutic potential, particularly in oncology and virology.[1] This guide provides a framework for the initial exploration of novel dichloropurine derivatives, moving from synthesis to biological characterization. It is designed for researchers at the bench, emphasizing the rationale behind methodological choices to ensure a robust and logical investigative workflow.

The Strategic Importance of the Dichloropurine Scaffold

2,6-Dichloropurine is the most common starting material in this class. Its value lies in the differential reactivity of its two chlorine atoms.[2] The presence of these electron-withdrawing halogens makes the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of diverse functional groups, enabling the creation of large libraries of compounds for screening.[1]

Crucially, the purine core mimics the adenine base of ATP, the universal substrate for protein kinases. Consequently, derivatives of this scaffold are excellent candidates for development as kinase inhibitors, a major class of anti-cancer therapeutics.[3]

Synthesis and Structural Verification: The Foundation of Discovery

A successful biological investigation begins with the unambiguous synthesis and characterization of the molecule of interest. The purity and structural integrity of the compound are paramount for the reliability of all subsequent data.

Core Synthesis: Selective Nucleophilic Aromatic Substitution

The most common strategy for derivatization involves the stepwise displacement of the chlorine atoms. The C6 position is generally more reactive to nucleophilic attack (especially by amines) than the C2 position. This differential reactivity can be exploited to synthesize 2,6-disubstituted purines in a controlled manner.[2]

Experimental Protocol: Synthesis of a 6-Alkylamino-2-chloropurine Derivative

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,6-dichloropurine (1.0 eq) in a suitable solvent such as n-butanol or ethanol (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the HCl byproduct.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to neutralize), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the pure 6-substituted derivative.

Structural and Purity Confirmation

Before any biological testing, the identity and purity of the synthesized compound must be rigorously confirmed.

Table 1: Essential Characterization Techniques

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Confirms the precise chemical structure, including the position of the new substituent.Chemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches the calculated molecular weight.
HPLC/UPLC Assesses the purity of the final compound.A single major peak, ideally >95% purity by area under the curve.

Primary Biological Screening: The Kinase Inhibition Assay

Given the structural similarity of the purine core to ATP, a primary investigation into the potential of a new dichloropurine derivative often begins with screening against a panel of protein kinases.[3][4]

Causality: Why Target Kinases?

Protein kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[4] By designing molecules that compete with ATP for the kinase's binding site, we can inhibit its function, thereby blocking downstream signaling that promotes tumor growth. The substitutions at the C2 and C6 positions are critical for achieving both high potency and selectivity for the target kinase over the ~500 other kinases in the human kinome.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 10 mM DMSO stock) in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the following in order:

    • Kinase buffer.

    • Test compound at various concentrations.

    • The target kinase enzyme and its specific peptide substrate.

  • Initiation: Start the reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).

Diagram 1: Workflow for In Vitro Kinase Inhibition

Kinase_Inhibition_Workflow Workflow for In Vitro Kinase Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Detection & Analysis A Prepare Serial Dilutions of Test Compound C Add Compound, Kinase, and Substrate to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at Room Temp D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent (Generate Signal) F->G H Read Luminescence G->H I Calculate IC50 Value H->I Target_Engagement_Workflow Confirming Mechanism of Action via Western Blot A Treat Cancer Cells with Test Compound (IC50 conc.) B Lyse Cells & Quantify Total Protein A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to Membrane C->D E Western Blot Probing D->E F Probe with Antibody for Phosphorylated Substrate E->F G Probe with Antibody for Total Substrate (Loading Control) E->G H Image and Quantify Bands F->H G->H I Observe Decreased Phosphorylation Relative to Total Protein H->I

Caption: Validating target inhibition by observing reduced downstream substrate phosphorylation.

If the compound successfully inhibits the target kinase within the cell, a dose-dependent decrease in the phosphorylation of a known downstream substrate should be observed, confirming the on-target mechanism of action.

References

  • Title: Facile and Practical Synthesis of 2,6-Dichloropurine Source: ResearchG
  • Title: The Synthesis and Properties of 6-Chloropurine and Purine Source: ACS Public
  • Title: Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives Source: ResearchG
  • Title: Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy Source: ResearchG
  • Title: The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applic
  • Title: Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines Source: ResearchG
  • Title: Purine Analogues as Kinase Inhibitors: A Review Source: PubMed URL:[Link]
  • Title: Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma Source: Semantic Scholar URL:[Link]

Sources

The Strategic Keystone: A Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique combination of a reactive purine core, selectively addressable chlorine substituents, and a strategically employed protecting group makes it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth technical overview of this key intermediate, from its fundamental properties and synthesis to its critical role in the construction of complex, biologically active molecules.

Core Characteristics of a Privileged Scaffold

This compound, identified by its CAS Number 20419-68-5, is a white to pale yellow solid at room temperature.[1] The incorporation of the tetrahydropyranyl (THP) group at the N9 position of the purine ring is a deliberate and crucial modification that imparts favorable solubility and stability characteristics, while also directing the regioselectivity of subsequent reactions.

PropertyValueSource
CAS Number 20419-68-5[2]
Molecular Formula C₁₀H₁₀Cl₂N₄O[2]
Molecular Weight 273.12 g/mol [2]
Appearance White to pale yellow solid[1]
Storage Inert atmosphere, Store in freezer, under -20°C[1]

The true value of this intermediate lies in the differential reactivity of the two chlorine atoms at the C2 and C6 positions of the purine ring. This feature allows for a stepwise and controlled introduction of various nucleophiles, enabling the synthesis of a diverse library of 2,6,9-trisubstituted purine derivatives.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a two-step process commencing with the commercially available 2,6-dichloro-9H-purine. The critical step is the protection of the N9 position with a tetrahydropyranyl (THP) group.

Synthesis of the Precursor: 2,6-Dichloropurine

Several methods exist for the synthesis of 2,6-dichloropurine, a common starting material in medicinal chemistry.[3][4] A frequently employed laboratory-scale method involves the chlorination of xanthine using phosphorus oxychloride.[5]

N9-Tetrahydropyranylation: A Step-by-Step Protocol

The introduction of the THP protecting group at the N9 position is typically achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). This reaction is generally regioselective for the N9 position in purines.

Materials:

  • 2,6-dichloro-9H-purine

  • 3,4-dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Anhydrous dioxane or other suitable aprotic solvent

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 2,6-dichloro-9H-purine in anhydrous dioxane, add a catalytic amount of p-toluenesulfonic acid.

  • Add 3,4-dihydro-2H-pyran dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

The Art of Selective Substitution: Unlocking Chemical Diversity

The synthetic utility of this compound is centered on the sequential and regioselective displacement of its two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This differential reactivity is the key to building molecular complexity in a controlled manner.

Regioselective Substitution at the C6 Position

The initial nucleophilic substitution predominantly occurs at the C6 position. A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce diverse functionalities. This step is typically carried out under basic conditions or with the use of a non-nucleophilic base to scavenge the liberated HCl.

C6_Substitution Intermediate 2,6-Dichloro-9-(THP)-purine Product 2-Chloro-6-(R-amino)-9-(THP)-purine Intermediate->Product C6 Substitution Nucleophile R-NH₂ (Nucleophile) Nucleophile->Product Base Base (e.g., DIPEA) Base->Product

Caption: Regioselective substitution at the C6 position.

Subsequent Substitution at the C2 Position

Following the substitution at C6, the less reactive C2 chlorine can be displaced by a second, often different, nucleophile. This subsequent reaction may require more forcing conditions, such as higher temperatures or the use of a stronger nucleophile, to proceed efficiently. This two-step sequence allows for the creation of 2,6,9-trisubstituted purines with distinct functionalities at each position.[6][7][8]

C2_Substitution C6_Substituted 2-Chloro-6-(R-amino)-9-(THP)-purine Final_Product 2-(R'-amino)-6-(R-amino)-9-(THP)-purine C6_Substituted->Final_Product C2 Substitution (harsher conditions) Nucleophile2 R'-NH₂ (Nucleophile 2) Nucleophile2->Final_Product

Caption: Subsequent substitution at the C2 position.

Enabling Drug Discovery: Applications in Kinase Inhibitor Synthesis

The 2,6,9-trisubstituted purine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[9] Many of these inhibitors target the ATP-binding site of kinases, and the purine core mimics the adenine moiety of ATP. The strategic diversification at the C2, C6, and N9 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A notable example of a drug candidate developed from a related purine scaffold is AZD7648 , a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[10] While the final compound has a slightly different substitution pattern, its synthesis highlights the utility of the 2,6-dichloropurine core in constructing complex kinase inhibitors.[11]

The general synthetic strategy for many purine-based kinase inhibitors involves the sequential substitution of the chloro groups on the this compound intermediate with various amine-containing fragments to build the final drug molecule.[12][13][14]

The Final Step: Deprotection of the THP Group

The tetrahydropyranyl (THP) group is prized for its stability under a wide range of reaction conditions, including those involving strong bases and nucleophiles. However, its facile removal under acidic conditions is equally important for the successful synthesis of the final active pharmaceutical ingredient (API).

The deprotection is typically achieved by treating the THP-protected purine with a dilute acid in an alcoholic solvent. Common reagents include hydrochloric acid in methanol or p-toluenesulfonic acid in ethanol. The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then quenched by the solvent.

General Deprotection Protocol:

  • Dissolve the THP-protected purine derivative in a suitable alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl or PTSA).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure and purify the final product as needed.

Conclusion: A Versatile and Indispensable Intermediate

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its well-defined reactivity profile, coupled with the stability and ease of removal of the THP protecting group, provides a robust and flexible platform for the synthesis of diverse libraries of purine-based compounds. For researchers and scientists in the field of drug development, a thorough understanding and proficient utilization of this key intermediate can significantly accelerate the path toward novel and effective therapeutics.

References

  • An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. (2021). [Link]
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. (n.d.). [Link]
  • Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed. (1999). [Link]
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. (2020). [Link]
  • This compound. PubChem. (n.d.). [Link]
  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. (2006). [Link]
  • Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases.
  • Alkylation of 2,6-dichloro-9H-purine.
  • US6455696B2 - Process for preparing 2,6-dichloropurine.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. (2021). [Link]
  • Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine deriv
  • (PDF) 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. National Institutes of Health. (2014). [Link]
  • 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. PubChem. (n.d.). [Link]
  • The Discovery of 7-Methyl-2-[(7-methyl[9][11]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. (2021). [Link]
  • 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. PubMed. (1999). [Link]
  • Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. National Institutes of Health. (2022). [Link]
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed. (2022). [Link]
  • 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)

Sources

The Strategic Application of Tetrahydropyran Protection in Unveiling the Therapeutic Potential of Purine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse biological activities. The strategic manipulation of this scaffold, including the introduction of protecting groups, is a key aspect of modern drug discovery. This technical guide provides a comprehensive exploration of tetrahydropyran (THP)-protected purines, delving into their synthesis, biological evaluation, and potential as next-generation therapeutics. We will dissect the rationale behind employing the THP protecting group, detail experimental protocols, and illuminate the potential mechanisms of action that these modified purines may exhibit.

Introduction: The Enduring Legacy of Purine Analogs and the Imperative for Chemical Innovation

Purine analogs represent a clinically significant class of molecules, with prominent roles in oncology and virology.[1][2][3] Their structural similarity to endogenous purines—adenine and guanine—allows them to interfere with critical cellular processes, such as nucleic acid synthesis and enzyme function, leading to therapeutic effects.[4][5] The general mechanism of action for many purine-based drugs involves their metabolic activation to nucleotide analogs, which can then inhibit enzymes essential for DNA synthesis or be incorporated into DNA, ultimately triggering apoptosis in rapidly dividing cells.[4][6]

However, the development of new purine-based therapeutics is often hampered by challenges related to solubility, metabolic stability, and off-target toxicity. The introduction of protecting groups offers a powerful strategy to overcome these hurdles. The tetrahydropyranyl (THP) group, a widely used protecting group for alcohols and other nucleophilic functional groups, has emerged as a valuable tool in the synthesis and modulation of bioactive molecules.[7][8][9] Its stability under a range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal candidate for transiently masking reactive sites on the purine scaffold.[7][8] This guide will explore the untapped potential of THP-protected purines in drug discovery.

The Tetrahydropyran Protecting Group: A Versatile Tool in Purine Chemistry

The tetrahydropyran (THP) group is typically introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[10][8] This reaction forms a stable acetal linkage. The THP group is lauded for its robustness in the presence of strong bases, organometallics, and hydrides, making it compatible with a wide array of synthetic transformations.[8]

A critical consideration when using the THP group is the creation of a new stereocenter at the C2 position of the tetrahydropyran ring, which can lead to the formation of diastereomers if the parent molecule is chiral.[7][8] This can complicate purification and characterization, but in some instances, has been exploited to influence diastereoselectivity in subsequent reactions.[7]

G cluster_protection Protection cluster_deprotection Deprotection Purine-OH Purine with Hydroxyl Group DHP 3,4-Dihydro-2H-pyran (DHP) H+ Acid Catalyst (e.g., PPTS, TsOH) Purine-OTHP THP-Protected Purine Purine-OTHP_d THP-Protected Purine H+/H2O Aqueous Acid Purine-OH_d Deprotected Purine 5-hydroxypentanal 5-Hydroxypentanal

Synthesis of Tetrahydropyran-Protected Purines: A Step-by-Step Protocol

The synthesis of THP-protected purines can be achieved through several established methods. A common approach involves the direct reaction of a purine derivative containing a hydroxyl or other nucleophilic group with DHP.

Experimental Protocol: Synthesis of 6-chloro-9-(tetrahydropyran-2-yl)purine

This protocol is adapted from methodologies described for the synthesis of N9-substituted purines.[11][12]

Materials:

  • 6-Chloropurine

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 6-chloropurine (1.0 eq) in anhydrous DCM, add PPTS (0.1 eq).

  • Add DHP (1.5 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 6-chloro-9-(tetrahydropyran-2-yl)purine.

Potential Biological Activities and Mechanisms of Action

The introduction of a THP group can significantly modulate the biological profile of a purine analog. This modification can influence several key pharmacological parameters:

  • Metabolic Stability: The THP group can shield the purine from enzymatic degradation. For instance, N9-THP substitution in certain cytokinin derivatives has been shown to decrease their turnover rate by cytokinin oxidase/dehydrogenase.[11][12] This enhanced stability could lead to a prolonged duration of action in a therapeutic context.

  • Receptor Binding and Enzyme Inhibition: The steric bulk of the THP group can alter the binding affinity of the purine analog for its biological target. This could lead to either enhanced or diminished activity, or even a shift in target selectivity. For example, THP-protected cytokinins showed reduced perception by their receptors compared to the parent compounds.[11]

  • Cellular Uptake and Distribution: The lipophilicity introduced by the THP group can affect the molecule's ability to cross cell membranes, potentially influencing its bioavailability and tissue distribution.

Hypothetical Signaling Pathway Modulation

Many purine analogs exert their effects by modulating intracellular signaling pathways. A THP-protected purine could act as a prodrug, releasing the active purine analog intracellularly, or it might possess its own unique biological activity.

G THP-Purine THP-Protected Purine Prodrug Cell_Membrane Cell Membrane THP-Purine->Cell_Membrane Diffusion Intracellular_Release Intracellular Release of Active Purine Cell_Membrane->Intracellular_Release Active_Purine Active Purine Analog Intracellular_Release->Active_Purine Kinase Target Kinase Active_Purine->Kinase Inhibition Downstream_Signaling Downstream Signaling Cascade Kinase->Downstream_Signaling Blockage Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signaling->Cellular_Response

Case Study: N9-Tetrahydropyranyl-Substituted Cytokinins

Research into plant cytokinins provides a concrete example of the biological impact of THP protection on purines. A study on 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives revealed the following:

CompoundParent CompoundBiological ActivityCytotoxicity
6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurinemeta-topolinHigh cytokinin activityMarginal
6-(3-hydroxybenzylamino)-9-tetrahydrofuran-2-ylpurinemeta-topolinHigh cytokinin activityMarginal

Data synthesized from literature findings.[11][12]

These findings demonstrate that THP-protected purines can retain significant biological activity while exhibiting low cytotoxicity, making them promising candidates for further investigation.[11][12]

Future Directions and Therapeutic Potential

The strategic application of THP protection to purine analogs opens up new avenues for drug discovery. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of how different substitution patterns on both the purine and the THP ring affect biological activity.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of THP-protected purines.

  • Exploration of Diverse Therapeutic Areas: While oncology and virology are traditional strengths of purine analogs, the unique properties of THP-protected derivatives may unlock potential in other areas, such as inflammatory and autoimmune diseases.[13]

Conclusion

Tetrahydropyran-protected purines represent a promising, yet underexplored, class of molecules with significant therapeutic potential. The THP group serves as more than just a passive protecting group; it is an active modulator of a molecule's pharmacological properties. By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, researchers can unlock the full potential of this fascinating class of compounds and pave the way for the development of novel, more effective therapies.

References

  • Mini Rev Med Chem. 2006 May;6(5):575-81. Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • PMC - NIH.
  • RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
  • PubMed - NIH. Pharmacology of purine nucleoside analogues.
  • Proprep. What is a THP protecting group, and how is it used in organic synthesis?.
  • Wikipedia. Tetrahydropyran.
  • PubMed. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • PubMed.
  • PubMed.
  • MDPI.
  • PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • ResearchGate.
  • MDPI.

Sources

Exploratory Studies on 2,6-Dichloropurine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2,6-Dichloropurine

In the landscape of medicinal chemistry, the purine core stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Among its many derivatives, 2,6-dichloropurine has emerged as a particularly versatile and valuable starting material for the synthesis of novel therapeutic agents.[1][2] Its two reactive chlorine atoms at the C2 and C6 positions provide convenient handles for selective functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.[2][3] This guide provides an in-depth exploration of the synthetic strategies, biological applications, and key experimental considerations for researchers engaged in the development of 2,6-dichloropurine analogues, with a particular focus on their role as kinase inhibitors.

The inherent reactivity of the chlorine atoms in 2,6-dichloropurine allows for facile nucleophilic substitution, making it a cornerstone for building libraries of diverse purine derivatives.[2][3] These derivatives have shown significant promise in various therapeutic areas, including oncology, virology, and inflammatory diseases.[3][4] The ability to modulate the substituents at the C2 and C6 positions has a profound impact on the biological activity of the resulting molecules, a principle that forms the basis of structure-activity relationship (SAR) studies in this chemical series.[3]

Synthetic Strategies: Accessing and Diversifying the 2,6-Dichloropurine Core

The journey into the chemical space of 2,6-dichloropurine analogues begins with the efficient synthesis of the core scaffold itself. Subsequently, strategic diversification is achieved through selective modification at the C2 and C6 positions.

Synthesis of the 2,6-Dichloropurine Scaffold

Several methods exist for the preparation of 2,6-dichloropurine, with the choice of route often depending on the scale and available starting materials. A common and industrially viable approach involves the chlorination of xanthine (2,6-dihydroxypurine) using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6][7] The reaction is typically performed in the presence of a base, such as pyridine or a weak nucleophilic organic base, to facilitate the reaction.[5][6]

Another synthetic route involves the diazotization of 2-amino-6-chloropurine, followed by a Sandmeyer-type reaction to introduce the second chlorine atom.[7] This method can be advantageous when starting from commercially available 2-amino-6-chloropurine.

Experimental Protocol: Synthesis of 2,6-Dichloropurine from Xanthine [6]

  • Reaction Setup: In a pressure-rated flask, suspend xanthine in an excess of phosphorus oxychloride.

  • Addition of Base: Slowly add a suitable base (e.g., N,N-dimethylaniline or a tertiary amine) to the stirred suspension. The choice of base is critical to modulate reactivity and minimize side reactions. A weaker base is often preferred to control the reaction rate.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-dichloropurine.

Diversification through Nucleophilic Substitution

The true synthetic utility of 2,6-dichloropurine lies in the differential reactivity of its two chlorine atoms. The C6 position is generally more susceptible to nucleophilic attack than the C2 position. This selectivity allows for a stepwise and controlled introduction of different substituents.[5][8]

Workflow for Sequential Nucleophilic Substitution of 2,6-Dichloropurine

G start 2,6-Dichloropurine intermediate 6-Substituted-2-chloropurine start->intermediate  Nucleophile 1 (e.g., Amine, Alcohol)  Controlled Temperature final_product 2,6-Disubstituted Purine Analogue intermediate->final_product  Nucleophile 2 (e.g., Different Amine)  Higher Temperature or  Stronger Nucleophile

Caption: Sequential substitution of 2,6-dichloropurine.

Common nucleophiles employed in these reactions include primary and secondary amines, alcohols, and thiols, leading to the formation of a wide array of 2,6-disubstituted purine analogues.[3] The reaction conditions, such as temperature and the choice of base, can be fine-tuned to control the selectivity. For instance, the first substitution at the C6 position can often be achieved at or below room temperature, while the subsequent substitution at the C2 position may require elevated temperatures.[8]

Experimental Protocol: Selective N6-Alkylation followed by N2-Arylation [9]

  • N6-Substitution: Dissolve 2,6-dichloropurine in a suitable solvent like ethanol. Add an equimolar amount of the desired primary or secondary amine and a base such as triethylamine (Et₃N). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). The product, a 6-substituted-2-chloropurine, can be isolated by precipitation or extraction.

  • N2-Substitution: To the isolated 6-substituted-2-chloropurine in a solvent like N-methyl-2-pyrrolidone (NMP), add an excess of the desired aniline derivative. Heat the reaction mixture at a high temperature (e.g., 150 °C) for several hours. The higher temperature is necessary to overcome the lower reactivity of the C2 position.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the final 2,6-disubstituted purine analogue.

Biological Applications: Targeting Kinases in Disease

The structural resemblance of the purine scaffold to adenosine triphosphate (ATP) makes its derivatives prime candidates for targeting ATP-binding sites in enzymes, particularly protein kinases.[10] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[11] Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery.[12][13][14]

2,6-Dichloropurine analogues have been extensively explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and others.[11][15] The substituents at the C2 and C6 positions play a crucial role in determining the potency and selectivity of these inhibitors.[3]

A Representative Kinase Signaling Pathway Targeted by Purine Analogues

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2,6-Dichloropurine Analogue Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituents on the 2,6-dichloropurine core allows for the elucidation of SAR. For instance, in the development of CDK inhibitors, it has been observed that a small alkyl group at the N6 position and a larger aromatic or heteroaromatic group at the N2 position can lead to potent and selective inhibition. The nature and substitution pattern of the N2-aryl group are often critical for achieving high affinity and selectivity for the target kinase.[16]

Table 1: Illustrative SAR Data for a Hypothetical Series of 2,6-Disubstituted Purine Kinase Inhibitors

Compound IDR⁶ SubstituentR² SubstituentKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a -NH-Cyclohexyl-Cl5,200>10,000
1b -NH-Cyclohexyl-NH-Aniline2501,500
1c -NH-Cyclohexyl-NH-(4-fluoroaniline)80950
1d -NH-Methyl-NH-(4-fluoroaniline)3502,800

This is a hypothetical table for illustrative purposes.

The data in Table 1 suggests that the introduction of an aniline group at the C2 position significantly improves inhibitory activity against Kinase A compared to the 2-chloro precursor. Furthermore, the addition of a fluorine atom to the aniline ring enhances potency, a common strategy in medicinal chemistry to improve binding interactions. The nature of the C6 substituent also influences activity, with the cyclohexylamino group appearing more favorable than a simple methylamino group in this hypothetical series.

Future Perspectives and Conclusion

The 2,6-dichloropurine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[3] Its synthetic tractability and proven track record in yielding potent biological modulators ensure its continued relevance in drug discovery. Future explorations are likely to focus on the development of more selective kinase inhibitors with improved pharmacokinetic properties. Furthermore, the application of novel synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, will undoubtedly expand the accessible chemical space around the purine core, leading to the discovery of analogues with novel biological activities.[17] The integration of computational modeling and structure-based drug design will further rationalize the design of next-generation 2,6-dichloropurine analogues with enhanced therapeutic potential.

References

  • What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem. (2025, December 23).
  • Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchGate. (2025, August 7).
  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues - Open Access Pub. (2021, November 30).
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - MDPI. (2018, August 10).
  • What is the synthesis of 2,6-Dichloropurine? - FAQ - Guidechem.
  • 2,6-Dichloropurine - Chem-Impex.
  • 2,6-Dichloropurine synthesis - ChemicalBook.
  • The Role of 2,6-Dichloropurine in Antiviral Drug Synthesis.
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC - NIH.
  • The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. (2026, January 6).
  • Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed.
  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. (2025, August 8).
  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents | Request PDF - ResearchGate. (2025, August 9).
  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (2025, August 7).
  • Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed.
  • Structure-activity relationships and cross-resistance observed on evaluation of a series of purine analogs against experimental neoplasms. - Semantic Scholar.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, December 16).
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV.
  • Research & Development - Aucentra Therapeutics.

Sources

A Comprehensive Technical Guide to THP-Protected Purine Derivatives: Synthesis, Stability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. In the realm of nucleic acid chemistry, the exocyclic amines of purine bases require transient masking to prevent undesired side reactions during oligonucleotide synthesis and the development of purine-based therapeutics. The tetrahydropyranyl (THP) group has emerged as a valuable and versatile protecting group for this purpose. This technical guide provides an in-depth exploration of THP-protected purine derivatives, covering the core principles of their synthesis, the mechanistic underpinnings of their formation and cleavage, their stability profile, and their critical applications in modern chemical biology and drug discovery.

The Imperative of Protection in Purine Chemistry

The Challenge of Purine Reactivity

Purine nucleosides, namely adenosine and guanosine, are foundational components of DNA and RNA. Their structures contain nucleophilic exocyclic amine groups (N6 in adenine, N2 in guanine) and imidazole ring nitrogens (N7) that can readily participate in side reactions during synthetic transformations, such as phosphoramidite coupling in oligonucleotide synthesis. Unprotected purines can lead to branching, depurination, and other modifications, severely compromising the yield and fidelity of the target molecule.

Desiderata for an Ideal Protecting Group

An effective protecting group for purine amines must satisfy several stringent criteria:

  • Ease of Introduction: The group should be introduced efficiently and selectively in high yield under mild conditions.

  • Stability: It must be robust enough to withstand a variety of subsequent reaction conditions, including those involving strong bases, nucleophiles, and hydrides.[1]

  • Ease of Removal: The group must be cleaved quantitatively under specific, mild conditions that do not compromise the integrity of the final product.[2][3]

  • Orthogonality: Its removal conditions should be distinct from those of other protecting groups present in the molecule, allowing for selective deprotection.

  • Solubility: The protected intermediate should exhibit good solubility in common organic solvents to facilitate reaction and purification.[2][4]

Introduction to the Tetrahydropyranyl (THP) Group

The tetrahydropyranyl (THP) group is an acetal-type protecting group derived from 3,4-dihydro-2H-pyran (DHP).[5] It has been widely employed for the protection of alcohols and, more recently, for the N-protection of heterocyclic compounds, including purines.[6][7] Its key advantages include low cost, stability to a broad range of non-acidic reagents, and facile removal under mild acidic conditions.[8][9]

The Chemistry of THP Protection

Mechanism of THP Protection

The protection of a purine's exocyclic amine with a THP group is an acid-catalyzed process. The reaction proceeds through the protonation of the double bond in DHP by an acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[6] This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The nucleophilic exocyclic amine of the purine then attacks this carbocation, and subsequent deprotonation yields the N-THP protected purine derivative.[6][10]

Visualization of the Protection Mechanism

The workflow for the acid-catalyzed protection of a purine amine can be visualized as follows:

G cluster_reactants Reactants cluster_process Reaction Steps Purine Purine-NH2 Protonation 1. Protonation of DHP Attack 3. Nucleophilic Attack by Purine-NH2 Purine->Attack DHP 3,4-Dihydro-2H-pyran (DHP) Catalyst H+ (Acid Catalyst, e.g., PTSA) Carbocation 2. Formation of Oxocarbenium Ion Protonation->Carbocation Generates Carbocation->Attack Attacked by Deprotonation 4. Deprotonation Attack->Deprotonation Leads to Deprotonation->Catalyst Regenerates Product N-THP-Protected Purine Deprotonation->Product Yields G cluster_reactants Reactants cluster_process Deprotection Steps cluster_products Products THP_Purine N-THP-Protected Purine Protonation 1. Protonation of Acetal Oxygen THP_Purine->Protonation Acid H+ (Aqueous Acid) Acid->Protonation Elimination 2. Elimination of Purine-NH2 & Formation of Cation Protonation->Elimination Trapping 3. Nucleophilic Trapping by Solvent (H2O) Elimination->Trapping Free_Purine Free Purine-NH2 Elimination->Free_Purine Byproduct Hemiacetal Byproduct Trapping->Byproduct

Sources

An In-Depth Technical Guide to 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS: 20419-68-5): A Keystone Intermediate in Purine Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a pivotal building block for researchers, scientists, and professionals in drug development. Its unique structure, featuring a dichlorinated purine core and a strategically placed acid-labile protecting group, makes it an exceptionally versatile intermediate for creating diverse libraries of purine derivatives, particularly in the search for novel kinase inhibitors and other therapeutic agents. We will delve into its fundamental properties, the chemical principles governing its reactivity, and its practical application in multi-step synthesis, providing field-proven insights and detailed experimental protocols.

Section 1: Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a compound's properties and handling requirements is the foundation of sound scientific practice. The following tables summarize the key physicochemical and safety data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 20419-68-5[1][2][3]
Molecular Formula C₁₀H₁₀Cl₂N₄O[1][3][]
Molecular Weight 273.12 g/mol [1][3][]
IUPAC Name 2,6-dichloro-9-(oxan-2-yl)purine[3][]
Synonyms 2,6-dichloro-9-(tetrahydropyran-2-yl)purine[1][2]
Appearance White to off-white solid[5]
Purity ≥95% (typical commercial grade)[1]
SMILES ClC1=C2N=CN(C3CCCCO3)C2=NC(Cl)=N1[1][6]
InChI Key ASNBMEFTEPQHDX-UHFFFAOYSA-N[]
Table 2: Safety and Handling Information
CategoryInformationSource(s)
GHS Pictogram [3]
Signal Word Warning[3][7]
Hazard Statements H315: Causes skin irritation.H317: May cause an allergic skin reaction.[3]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P333+P313: If skin irritation or rash occurs: Get medical advice/attention.P501: Dispose of contents/container in accordance with local regulations.[3]
Storage Store at -20°C or 2-8°C under an inert atmosphere, sealed away from moisture.[1][6]

Section 2: The Chemistry of a Protected and Activated Purine Scaffold

The synthetic utility of this compound is derived from two key features: the temporary protection of the N9 position by a tetrahydropyranyl (THP) group and the differential reactivity of the two chlorine atoms at the C2 and C6 positions of the purine ring.

The Strategic Role of the N9-Tetrahydropyranyl (THP) Protecting Group

In purine chemistry, the acidic proton at the N9 position can interfere with desired reactions, such as nucleophilic substitutions, by acting as a competing reaction site. The THP group serves as an efficient protecting group, masking this reactive site.

Causality of Protection: The THP group forms an acetal with the N9 position. This acetal linkage is stable under basic, reductive, oxidative, and nucleophilic conditions, which are commonly employed for modifying the C2 and C6 positions.[8][9] However, it is readily cleaved under mild acidic conditions, allowing for the deprotection of N9 once the desired substitutions are complete.[10][11]

Protection Workflow: The compound is typically synthesized by reacting 2,6-dichloropurine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Caption: Synthesis of the title compound via N9-protection.

Experimental Protocol: Synthesis of this compound This protocol is adapted from a similar protection reaction on 6-chloropurine.[12]

  • Suspend 2,6-dichloropurine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq) in dry ethyl acetate (EtOAc) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the suspension to 50°C with vigorous stirring.

  • Add 3,4-dihydropyran (DHP, 1.1-1.2 eq) dropwise to the mixture over 5-10 minutes.

  • Maintain the reaction at 50°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the title compound.

Deprotection Workflow: The removal of the THP group is a straightforward acid-catalyzed hydrolysis.

G A This compound B 2,6-Dichloropurine A->B Catalyst p-TsOH Alcohol Solvent (e.g., EtOH) Room Temp

Caption: Acid-catalyzed deprotection of the N9-THP group.

Experimental Protocol: Deprotection of the THP Group This is a general and robust protocol for THP ether/acetal cleavage.[9][11]

  • Dissolve the THP-protected purine (1.0 eq) in an alcohol solvent such as ethanol (EtOH) or 2-propanol.

  • Add a catalytic to stoichiometric amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours to overnight. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected purine.

The Engine of Diversity: Differential Reactivity at C2 and C6

The two chlorine atoms on the purine ring are not created equal. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position.[13][14]

Causality of Reactivity: This differential reactivity is a result of the electron-withdrawing effects of the adjacent nitrogen atoms in the purine ring system. The electronic environment makes the C6 carbon more electrophilic and thus a better target for nucleophiles. This allows for a stepwise and selective substitution strategy. Typically, the C6-substitution can be performed under milder conditions (e.g., room temperature to moderate heat), while substitution at the C2 position often requires more forcing conditions, such as higher temperatures or microwave irradiation.[14][15]

This selectivity is the cornerstone of the compound's utility, enabling the synthesis of 2,6,9-trisubstituted purines with distinct functionalities at each position.

G Start 2,6-Dichloro- 9-THP-purine Mid 2-Chloro-6-(Substituted)- 9-THP-purine Start->Mid 1. Nu-1 (e.g., R¹NH₂) Milder Conditions End 2,6-Disubstituted- 9-THP-purine Mid->End 2. Nu-2 (e.g., R²NH₂) Harsher Conditions

Caption: Stepwise nucleophilic substitution pathway.

Section 3: Application in the Synthesis of Bioactive Purine Derivatives

2,6-Dichloro-9-THP-purine is a premier starting material for synthesizing libraries of 2,6,9-trisubstituted purines, a class of compounds that has shown significant promise as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, making them attractive candidates for anticancer drug development.[16][17][18]

Master Workflow: From Building Block to Bioactive Candidate

The following workflow illustrates the complete synthetic sequence to generate a diverse library of purine analogues, culminating in a final deprotection step to reveal the N9-H, which is often crucial for biological activity, or followed by a final N9-alkylation.

G cluster_0 Synthetic Workflow A Start: 2,6-Dichloro-9-THP-purine B Step 1: Selective C6 Substitution A->B R¹-Nu C Intermediate 1: 2-Chloro-6-(R¹)-9-THP-purine B->C D Step 2: C2 Substitution C->D R²-Nu E Intermediate 2: 2-(R²)-6-(R¹)-9-THP-purine D->E F Step 3: N9 Deprotection E->F Acidic Conditions G Final Product: 2,6-Disubstituted Purine F->G

Caption: General workflow for synthesizing 2,6-disubstituted purines.

Exemplary Experimental Protocols

The following protocols provide a practical guide for executing the key transformations.

Protocol 1: Selective C6-Amination This protocol is a representative procedure for the first, selective substitution.[5][15]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH) or n-butanol.

  • Add the primary or secondary amine nucleophile (1.1-1.5 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C).

  • Monitor the reaction by TLC. The reaction is generally complete within 2-12 hours.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography to yield the 2-chloro-6-amino-9-THP-purine derivative.

Protocol 2: Subsequent C2-Amination This protocol outlines the substitution at the less reactive C2 position, often requiring more energy.[13][15]

  • Place the 2-chloro-6-(substituted)-9-THP-purine (1.0 eq), the second amine nucleophile (2.0-5.0 eq), and a base like DIPEA (if necessary) in a microwave reaction vial.

  • Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 120°C and 180°C for 30-120 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water to precipitate the product or extract with an appropriate organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2,6-disubstituted-9-THP-purine.

Conclusion

This compound is far more than a simple chemical; it is a sophisticated tool for synthetic and medicinal chemists. Its value lies in the elegant interplay between the robust, acid-labile N9-THP protecting group and the tiered reactivity of the C2 and C6 chloro-substituents. This combination provides a reliable and programmable pathway for the synthesis of complex 2,6,9-trisubstituted purine libraries. As the quest for novel kinase inhibitors and other targeted therapies continues, the strategic application of this versatile intermediate will undoubtedly continue to fuel innovation and discovery in drug development programs worldwide.

References

  • This compound.
  • Alkylation of 2,6-dichloro-9H-purine.
  • 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.
  • Rouchal, M., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(22), 5468.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Pérez-Pérez, M. J., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. ACS Chemical Neuroscience, 12(4), 676–691.
  • Scheme 1. Protection of an alcohol by Thp and its elimination mechanism.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
  • Martini, F., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3045. MDPI. [Link]
  • Kumar, S., & Kumar, V. (2015). Tetrahydropyranyl Ethers (THPEs): A Review on their Protection and Deprotection. RSC Advances, 5(115), 94883-94910. Royal Society of Chemistry. [Link]
  • Valdés-Tresanco, M. E., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. PubMed. [Link]
  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. MDPI. [Link]
  • Gucký, T., et al. (2021). Synthesis and in Vitro and in Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7149. MDPI. [Link]
  • Brill, W. (2004). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Journal of the Brazilian Chemical Society, 15, 166-173.
  • Hilmer, T., et al. (2010). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Bioorganic & Medicinal Chemistry, 18(1), 349-357.
  • Valdés-Tresanco, M. E., et al. (2017). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 22(10), 1746. MDPI. [Link]
  • Dobak, I., et al. (2013). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
  • Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit. [Link]
  • Legraverend, M., et al. (1997). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 7(10), 1287-1292. PubMed. [Link]
  • Rouchal, M., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(22), 5468. MDPI. [Link]

Sources

Methodological & Application

Synthesis of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a key intermediate in the development of various purine derivatives with significant therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical advice. We will delve into the strategic use of the tetrahydropyranyl (THP) protecting group, the nuances of the N9-alkylation of the purine core, and the critical aspects of purification and characterization.

Introduction: The Significance of a Protected Purine Intermediate

2,6-Dichloropurine serves as a versatile scaffold for the synthesis of a multitude of biologically active compounds. The chlorine atoms at the 2 and 6 positions are amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups. This has made it a cornerstone in the synthesis of analogues of naturally occurring purines like adenine and guanine, which are fundamental components of DNA and RNA.[1] These synthetic derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.[1]

However, the acidic N-H proton of the purine ring can interfere with many synthetic transformations. To circumvent this, a protecting group strategy is often employed. The tetrahydropyranyl (THP) group is an ideal choice for protecting the N9 position of the purine. It is introduced under mild acidic conditions and is stable to a wide range of non-acidic reagents, yet can be readily removed when desired.[2][3][4] The resulting compound, this compound, is a stable and versatile intermediate, primed for further elaboration at the 2 and 6 positions.

Mechanistic Rationale: The Chemistry Behind the Synthesis

The synthesis of this compound hinges on two key chemical principles: the protection of a heteroaromatic amine and the regioselective alkylation of a purine.

The Role of the Tetrahydropyranyl (THP) Protecting Group

The protection of the purine N9-H is achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[5][6] The mechanism involves the protonation of the double bond in DHP, generating a resonance-stabilized carbocation. The nucleophilic N9 of 2,6-dichloropurine then attacks this carbocation, forming a new C-N bond. Subsequent deprotonation yields the THP-protected purine. This protection is crucial as it prevents unwanted side reactions at the nitrogen atom during subsequent synthetic steps.[2][3]

N9-Regioselectivity: Directing the Alkylation

The alkylation of purines can potentially occur at different nitrogen atoms (N1, N3, N7, or N9). However, the N9 position is generally the most thermodynamically favored site for alkylation. Several methods can be employed to achieve high N9-regioselectivity, including the Mitsunobu reaction.[7][8][9] The Mitsunobu reaction allows for the coupling of an alcohol (in this case, the hemiacetal formed from DHP in situ) with a nucleophile (the purine) under mild, neutral conditions using a combination of a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[9] This reaction typically proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral THP group. The conditions of the Mitsunobu reaction often favor the formation of the N9-isomer.[7]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentPurposeSupplier/Grade
2,6-DichloropurineStarting MaterialHigh Purity (≥98%)
3,4-Dihydro-2H-pyran (DHP)Protecting Group SourceReagent Grade
p-Toluenesulfonic acid (p-TsOH)Acid CatalystAnhydrous
Dichloromethane (DCM)SolventAnhydrous
Ethyl acetate (EtOAc)Solvent for extraction/chromatographyHPLC Grade
HexaneSolvent for chromatographyHPLC Grade
Sodium bicarbonate (NaHCO₃)Quenching agentSaturated aqueous solution
BrineWashing agentSaturated aqueous solution
Anhydrous sodium sulfate (Na₂SO₄)Drying agentReagent Grade
Round-bottom flaskReaction vesselAppropriate size
Magnetic stirrer and stir barAgitation
Reflux condenserTo prevent solvent loss
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Thin-Layer Chromatography (TLC) platesReaction monitoringSilica gel 60 F₂₅₄
Column chromatography setupPurificationSilica gel (230-400 mesh)
Reaction Scheme

G cluster_0 Synthesis of this compound 2,6-Dichloropurine plus1 + 2,6-Dichloropurine->plus1 DHP 3,4-Dihydro-2H-pyran DHP->plus1 p-TsOH p-TsOH (cat.) DCM DCM, rt Product reaction_arrow p-TsOH (cat.) DCM, rt plus1->reaction_arrow reaction_arrow->Product

Figure 1. Reaction scheme for the synthesis of the target compound.

Detailed Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloropurine (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

  • Addition of DHP: To the stirred solution, add 3,4-dihydro-2H-pyran (1.2 eq) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect the fractions and analyze them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the purine ring protons and the protons of the THP group.[10]
¹³C NMR The spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₁₀Cl₂N₄O, MW: 273.12 g/mol ).[11]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the C-Cl, C-N, and C-O bonds.
Melting Point The melting point of the pure compound should be sharp and consistent with literature values.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[12][13][14][15][16]

Handling Precautions:

  • 2,6-Dichloropurine: This compound is harmful if swallowed and causes skin and eye irritation.[14][15] Avoid inhalation of dust and contact with skin and eyes.[12][13] Handle in a well-ventilated area or a fume hood.[13][16]

  • 3,4-Dihydro-2H-pyran: This is a flammable liquid and vapor.[5] Keep away from heat, sparks, and open flames.[4] It is also harmful if swallowed and causes skin and eye irritation.[5]

  • p-Toluenesulfonic acid: This is a corrosive solid. Avoid contact with skin and eyes.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient catalyst; Inactive catalyst (due to moisture); Low reaction temperature.Add more catalyst; Use freshly opened or dried catalyst; Gently warm the reaction mixture.
Low Yield Incomplete reaction; Loss of product during work-up or purification.Ensure the reaction goes to completion; Be careful during extraction and chromatography.
Formation of Side Products Reaction conditions too harsh; Presence of impurities in starting materials.Use milder reaction conditions; Purify starting materials before use.
Difficulty in Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography; Try a different stationary phase.

Conclusion

The synthesis of this compound is a straightforward yet crucial step in the development of novel purine-based therapeutics. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable intermediate in high yield and purity. This will pave the way for further synthetic explorations and the discovery of new drug candidates.

References

  • Apollo Scientific.
  • ChemicalBook.
  • Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchG
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • TargetMol.
  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - MDPI.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178.
  • Guidechem. What is the synthesis of 2,6-Dichloropurine?
  • Beaman, A. G., & Robins, R. K. (1961). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 83(19), 4038–4043.
  • Wan, S., Wu, F., & He, M. (2011). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 76(11), 4546–4553.
  • Regioselective alkylation reaction of purines under microwave Irradiation - ResearchG
  • Fredholm, B. B. (1987). Analysis of purines. Life Sciences, 41(7), 837–840.
  • ChemicalBook. This compound(20419-68-5) 1H NMR.
  • SpectraBase. This compound.
  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent - MDPI.
  • Gruber, W., Moellering, H., & Bergmeyer, H. U. (1966). [Analytical differentiation of purine and pyrimidine nucleotides. I. Determination of AMP, ADP and ATP, and of GTP + ITP]. Enzymologia Biologica et Clinica, 7(1), 115–129.
  • Wikipedia. 3,4-Dihydropyran.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Novosjolova, I., Stepanovs, D., Bizdēna, E., Mišņevs, A., & Turks, M. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o89.
  • Hocek, M., & Dvořáková, H. (2003). Dichloropurines.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • Common Organic Chemistry. Dihydropyran (DHP).
  • Synthesis of N2-Alkylguanosine Using Mitsunobu Reaction as a Key Step - ResearchG
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • PubChem. This compound.
  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC.
  • Common Conditions. THP Protection.
  • Google Patents. US6455696B2 - Process for preparing 2,6-dichloropurine.
  • (PDF) 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - Semantic Scholar.
  • Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism.
  • YouTube. THP group for protecting alcohols.
  • BenchChem.

Sources

experimental protocol for preparing 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Facile and Efficient Synthesis of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: A Key Intermediate for Bioactive Molecules

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. This compound is a pivotal intermediate in medicinal chemistry, serving as a precursor for a wide array of purine derivatives with significant therapeutic potential. The protocol details an acid-catalyzed protection of the N9 position of 2,6-dichloropurine using 3,4-dihydro-2H-pyran (DHP). We delve into the causality behind each procedural step, offering expert insights to ensure reproducibility and high yield. The guide is designed for researchers, chemists, and drug development professionals who require a reliable method for preparing this versatile building block.

Introduction and Scientific Context

2,6-Dichloropurine is a fundamental scaffold in the synthesis of novel nucleoside analogues and other purine-based compounds.[1] Its two chlorine atoms can be selectively substituted by various nucleophiles, enabling the creation of diverse molecular libraries for drug discovery. However, the acidic proton on the N9 nitrogen of the purine ring can interfere with many synthetic transformations.

To circumvent this, a protecting group strategy is essential. The tetrahydropyranyl (THP) group is an ideal choice for protecting the purine nitrogen due to its ease of introduction, general stability across a wide range of non-acidic reaction conditions, and straightforward removal under mild acidic hydrolysis.[2][3] The reaction involves the acid-catalyzed addition of the N9-H of 2,6-dichloropurine to 3,4-dihydro-2H-pyran (DHP), forming a stable N-THP acetal.[4][5] This protocol provides a robust and scalable method for this transformation.

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic addition. The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the oxygen atom of 3,4-dihydro-2H-pyran, activating the double bond. This generates a resonance-stabilized oxocarbenium ion intermediate. The nucleophilic N9 of the 2,6-dichloropurine then attacks this electrophilic species, leading to the formation of the desired N-THP protected product after deprotonation.

Reaction Scheme

Reaction_Scheme cluster_product Product R1 2,6-Dichloropurine Catalyst p-TsOH (cat.) Anhydrous Solvent (DCM/THF) Room Temperature R2 3,4-Dihydro-2H-pyran (DHP) P1 This compound Catalyst->P1

Sources

The Strategic Utility of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the purine ring system stands as a "privileged scaffold," a foundational structure that consistently yields biologically active compounds.[1][2] Its presence in the fundamental building blocks of life, adenine and guanine, underscores its inherent ability to interact with a wide array of biological targets.[1] Among the vast family of purine derivatives, 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has emerged as a particularly strategic intermediate for the synthesis of potent and selective inhibitors of key cellular enzymes, notably cyclin-dependent kinases (CDKs), as well as for the development of novel antiviral agents.[3][4][5]

The power of this molecule lies in the differential reactivity of its two chlorine atoms at the C2 and C6 positions of the purine core. The chlorine at the C6 position is significantly more susceptible to nucleophilic substitution than the one at the C2 position.[6] This reactivity gradient allows for a programmed, sequential introduction of different functional groups, enabling the construction of vast and diverse libraries of 2,6,9-trisubstituted purines.[2][7] The tetrahydropyranyl (THP) group at the N9 position serves as a crucial protecting group. It is stable under the basic and nucleophilic conditions required for substitutions at C2 and C6, yet it can be readily removed under mild acidic conditions to reveal the N9-H for further derivatization or to yield the final active compound.[8][9]

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its synthesis and its use in the generation of targeted therapeutic agents.

Synthesis of this compound

The introduction of the THP protecting group at the N9 position of 2,6-dichloropurine is a critical first step. This is typically achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).

Protocol 1: Acid-Catalyzed N9-THP Protection of 2,6-Dichloropurine

This protocol is adapted from the protection of a similar purine derivative, 6-chloro-2-fluoropurine.[8]

Materials:

  • 2,6-Dichloropurine

  • 3,4-Dihydro-2H-pyran (DHP)

  • (rac)-Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TSA)

  • Ethyl acetate (EtOAc), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 2,6-dichloropurine (1.0 eq) in anhydrous ethyl acetate (approximately 0.1 M concentration) at room temperature, add a catalytic amount of (rac)-camphorsulfonic acid (0.02-0.05 eq).

  • Add 3,4-dihydro-2H-pyran (1.1-1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 65-75 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Figure 1: Workflow for the synthesis of this compound.

Application in the Synthesis of Kinase Inhibitors

A primary application of this dichloropurine intermediate is in the synthesis of 2,6,9-trisubstituted purines, a class of compounds renowned for their potent inhibition of cyclin-dependent kinases (CDKs).[4][10][11] The archetypal CDK inhibitor, Roscovitine, and its analogues can be efficiently synthesized using a sequential nucleophilic substitution strategy.[4][12]

The Principle of Sequential Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the purine ring system facilitates nucleophilic aromatic substitution at the C2 and C6 positions. The greater reactivity of the C6-Cl bond allows for its selective displacement at lower temperatures or with less reactive nucleophiles. Subsequently, the less reactive C2-Cl bond can be substituted under more forcing conditions (e.g., higher temperatures or stronger nucleophiles).

SNAr_Principle A 2,6-Dichloro-9-THP-purine B Step 1: C6 Substitution (Milder Conditions) A->B + Nu1-H C 2-Chloro-6-(Nu1)-9-THP-purine B->C D Step 2: C2 Substitution (Forcing Conditions) C->D + Nu2-H E 2-(Nu2)-6-(Nu1)-9-THP-purine D->E F Step 3: Deprotection (Acidic Conditions) E->F G 2,6-Disubstituted Purine (e.g., Kinase Inhibitor) F->G

Figure 2: General scheme for sequential SNAr on the dichloropurine scaffold.

Protocol 2: Synthesis of a Roscovitine Analogue

This protocol demonstrates the synthesis of a 2,6,9-trisubstituted purine, exemplifying the sequential substitution and final deprotection steps.

Part A: Selective Substitution at C6

Materials:

  • This compound

  • Benzylamine

  • n-Butanol (n-BuOH)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve this compound (1.0 eq) in n-butanol.

  • Add benzylamine (1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 3-5 hours, monitoring by TLC.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 6-benzylamino-2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.[4]

Part B: Substitution at C2

Materials:

  • 6-Benzylamino-2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

  • (R)-2-Amino-1-butanol (or another desired amine)

Procedure:

  • Combine 6-benzylamino-2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 eq) with an excess of (R)-2-amino-1-butanol (e.g., 8 eq).

  • Heat the neat mixture to 160 °C for 8-12 hours in a sealed tube or under reflux.[4]

  • Cool the reaction mixture and purify directly by column chromatography or recrystallization to obtain the fully substituted, THP-protected purine.

Part C: N9-THP Deprotection

Materials:

  • THP-protected 2,6,9-trisubstituted purine

  • Methanol (MeOH)

  • Dowex 50W-X8 resin (H⁺ form) or p-Toluenesulfonic acid (p-TSA)

Procedure:

  • Dissolve the THP-protected purine in methanol.

  • Add a catalytic amount of Dowex 50W-X8 resin (H⁺ form) or p-TSA.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, filter off the Dowex resin (if used) or neutralize the p-TSA with a mild base (e.g., NaHCO₃).

  • Remove the solvent under reduced pressure and purify the residue to yield the final N9-H purine derivative.[8][9]

Compound Class Target Example Substituents (C2, C6, N9) Reported IC₅₀ (µM) Reference
Roscovitine AnalogueCDK1, CDK2, CDK5(R)-2-hydroxy-1-methylethylamino, Benzylamino, IsopropylCDK1: 0.45, CDK2: 0.65, CDK5: 0.16[4]
HER2+ Cancer AgentCDK123-pyridyl, Bipyridyl-methaneamino, Isopropyl< 0.05 (GI₅₀)[3]
Apoptosis InducerAnticancerArylpiperazinyl at C6Varies (e.g., 7h: 1.5-8.5 on various cell lines)[2]

Table 1: Examples of Biologically Active 2,6,9-Trisubstituted Purines and their Activities.

Mechanism of Action: CDK Inhibition and Cell Cycle Arrest

Many of the 2,6,9-trisubstituted purines derived from the title compound function as ATP-competitive inhibitors of CDKs. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can ultimately induce apoptosis in cancer cells.[5]

CDK_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase (DNA Replication) cluster_2 Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates pRb_E2F pRb-E2F Complex CDK4/6->pRb_E2F E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Purine_Inhibitor 2,6,9-Trisubstituted Purine Inhibitor CDK2_CyclinE CDK2 / Cyclin E Purine_Inhibitor->CDK2_CyclinE inhibits CDK2_CyclinE->pRb_E2F phosphorylates G1 Arrest G1 Arrest pRb_E2F->G1 Arrest

Figure 3: Simplified pathway of CDK2 inhibition leading to G1 cell cycle arrest.

Application in the Synthesis of Antiviral Agents

The purine scaffold is also central to the development of antiviral nucleoside and non-nucleoside analogues.[13] These compounds can act by inhibiting viral polymerases or other enzymes essential for viral replication. This compound serves as a key starting material for creating novel purine derivatives with potential activity against a range of viruses.

Protocol 3: Synthesis of a 2-Amino-6-Substituted Purine Analogue

This protocol outlines the synthesis of a 2-amino-6-alkoxy-purine derivative, a class of compounds with demonstrated antiviral potential.

Part A: Selective C6 Substitution with an Alkoxide

  • Prepare a solution of sodium methoxide (or another desired alkoxide) by dissolving sodium metal (1.1 eq) in anhydrous methanol (or the corresponding alcohol) under an inert atmosphere.

  • Add this compound (1.0 eq) to the alkoxide solution.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the residue to obtain 2-chloro-6-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Part B: C2 Amination

  • Dissolve the 2-chloro-6-methoxy intermediate in a suitable solvent (e.g., ethanol) in a pressure vessel.

  • Saturate the solution with ammonia gas at low temperature (0 °C) or add a solution of ammonia in ethanol.

  • Seal the vessel and heat to 100-120 °C for 12-24 hours.

  • Cool the vessel, vent carefully, and remove the solvent under reduced pressure.

  • Purify the crude product to yield the 2-amino-6-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

  • The THP group can be removed as described in Protocol 2, Part C, to yield the final antiviral candidate.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined and sequential reactivity, coupled with the stability and straightforward removal of the N9-THP protecting group, provides a robust platform for the synthesis of diverse libraries of 2,6,9-trisubstituted purines. The demonstrated success of this strategy in developing potent kinase inhibitors for oncology and novel scaffolds for antiviral discovery underscores its continued importance in the pursuit of new therapeutic agents. The protocols and principles outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this key intermediate in their drug discovery endeavors.

References

  • RSC Publishing. (2025, February 4). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
  • Faúndez, M., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]
  • ResearchGate. (2025, August 6). Practical Synthesis of Roscovitine and CR8. [Link]
  • Kim, J., et al. (2021). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules, 26(11), 3326. [Link]
  • Calderón-Arancibia, J., et al. (2014). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 19(9), 14661-14681. [Link]
  • ResearchGate. (2024). Synthesis of 2,6,9 and 2,6,7-tri-substituted purine analogues. [Link]
  • Havran, L., et al. (1999). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry, 7(7), 1281-1293. [Link]
  • Oumata, N., et al. (2013). Potent inhibitors of CDK5 derived from roscovitine: synthesis, biological evaluation and molecular modelling. Bioorganic & Medicinal Chemistry Letters, 23(1), 277-281. [Link]
  • Gibbs, A. C., et al. (2009). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 52(1), 60-70. [Link]
  • Bettayeb, K., et al. (2010). A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors. Oncogene, 29(40), 5543-5553. [Link]
  • ResearchGate. (2025, August 8). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. [Link]
  • De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526. [Link]
  • ResearchGate.
  • Giocanti, N., et al. (1999). In Vitro Evaluation of a Novel 2,6,9-Trisubstituted Purine Acting As a Cyclin-Dependent Kinase Inhibitor. Annals of the New York Academy of Sciences, 886, 213-216. [Link]
  • Yan, G., et al. (2013). Synthesis and Biological Evaluation of a Selective N- and P/Q-Type Calcium Channel Agonist. ACS Medicinal Chemistry Letters, 4(11), 1045-1050. [Link]
  • Galabov, A. S. (2021). Antiviral nucleoside analogs. Russian Journal of Bioorganic Chemistry, 47, 5-21. [Link]
  • Iannazzo, D., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Molecules, 26(4), 986. [Link]
  • Zandi, M., et al. (2021). Repurposing Nucleoside Analogs for Human Coronaviruses. Antimicrobial Agents and Chemotherapy, 65(1), e01652-20. [Link]
  • De Clercq, E., et al. (1984). Antirhinovirus activity of purine nucleoside analogs. Antimicrobial Agents and Chemotherapy, 26(4), 482-487. [Link]
  • Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 46-59. [Link]
  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-176. [Link]
  • ResearchGate. (2025, August 9). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. [Link]

Sources

Application Note & Protocol: Facile Deprotection of the THP Group from 2,6-dichloro-9-(THP)-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the acidic deprotection of the tetrahydropyranyl (THP) group from 2,6-dichloro-9-(2-tetrahydropyranyl)-purine, a critical step in the synthesis of various biologically active purine derivatives. We delve into the underlying chemical mechanism, compare common catalytic systems, and present step-by-step procedures that ensure high yield and purity. The protocols are designed to be self-validating, with explanations for each step to empower researchers to adapt and troubleshoot effectively.

Introduction: The Role of THP in Purine Synthesis

The tetrahydropyranyl (THP) group is a widely employed protecting group for the N9 position of purines and for hydroxyl functionalities in organic synthesis.[1][2] Its utility stems from its stability under a broad range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, while being readily removable under mild acidic conditions.[1][3] This characteristic makes it an ideal choice for multi-step syntheses where other functional groups on the purine core or its appendages require manipulation.

The substrate, 2,6-dichloro-9-(THP)-purine, is a key intermediate for creating a diverse library of purine analogues. The two chlorine atoms are excellent leaving groups for nucleophilic substitution, allowing for the introduction of various functionalities at the C2 and C6 positions. Following these modifications, the removal of the N9-THP group is the final step to yield the target nucleobase analogue.

Mechanism of Acid-Catalyzed THP Deprotection

The cleavage of the THP ether is a classic example of acid-catalyzed acetal hydrolysis.[1][2] The process is initiated by the protonation of the ether oxygen atom of the THP ring by an acid catalyst. This protonation converts the alkoxy group into a good leaving group. Subsequent cleavage of the C-O bond results in the formation of the free N9-H of the 2,6-dichloropurine and a resonance-stabilized oxocarbenium ion intermediate.[1][4] This carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent, to generate a harmless hemiacetal (2-hydroxytetrahydropyran) which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[1]

Comparative Overview of Deprotection Protocols

The choice of acid catalyst is critical and depends on the sensitivity of the other functional groups present in the molecule. For 2,6-dichloro-9-(THP)-purine, several methods are effective.

Method/ReagentSolvent SystemTemperatureTypical TimeKey Advantages & Considerations
Acetic Acid (AcOH) THF / Acetic Acid / WaterRoom Temp.2 - 12 hVery mild conditions, suitable for acid-sensitive substrates. Requires careful neutralization during workup.[1][5]
p-Toluenesulfonic Acid (p-TsOH) Methanol or Ethanol0 °C to Room Temp.1 - 4 hFaster than acetic acid.[2][6][7] Risk of transesterification if ester groups are present and an alcohol is used as solvent.[8]
Pyridinium p-Toluenesulfonate (PPTS) Ethanol or MethanolRoom Temp. to 50 °C2 - 8 hA milder, less acidic salt of p-TsOH, offering better control and selectivity.[2][9]
Amberlyst-15 Resin Methanol or DichloromethaneRoom Temp.1 - 8 hHeterogeneous catalyst simplifies workup to a simple filtration, making it highly efficient and scalable. The resin can be recycled.[1][10]
Trifluoroacetic Acid (TFA) Methanol or DichloromethaneRoom Temp.15 - 30 minVery fast and effective, but TFA is a strong acid that may not be suitable for complex molecules with other acid-labile groups.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen.

Protocol 1: Mild Deprotection using Acetic Acid

This method is recommended for substrates that may be sensitive to stronger acids.

Materials:

  • 2,6-dichloro-9-(THP)-purine

  • Tetrahydrofuran (THF), HPLC grade

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2,6-dichloro-9-(THP)-purine (1 equivalent) in a solvent mixture of THF, acetic acid, and water (commonly in a 3:1:1 ratio). A typical concentration is 0.1 M.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The product, 2,6-dichloropurine, will have a lower Rf value than the starting material.

  • Workup: Once the starting material is fully consumed, carefully add saturated NaHCO₃ solution to the reaction mixture until effervescence ceases, ensuring the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to yield pure 2,6-dichloropurine.

Protocol 2: Efficient Deprotection using a Heterogeneous Catalyst (Amberlyst-15)

This method offers a significantly simplified workup procedure, ideal for routine and scale-up synthesis.[1]

Materials:

  • 2,6-dichloro-9-(THP)-purine

  • Amberlyst-15 ion-exchange resin

  • Methanol (MeOH), HPLC grade

  • Sintered glass funnel or filter paper

Procedure:

  • Suspension: Dissolve the 2,6-dichloro-9-(THP)-purine (1 equivalent) in methanol (0.1 - 0.2 M concentration) in a round-bottom flask.

  • Catalyst Addition: Add Amberlyst-15 resin (typically 10-20% by weight relative to the substrate).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 1-8 hours.

  • Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of fresh methanol to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting solid is often pure 2,6-dichloropurine, but can be recrystallized or purified by column chromatography if needed.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2,6-dichloro-9-(THP)-purine in Solvent add_catalyst Add Acid Catalyst (e.g., AcOH or Amberlyst-15) start->add_catalyst react Stir at Room Temp. (1-12 h) add_catalyst->react monitor Monitor by TLC react->monitor workup_step Quench / Filter monitor->workup_step Upon Completion extract Extract with Organic Solvent workup_step->extract purify Dry & Concentrate extract->purify column Column Chromatography (if needed) purify->column end Pure 2,6-Dichloropurine column->end

Caption: General experimental workflow for THP deprotection.

Reaction_Scheme reactant 2,6-dichloro-9-(THP)-purine product 2,6-Dichloropurine reactant->product H+ (cat.) MeOH or THF/H₂O Room Temp.

Caption: Chemical transformation for THP deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst. 2. Low reaction temperature. 3. Deactivated catalyst (Amberlyst).1. Add a small amount of additional catalyst. 2. Allow the reaction to proceed for a longer time or gently warm if the substrate is stable. 3. Use fresh or properly washed/dried Amberlyst resin.
Low Yield 1. Product degradation under harsh acidic conditions. 2. Incomplete extraction from the aqueous layer. 3. Product loss during purification.1. Switch to a milder catalyst (e.g., from p-TsOH to PPTS or AcOH). Ensure prompt neutralization. 2. Perform additional extractions with ethyl acetate. 3. Optimize chromatography conditions.
Formation of Byproducts 1. Presence of other acid-labile protecting groups. 2. Side reactions due to prolonged exposure to acid.1. Choose a milder deprotection protocol. 2. Monitor the reaction closely and quench it immediately upon completion of the starting material.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Common Organic Chemistry. THP Deprotection - Acetic Acid (AcOH).
  • Varma, R. S., et al. (2004). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • ResearchGate. (2016). Mild THP removal/hydrolysis?.
  • Common Organic Chemistry. THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH).
  • Common Organic Chemistry. THP Deprotection - para-Toluenesulfonic Acid (p-TsOH).
  • Common Organic Chemistry.
  • SigutLabs. (2023). Amberlyst 15 ® - Reagent of the Month.

Sources

The Strategic Role of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Purine Scaffold in Kinase Inhibition

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in essential biomolecules like DNA, RNA, and ATP.[1][2] This inherent biological relevance makes purine analogs ideal candidates for designing inhibitors that target the ATP-binding site of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus for drug discovery.[4][5]

Among the various purine-based intermediates, 2,6-dichloropurine stands out as a versatile and crucial building block for the synthesis of a wide array of kinase inhibitors.[6][7] The two chlorine atoms at the C2 and C6 positions offer differential reactivity, allowing for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[8][9] This enables the systematic construction of 2,6,9-trisubstituted purine libraries, a common strategy in the development of potent and selective kinase inhibitors targeting oncogenic kinases such as Src, cyclin-dependent kinases (CDKs), Bcr-Abl, and Bruton's tyrosine kinase (BTK).[1][10][11][12]

To effectively control the synthetic outcome, protection of the N9 position of the purine ring is paramount. The tetrahydropyranyl (THP) group serves as an excellent choice for this purpose. It is readily introduced under acidic conditions, stable to the basic and nucleophilic conditions often employed in the subsequent substitution reactions, and can be cleanly removed under mild acidic conditions.[13][14][15] This application note provides a comprehensive guide to the synthesis of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and its application in the synthesis of potent kinase inhibitors, complete with detailed protocols and mechanistic insights.

PART 1: Synthesis of this compound

The synthesis of the title compound is a straightforward yet critical first step. The protocol below is a robust and scalable method for producing high-quality material.

Experimental Protocol: N9-THP Protection of 2,6-Dichloropurine

Materials:

  • 2,6-Dichloropurine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of 2,6-dichloropurine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality and Insights:

  • The use of an acid catalyst like p-TsOH is essential to activate the DHP, making it susceptible to nucleophilic attack by the N9 of the purine.[13]

  • Anhydrous conditions are crucial to prevent hydrolysis of the DHP and the resulting THP-ether.

  • The aqueous workup with NaHCO₃ neutralizes the acid catalyst, preventing potential deprotection during concentration and purification.

Diagram of the Synthesis of this compound:

G cluster_0 Synthesis of 2,6-Dichloro-9-THP-purine 2,6-Dichloropurine 2,6-Dichloropurine Product This compound 2,6-Dichloropurine->Product DHP 3,4-Dihydro-2H-pyran (DHP) p-TsOH (cat.), DCM

Caption: Synthetic scheme for the N9-THP protection of 2,6-dichloropurine.

PART 2: Application in the Synthesis of Kinase Inhibitors

The strategic value of 2,6-dichloro-9-THP-purine lies in the differential reactivity of the C6 and C2 chlorine atoms. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic substitution than the C2 position.[8] This allows for a stepwise and controlled introduction of different substituents, a key strategy in optimizing kinase inhibitor potency and selectivity.

Example 1: Synthesis of a Generic Src Kinase Inhibitor Scaffold

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell signaling pathways, and their aberrant activity is linked to cancer.[4][11] Many potent Src inhibitors are based on a 2,6,9-trisubstituted purine core.[16]

Experimental Protocol:

Step 1: Selective SNAr at C6

  • To a solution of 2,6-dichloro-9-THP-purine (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF), add the desired aniline (e.g., m-anisidine, 1.1 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-chloro-6-anilino-9-THP-purine intermediate.

Step 2: SNAr at C2

  • In a sealed tube, dissolve the 2-chloro-6-anilino-9-THP-purine intermediate (1.0 eq) in a suitable solvent like n-butanol.

  • Add the second nucleophile (e.g., morpholine, 3.0 eq).

  • Heat the mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and concentrate.

  • Purify by column chromatography to obtain the fully substituted 2,6-disubstituted-9-THP-purine.

Step 3: THP Deprotection

  • Dissolve the purified 2,6-disubstituted-9-THP-purine (1.0 eq) in a mixture of methanol and a mild acid, such as 1M HCl or p-TsOH.[13]

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Once the deprotection is complete, neutralize the acid with a base (e.g., saturated NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final Src kinase inhibitor.

Diagram of the Generic Src Kinase Inhibitor Synthesis:

G cluster_1 Generic Src Kinase Inhibitor Synthesis A 2,6-Dichloro-9-THP-purine B 2-Chloro-6-anilino-9-THP-purine A->B Aniline, Base (e.g., m-anisidine, TEA) C 2,6-Disubstituted-9-THP-purine B->C Nucleophile (e.g., Morpholine) D Final Src Kinase Inhibitor C->D Acidic Deprotection (e.g., HCl/MeOH)

Caption: Stepwise synthesis of a generic Src kinase inhibitor.

Example 2: Synthesis of Purvalanol B, a Potent CDK Inhibitor

Purvalanol B is a well-known inhibitor of cyclin-dependent kinases (CDKs) with IC₅₀ values in the low nanomolar range for several CDKs, including CDK1, CDK2, and CDK5.[17][18][19] Its synthesis exemplifies the utility of the 2,6-dichloro-9-THP-purine intermediate.

Experimental Protocol:

Step 1: N9-Alkylation

  • In this specific synthesis, an isopropyl group is installed at N9. This can be achieved by reacting 2,6-dichloropurine with 2-bromopropane in the presence of a base like K₂CO₃ in DMF.

Step 2: Sequential SNAr Reactions

  • The synthesis of Purvalanol B involves the sequential reaction of 2,6-dichloro-9-isopropyl-9H-purine with two different amines.

  • First, react with (R)-2-amino-3-methyl-1-butanol at the C2 position.

  • Then, react the resulting intermediate with 4-amino-2-chlorobenzoic acid at the C6 position.

Step 3: Final Product

  • The final product, Purvalanol B, is obtained after purification.

Diagram of Purvalanol B Synthesis:

G cluster_2 Synthesis of Purvalanol B A 2,6-Dichloropurine B 2,6-Dichloro-9-isopropyl-9H-purine A->B 2-Bromopropane, K₂CO₃, DMF C Intermediate 1 B->C (R)-2-amino-3-methyl-1-butanol D Purvalanol B C->D 4-amino-2-chlorobenzoic acid

Caption: Synthetic route to the CDK inhibitor Purvalanol B.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key steps in the synthesis of purine-based kinase inhibitors.

StepReactantsReagents/ConditionsTypical Yield
N9-THP Protection 2,6-Dichloropurine, DHPp-TsOH (cat.), DCM, rt85-95%
C6-Amination 2,6-Dichloro-9-THP-purine, AnilineTEA, n-Butanol, 90°C70-85%
C2-Amination 2-Chloro-6-anilino-9-THP-purine, Aminen-Butanol, 130°C60-80%
THP Deprotection 2,6-Diamino-9-THP-purine1M HCl, MeOH, rt>90%

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the synthesis of kinase inhibitors. The THP protecting group provides the necessary control over regioselectivity, enabling the efficient and systematic elaboration of the purine core. The protocols and insights provided in this application note offer a solid foundation for researchers in drug discovery to design and synthesize novel purine-based kinase inhibitors. The continued exploration of diverse substituents at the C2, C6, and N9 positions of the purine scaffold holds significant promise for the development of next-generation therapeutics with improved potency, selectivity, and pharmacological properties.

References

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. (2025).
  • Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. PubMed.
  • What is the synthesis of 2,6-Dichloropurine?. Guidechem.
  • The Role of 2,6-Dichloropurine in Antiviral Drug Synthesis.
  • Some examples of Src kinase inhibitors illustrating known lead...
  • Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. PubMed. (2010).
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Some examples of purine derivatives reported as TKIs inhibitors.
  • Purine Scaffold in Agents for Cancer Tre
  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • This compound. PubChem.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Purvalanol B (NG 95). MedChemExpress.
  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents.
  • Purine analogues as kinase inhibitors: A review. Taipei Medical University. (2015).
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Purvalanol B CDK inhibitor. Selleck Chemicals.
  • CDK inhibitor. Wikipedia.
  • Purvalanol B. Tocris Bioscience.

Sources

methodology for N9-alkylation of 2,6-dichloropurine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective N9-Alkylation of 2,6-Dichloropurine

Introduction

2,6-Dichloropurine is a pivotal starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules, including analogs of the purine nucleosides that are fundamental to DNA and RNA. The strategic modification of the purine core is central to the development of novel therapeutics, particularly in the realms of antiviral and anticancer agents. The precise control of alkylation, specifically at the N9 position of the purine ring, is often a critical step in these synthetic pathways. This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for achieving selective N9-alkylation of 2,6-dichloropurine, emphasizing the underlying chemical principles, offering step-by-step protocols, and addressing common experimental challenges.

Understanding the Mechanism and Regioselectivity of Purine Alkylation

The purine ring system possesses multiple nucleophilic nitrogen atoms, primarily at the N1, N3, N7, and N9 positions. Consequently, direct alkylation can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The regiochemical outcome of the alkylation of 2,6-dichloropurine is predominantly influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

Generally, the N9 position is the most thermodynamically stable site for alkylation, while the N7 position is often the kinetically favored site. The choice of base, solvent, and alkylating agent plays a crucial role in directing the reaction towards the desired N9 isomer. For instance, the use of a non-polar aprotic solvent and a mild base often favors the formation of the N9-alkylated product.

Methodologies for Selective N9-Alkylation

Several reliable methods have been developed for the N9-alkylation of 2,6-dichloropurine. The most common approaches involve direct alkylation using an alkyl halide under basic conditions or employing the Mitsunobu reaction for more sensitive substrates.

Direct Alkylation with Alkyl Halides

This is the most straightforward and widely used method for the N9-alkylation of purines. The reaction involves the deprotonation of the purine N-H by a suitable base, followed by nucleophilic attack of the resulting purine anion on an alkyl halide.

Key Parameters Influencing Regioselectivity:

  • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. The strength and steric bulk of the base can influence the deprotonation site and thus the regioselectivity.

  • Solvent: Aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred as they do not compete with the nucleophile and can effectively solvate the cation of the base.

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic product distribution. Running the reaction at room temperature or slightly elevated temperatures often provides a good balance between reaction rate and selectivity.

Workflow for Direct Alkylation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve 2,6-dichloropurine in anhydrous aprotic solvent (e.g., DMF) prep2 Add base (e.g., K2CO3 or NaH) under inert atmosphere prep1->prep2 Stir until homogeneous react1 Add alkylating agent (e.g., alkyl halide) dropwise prep2->react1 Once deprotonation is complete react2 Stir at specified temperature (e.g., RT to 50 °C) react1->react2 react3 Monitor reaction progress by TLC or LC-MS react2->react3 workup1 Quench the reaction react3->workup1 Upon completion workup2 Extract the product with an organic solvent workup1->workup2 workup3 Dry the organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for N9-alkylation of 2,6-dichloropurine.

Experimental Protocols

Protocol 1: N9-Alkylation using Potassium Carbonate in DMF

This protocol describes a general procedure for the N9-alkylation of 2,6-dichloropurine with an alkyl halide using potassium carbonate as the base.

Materials:

  • 2,6-Dichloropurine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N9-alkylated 2,6-dichloropurine.

Protocol 2: Mitsunobu Reaction for N9-Alkylation

The Mitsunobu reaction is a powerful alternative for the alkylation of purines, especially with primary and secondary alcohols. It proceeds under mild, neutral conditions and often provides high regioselectivity for the N9 position.

Materials:

  • 2,6-Dichloropurine

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-dichloropurine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be directly purified by column chromatography on silica gel. Alternatively, the triphenylphosphine oxide byproduct can be partially removed by precipitation from a minimal amount of a suitable solvent (e.g., diethyl ether) prior to chromatography.

Characterization of the N9-Alkylated Product

The unambiguous identification of the N9- and N7-alkylated isomers is crucial. This is typically achieved using a combination of spectroscopic techniques.

Technique N9-Isomer N7-Isomer
¹H NMR The C8-H proton signal typically appears more downfield.The C8-H proton signal is usually more upfield compared to the N9-isomer.
¹³C NMR The chemical shifts of the purine ring carbons, particularly C4, C5, and C8, are distinct.The chemical shifts of the purine ring carbons will differ from the N9-isomer.
HMBC A key correlation is observed between the protons of the alkyl group's α-carbon and the C4 and C8 carbons of the purine ring.A correlation is typically seen between the protons of the alkyl group's α-carbon and the C5 and C8 carbons.
NOESY/ROE SY NOE/ROE correlations may be observed between the protons of the alkyl group and the C8-H proton, depending on the conformation.NOE/ROE correlations may be observed between the protons of the alkyl group and the C8-H proton.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Decomposition of starting material or product; Inefficient extraction or purification.Ensure all reagents are anhydrous; Use a more reactive alkylating agent; Optimize reaction time and temperature; Adjust work-up procedure.
Poor Regioselectivity (Mixture of N9 and N7 isomers) Reaction conditions favor kinetic (N7) product; Steric hindrance at N9.Use a less polar solvent; Employ a bulkier base; Consider the Mitsunobu reaction for improved N9 selectivity.
No Reaction Inactive alkylating agent; Insufficiently strong base; Low reaction temperature.Check the purity and reactivity of the alkylating agent; Use a stronger base (e.g., NaH); Increase the reaction temperature.

Safety Precautions

  • 2,6-Dichloropurine is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Alkylating agents are often toxic and/or carcinogenic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Anhydrous solvents and strong bases like sodium hydride are reactive. Handle with care, under an inert atmosphere, and away from water.

References

  • Synthesis of N9-Substituted Purines, Organic Syntheses, Coll. Vol. 10, p.10 (2004); Vol. 79, p.196 (2002).
  • Mitsunobu Reaction, Organic Reactions, Vol. 42, pp 335-656 (1992). DOI: 10.1002/0471264180.or042.02.
  • Regioselective Alkylation of Purines, Chemical Reviews 2017, 117 (14), pp 9536–9606. DOI: 10.1021/acs.chemrev.7b00109.

The Alchemist's Tool: A Guide to Dichloropurine Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Dichloropurines

In the landscape of medicinal chemistry, few intermediates offer the synthetic versatility and strategic importance of dichloropurines. These heterocyclic compounds, characterized by a purine core substituted with two reactive chlorine atoms, are foundational building blocks for a vast array of therapeutic agents.[1] The reactivity of the chloro groups, particularly at the C2 and C6 positions of 2,6-dichloropurine, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr).[2][3] This unique property enables chemists to meticulously craft molecules with diverse functionalities, leading to the development of potent drugs for oncology, virology, and beyond.[1][4]

The two chlorine atoms exhibit differential reactivity, a key feature exploited in synthetic strategies. The C6 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for a stepwise introduction of different substituents.[2][5][6] This guide will delve into the practical applications of these indispensable intermediates, providing detailed protocols and insights into their transformation into life-saving therapeutics.

Application I: Synthesis of Purine Nucleoside Analogs as Antimetabolites

A cornerstone application of dichloropurine intermediates is in the synthesis of nucleoside analogs, which form a critical class of antimetabolite drugs.[7] These drugs mimic endogenous purines, thereby disrupting cellular processes like DNA replication and repair, making them highly effective against rapidly proliferating cancer cells and viral replication machinery.[8][9]

Case Study: Clofarabine - A Second-Generation Purine Nucleoside Analog

Clofarabine is a potent antineoplastic agent used in the treatment of acute lymphoblastic leukemia (ALL), particularly in pediatric patients.[7][10] Its synthesis showcases a classic application of 2,6-dichloropurine as a key intermediate. The overall strategy involves the glycosylation of the purine base with a protected fluorinated sugar, followed by selective amination.

The workflow begins with the coupling of 2,6-dichloropurine with a protected 2-deoxy-2-fluoro-arabinofuranose derivative. This crucial C-N bond formation establishes the nucleoside structure.[10][11] Subsequent selective amination at the more reactive C6 position, displacing a chloride, followed by deprotection, yields the final drug molecule.[12]

G cluster_0 Synthesis of Clofarabine A 2,6-Dichloropurine C C-N Glycosylation (Coupling Reaction) A->C B Protected 2-Deoxy-2-Fluoro-Arabinofuranosyl Bromide B->C D Protected 2,6-Dichloro- purine Nucleoside C->D Forms N-glycosidic bond E Selective C6 Amination (with Ammonia) D->E NH3 displaces Cl at C6 F Protected 2-Chloro- 6-aminopurine Nucleoside E->F G Deprotection F->G Removal of sugar protecting groups H Clofarabine G->H G cluster_moa Mechanism of Action of Purine Analogs Drug Purine Analog (e.g., Clofarabine) Metabolism Cellular Kinases Drug->Metabolism Phosphorylation ActiveDrug Triphosphate Metabolite Metabolism->ActiveDrug RNR Ribonucleotide Reductase ActiveDrug->RNR Inhibition Polymerase DNA Polymerase ActiveDrug->Polymerase Incorporation dNTPs dNTP Pool RNR->dNTPs Blocks production DNA DNA Synthesis Polymerase->DNA Chain Termination DNA Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your synthetic route and improve your yield of this critical intermediate.

I. Introduction to the Synthesis

The compound this compound is a key building block in medicinal chemistry, often utilized in the synthesis of various purine derivatives with potential therapeutic applications. The core of its synthesis involves the protection of the N9 position of 2,6-dichloropurine with a tetrahydropyran (THP) group. This is typically achieved by reacting 2,6-dichloropurine with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the final yield and purity.

This guide will deconstruct the common issues encountered during this synthesis, explain the underlying chemical principles, and provide actionable, field-tested solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired product. What are the likely causes and how can I rectify this?

Answer:

Low or no product formation is a common but solvable issue. The root cause often lies in one or more of the following factors:

  • Inadequate Catalyst Activity: The reaction is acid-catalyzed, typically using p-toluenesulfonic acid (p-TSA).[1][2] The catalyst's role is to protonate the dihydropyran, making it more susceptible to nucleophilic attack by the purine nitrogen.[3]

    • Solution: Ensure your p-TSA is fresh and anhydrous. Old or hydrated p-TSA will have diminished catalytic activity. Consider using a freshly opened bottle or drying your existing stock. The amount of catalyst is also crucial; typically, a catalytic amount (0.02-0.1 equivalents) is sufficient.

  • Poor Quality of Starting Materials: The purity of both 2,6-dichloropurine and 3,4-dihydro-2H-pyran is paramount.

    • Solution: Verify the purity of your starting materials by techniques such as NMR or melting point analysis. 2,6-Dichloropurine can be synthesized from various precursors like xanthine.[4] 3,4-Dihydro-2H-pyran can polymerize over time, so using a freshly distilled or newly purchased reagent is advisable.

  • Suboptimal Reaction Temperature: The reaction is typically conducted at a slightly elevated temperature to overcome the activation energy barrier.

    • Solution: A common temperature range is 50 °C.[1] If you are running the reaction at room temperature, gently heating the mixture may initiate the reaction. However, excessive heat can lead to side reactions, so careful temperature control is necessary.

  • Solvent Choice and Purity: The choice of solvent can influence reaction rates and solubility of the reactants.

    • Solution: Dry ethyl acetate is a commonly used solvent for this reaction.[1] Ensure your solvent is anhydrous, as water can compete with the purine as a nucleophile and also deactivate the catalyst.

Issue 2: Formation of the N7-Isomer and Other Side Products

Question: My reaction is producing a significant amount of an isomeric byproduct, which I suspect is the N7-alkylated purine. How can I improve the regioselectivity for the desired N9-isomer?

Answer:

The formation of the N7-isomer is a well-known challenge in the alkylation of purines.[5] The nitrogen atoms at the N7 and N9 positions are both nucleophilic, leading to a mixture of products.

  • Understanding the Causality: The ratio of N9 to N7 isomers can be influenced by steric and electronic factors, as well as reaction conditions. The N9 position is generally less sterically hindered, which often favors its alkylation.

  • Strategies for Improving N9-Selectivity:

    • Kinetic vs. Thermodynamic Control: In some cases, heating the reaction mixture after the initial formation of both isomers can lead to the conversion of the less stable N7-isomer to the more stable N9-isomer.[5] This suggests that the N9 product is the thermodynamically favored one.

    • Catalyst Influence: The choice and amount of catalyst can play a role. While p-TSA is common, exploring other acid catalysts might alter the isomer ratio.

    • Purification: If formation of the N7-isomer cannot be completely suppressed, careful purification is necessary. The two isomers can often be separated by column chromatography on silica gel.[5]

Issue 3: Depurination - Cleavage of the N-Glycosidic Bond

Question: I am observing the formation of 2,6-dichloropurine in my final product mixture, suggesting that the THP protecting group is being cleaved. What causes this and how can I prevent it?

Answer:

The reappearance of the starting purine is indicative of depurination, which is the acid-catalyzed hydrolytic cleavage of the β-N-glycosidic bond.[6] This is a significant issue as it directly reduces the yield of the desired product.

  • Mechanism of Depurination: The purine base is a good leaving group, and the anomeric carbon of the THP group is susceptible to nucleophilic attack, especially under acidic conditions.[6] The presence of water, even in trace amounts, can facilitate this hydrolysis.

  • Preventive Measures:

    • Strict Anhydrous Conditions: The most critical factor in preventing depurination is maintaining strictly anhydrous conditions throughout the reaction and workup. Use freshly dried solvents and reagents.

    • Controlled Acidity: While an acid catalyst is necessary, excess acidity can promote depurination. Use the minimum effective amount of catalyst.

    • Careful Workup: During the workup, avoid prolonged exposure to acidic aqueous solutions. Neutralize the reaction mixture promptly after completion.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dry ethyl acetate is a widely used and effective solvent for the tetrahydropyranylation of 2,6-dichloropurine.[1] Other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) could also be employed, but it is crucial to ensure they are anhydrous.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2,6-dichloropurine), the product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progress.

Q3: What are the best practices for purifying the final product?

A3: Column chromatography on silica gel is the most common and effective method for purifying this compound.[5] A gradient elution with a mixture of hexane and ethyl acetate usually provides good separation of the desired product from unreacted starting materials and isomeric byproducts.

Q4: Can I use a different acid catalyst instead of p-TSA?

A4: Yes, other acid catalysts can be used. However, p-toluenesulfonic acid is often preferred because it is a solid, easy to handle, and provides good results.[2][3][7] Other options could include pyridinium p-toluenesulfonate (PPTS), which is a milder acid, or other sulfonic acids. The choice of catalyst may influence the reaction rate and selectivity, so small-scale optimization experiments are recommended.

IV. Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a synthesis of best practices derived from literature and practical experience.

Step 1: Reaction Setup

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropurine (1 equivalent).

  • Add anhydrous ethyl acetate as the solvent.

  • Add p-toluenesulfonic acid monohydrate (0.05 equivalents) to the suspension.

  • Heat the mixture to 50 °C with stirring.

  • Slowly add 3,4-dihydro-2H-pyran (1.2 equivalents) dropwise to the reaction mixture.

Step 2: Reaction Monitoring and Workup

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Troubleshooting Yield Issues
Problem Potential Cause Recommended Action Expected Outcome
Low Yield (<30%)Inactive catalystUse fresh, anhydrous p-TSAIncreased reaction rate and conversion
Impure starting materialsVerify purity of reactantsCleaner reaction profile, fewer side products
Suboptimal temperatureIncrease temperature to 50 °CImproved reaction kinetics
Significant N7-Isomer FormationLack of thermodynamic controlHeat reaction mixture for an extended period after initial reactionConversion of N7 to N9 isomer
Product DegradationDepurination due to moisture/excess acidEnsure anhydrous conditions; use minimal catalystReduced formation of 2,6-dichloropurine byproduct

V. Visualizing the Workflow

Logical Flow of Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common issues in the synthesis.

troubleshooting_flow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst analyze_byproducts Analyze Byproduct Profile start->analyze_byproducts optimize_purification Optimize Purification check_sm->optimize_purification check_conditions->optimize_purification check_catalyst->optimize_purification n7_isomer N7-Isomer Detected analyze_byproducts->n7_isomer depurination Depurination Observed analyze_byproducts->depurination n7_isomer->optimize_purification Adjust T/Solvent depurination->check_conditions Ensure Anhydrous success Improved Yield and Purity optimize_purification->success

Caption: A troubleshooting flowchart for the synthesis.

Reaction Workflow

This diagram outlines the key steps in the synthesis of this compound.

reaction_workflow start Start: Reactants & Catalyst reaction Reaction at 50°C in Ethyl Acetate start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: The synthetic workflow.

VI. Conclusion

Improving the yield and purity in the synthesis of this compound is an achievable goal through careful attention to experimental details and a systematic approach to troubleshooting. By understanding the underlying chemical principles of the reaction, including the role of the catalyst, the potential for side reactions like N7-alkylation, and the risk of depurination, researchers can effectively optimize their synthetic protocols. This guide provides a framework for identifying and resolving common issues, ultimately leading to a more efficient and successful synthesis.

VII. References

  • Wikipedia. Depurination. [URL: https://en.wikipedia.org/wiki/Depurination]

  • Sagi, J. F., & Loeb, L. A. (1979). Effects of depurination on the fidelity of DNA synthesis. Journal of Molecular Biology, 128(2), 197-218. [URL: https://pubmed.ncbi.nlm.nih.gov/376772/]

  • BenchChem. The Role and Application of p-Toluenesulfonic Acid in the Synthesis of N-(9H-Fluoren-9-ylidene)aniline. [URL: https://www.benchchem.com/product/b2158]

  • ChemicalBook. 2,6-Dichloropurine synthesis. [URL: https://www.chemicalbook.com/synthesis/5451-40-1.htm]

  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [URL: https://www.mdpi.com/1422-8599/2006/4/M481]

  • ResearchGate. Facile and Practical Synthesis of 2,6-Dichloropurine. [URL: https://www.researchgate.net/publication/257375151_Facile_and_Practical_Synthesis_of_26-Dichloropurine]

  • Google Patents. Process for preparing 2,6-dichloropurine. [URL: https://patents.google.com/patent/US6455696B2/en]

  • Heidi, V. Chapter 27: The Synthesis and Degradation of Nucleotides. [URL: http://web.virginia.edu/Heidi/chapter27/chp27.htm]

  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/270265]

  • BenchChem. Strategies for scaling up 2,6-Dichloropurine riboside synthesis for production. [URL: https://www.benchchem.com/product/b2158/technical-support]

  • ACS Publications. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01977]

  • ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. [URL: https://www.researchgate.net/publication/229094035_ChemInform_Abstract_Application_of_p-Toluenesulfonic_Acid_PTSA_in_Organic_Synthesis]

  • Microbe Notes. Purine Synthesis. [URL: https://microbenotes.com/purine-synthesis/]

  • Medical Biochemistry Page. Purine and Pyrimidine Metabolism. [URL: https://themedicalbiochemistrypage.org/purine-and-pyrimidine-metabolism/]

  • CymitQuimica. 2,6-Dichloro-9-(2'-deoxy-b-D-ribofuranosyl)purine. [URL: https://www.cymitquimica.com/2-6-dichloro-9-2-deoxy-b-d-ribofuranosyl-purine]

  • Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [URL: https://www.preprints.org/manuscript/202404.1481/v1]

  • BenchChem. An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran. [URL: https://www.benchchem.com/product/b2158/technical-support]

  • Organic & Biomolecular Chemistry. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00854a]

  • J-STAGE. Synthesis and Biological Activity of 9-(2,6-Difluorobenzyl)-9H-purines Bearing Chlorine. [URL: https://www.jstage.jst.go.jp/article/cpb1958/44/1/44_1_159/_article]

  • ResearchGate. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. [URL: https://www.researchgate.net/publication/262705054_26-Dichloro-9-2'3'5'-tri-O-acetyl-b-d-ribofuranosyl-9H-purine]

  • National Institutes of Health. Recent Advances in the Synthesis of 2H-Pyrans. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152179/]

  • PubMed. 2,6-Di-chloro-9-(2',3',5'-tri-O-acetyl-β-d-ribo-furanos-yl)-9H-purine. [URL: https://pubmed.ncbi.nlm.nih.gov/24764840/]

  • Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrans/dihydropyrans.shtm]

  • PubMed. p-Toluenesulfonic acid enhanced neutral deep eutectic solvent pretreatment of soybean straw for efficient lignin removal and enzymatic hydrolysis. [URL: https://pubmed.ncbi.nlm.nih.gov/38242004/]

  • MDPI. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model. [URL: https://www.mdpi.com/2073-4409/12/10/1429]

  • Vrije Universiteit Amsterdam. Optimized THP-1 differentiation is required for the detection of responses to weak stimuli. [URL: https://research.vu.nl/en/publications/optimized-thp-1-differentiation-is-required-for-the-detection-o]

  • National Institutes of Health. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3998279/]

  • PubMed. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA. [URL: https://pubmed.ncbi.nlm.nih.gov/37459313/]

  • National Institutes of Health. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10053912/]

  • PubMed. Optimized THP-1 differentiation is required for the detection of responses to weak stimuli. [URL: https://pubmed.ncbi.nlm.nih.gov/17334812/]

  • ResearchGate. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. [URL: https://www.researchgate.net/publication/224821614_Synthesis_and_in_vitro_biological_evaluation_of_269-trisubstituted_purines_targeting_multiple_cyclin-dependent_kinases]

Sources

challenges in the synthesis of substituted purines

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of Substituted Purines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for substituted purine synthesis. The unique electronic structure of the purine core presents a fascinating array of synthetic opportunities, yet it also gives rise to significant challenges in controlling selectivity and achieving desired substitutions. This guide is structured to provide both quick answers to common issues and in-depth troubleshooting for complex experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during purine modification.

Q1: My N-alkylation reaction is giving a mixture of N9 and N7 isomers. How can I control the regioselectivity?

This is the most frequent challenge in purine synthesis. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by the base, solvent, and reaction temperature.

  • For N9-Alkylation (Kinetic Product): This is typically the desired isomer in medicinal chemistry. To favor its formation, use conditions that promote rapid, irreversible reaction at the most nucleophilic nitrogen (N9). This is often achieved with a strong, non-coordinating base in a polar aprotic solvent. A common and effective combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[1] Microwave irradiation has also been shown to significantly improve N9 selectivity and reduce reaction times.[2]

  • For N7-Alkylation (Thermodynamic Product): While less common, N7-substituted purines have shown unique biological activities.[3] Formation of the N7 isomer can sometimes be favored under conditions that allow for equilibration. In some specific cases, such as the introduction of bulky tert-alkyl groups, Lewis acid catalysis (e.g., SnCl₄) with a silylated purine can strongly direct the reaction to the N7 position.[3][4]

Q2: What is the best strategy for introducing substituents onto the purine carbon skeleton (C2, C6, C8)?

Direct C-H functionalization is a modern and powerful tool, but palladium-catalyzed cross-coupling reactions on halopurines remain the most reliable and versatile method.

  • Starting Material: 6-Chloropurine is an excellent and commercially available starting material for many synthetic routes.[3] For substitutions at multiple positions, di- or tri-halopurines are used.

  • Reactivity Order: The general order of reactivity for nucleophilic aromatic substitution (SₙAr) and cross-coupling on halopurines is C6 > C2 > C8. This allows for selective functionalization. For instance, in 2,6-dichloropurine, the C6 position can be selectively coupled, leaving the C2-chloro group available for a subsequent, different transformation.[5]

  • Reaction Type: The Suzuki-Miyaura cross-coupling is highly effective for creating C-C bonds (aryl, alkenyl).[5][6] Buchwald-Hartwig amination is used for C-N bonds, and Sonogashira coupling is used for introducing alkynyl groups.

Q3: My Suzuki-Miyaura coupling with a halopurine is failing or giving low yields. What should I troubleshoot?

Failure in Suzuki couplings often relates to the catalyst system, base, or reagent quality.[7]

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ are often effective.[5] However, for more challenging couplings, especially with electron-rich halopurines, consider using more specialized ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are designed to facilitate the difficult oxidative addition step.[7]

  • Base Selection: The base is crucial. Potassium carbonate (K₂CO₃) is often effective in aqueous solvent mixtures (like DME/water), while stronger bases like potassium phosphate (K₃PO₄) may be needed for more stubborn couplings.[5][7]

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen from water or solvent. If you observe this, ensure your boronic acid is of high quality and consider using anhydrous conditions or switching to a more stable boronic ester (e.g., a pinacol ester).[7]

Q4: My purine derivative has very low solubility in common organic solvents. How can I run my reaction?

Poor solubility is a common frustration.[8][9] Several strategies can overcome this:

  • Solvent Choice: Highly polar aprotic solvents like DMF, DMSO, or NMP are often required to dissolve purine derivatives.[10]

  • Protecting Groups: Introducing bulky, lipophilic protecting groups (like benzyl or silyl groups) can dramatically increase solubility in less polar solvents.[11]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate reactions even when the purine salt is not fully dissolved in the organic phase.

  • Temperature: Increasing the reaction temperature can often improve solubility enough for the reaction to proceed.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Mastering Regioselectivity in N-Alkylation

The N7 and N9 nitrogens of the purine imidazole ring have similar nucleophilicity, leading to mixtures of alkylated products.[1] Achieving high selectivity requires a careful understanding of the factors at play.

The Underlying Chemistry: The purine anion is an ambident nucleophile. N9 is generally more sterically accessible and its lone pair is more available, making it the kinetically favored site for alkylation.[12] However, the N7-alkylated product can be the more thermodynamically stable isomer in certain cases, especially with bulky substituents.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor N-alkylation regioselectivity.

Detailed Protocols & Explanations

Protocol 2.1: Standard Conditions for High N9 Selectivity

This protocol is the first line of attack for achieving N9-alkylation of a generic purine.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the purine substrate (1.0 eq).

  • Solvent: Add anhydrous DMF to create a ~0.1 M solution.

  • Base: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Reagent: Add the alkyl halide (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Stir vigorously at room temperature or heat gently (e.g., 50-60 °C) while monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter off the inorganic base, dilute the filtrate with ethyl acetate, and wash with brine to remove DMF. Dry the organic layer and concentrate. Purify by column chromatography.

  • Causality: K₂CO₃ is a solid base that deprotonates the purine at the liquid-solid interface. The resulting purine anion is immediately alkylated in the polar aprotic DMF, which favors Sₙ2 reactions. This rapid, irreversible step favors the kinetically preferred N9 product.[1]

Protocol 2.2: The Mitsunobu Reaction for Stereospecific N9-Alkylation

When using a chiral secondary alcohol as the electrophile, the Mitsunobu reaction provides excellent N9 selectivity and a predictable inversion of stereochemistry.[13]

  • Setup: In a dry flask under an inert atmosphere, dissolve the purine (1.2 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction will typically turn from colorless to a yellow/orange color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture and purify directly by column chromatography to remove triphenylphosphine oxide and other byproducts.

  • Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The purine anion acts as the nucleophile, attacking the carbon bearing the oxygen. This Sₙ2 displacement occurs with complete inversion of configuration and is highly selective for the N9 position.[13]

Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling on Halopurines

Palladium-catalyzed reactions are workhorses in purine chemistry, but they are sensitive to conditions. The key is facilitating the oxidative addition of the Pd(0) catalyst to the C-Halogen bond, which can be challenging on an electron-deficient heterocycle like purine.

Data Table: Catalyst & Base Selection for Suzuki-Miyaura Coupling

Aryl HalideRecommended Catalyst/LigandRecommended BaseSolvent SystemKey Insight
6-IodopurinePd(PPh₃)₄K₂CO₃Toluene (anhydrous)Iodo-purines are highly reactive; standard conditions are often sufficient.[5]
6-ChloropurinePd(PPh₃)₄K₂CO₃DME / H₂OChloro-purines are less reactive and often require aqueous conditions to facilitate the catalytic cycle.[5]
6-Chloropurine (Electron-rich boronic acid)Pd(PPh₃)₄K₂CO₃Toluene (anhydrous)Electron-rich partners can accelerate the reaction, allowing for anhydrous conditions.[5]
6-Chloropurine (Electron-deficient or sterically hindered boronic acid)Buchwald Ligand (e.g., XPhos, SPhos) + Pd₂(dba)₃K₃PO₄Dioxane / H₂OChallenging substrates require a more active catalyst system with bulky, electron-rich ligands to promote oxidative addition.[7]

Troubleshooting Workflow:

Caption: Troubleshooting guide for failed Suzuki-Miyaura reactions on halopurines.

Guide 3: Challenges in Direct C-H Functionalization

Direct C-H functionalization is an atom-economical strategy for modifying the purine core, but it faces significant challenges with regioselectivity and catalyst poisoning.[14][15][16]

The Underlying Chemistry: The purine ring has multiple C-H bonds (C2, C6, C8) with different acidities and steric environments. Furthermore, the multiple nitrogen atoms can act as coordinating ligands, directing the metal catalyst to an undesired position or deactivating it entirely.[14][17]

  • C8-H: Generally the most acidic and often the most reactive C-H bond towards functionalization.

  • C6-H: Can be activated, particularly with directing groups at the N1 position.[14]

  • C2-H: Often the most difficult to functionalize directly due to electronic and steric effects.[14]

Strategies and Solutions:

  • Directing Groups: The most successful strategies involve installing a directing group that positions the metal catalyst near the desired C-H bond. For example, groups at the N1 position can direct ortho-arylation onto a C6-aryl substituent.[14]

  • Catalyst Choice: Palladium and Ruthenium are commonly used catalysts. The choice of catalyst and ligands is critical for overriding the inherent reactivity of the purine ring.[14]

  • Overcoming Catalyst Poisoning: The use of N-oxide or N-methoxy amide directing groups can serve as both a director and an internal oxidant, preventing the heterocyclic nitrogen atoms from poisoning the metal catalyst.[17]

Due to the complexity and substrate-specific nature of C-H activation, a general protocol is less useful than a screening approach. If pursuing this route, it is highly recommended to screen a variety of catalysts, oxidants, and directing groups based on precedents in the literature for similar heterocyclic systems.

References

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.PubMed.[Link]
  • Regioselective alkylation reaction of purines under microwave irradiation.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions.Royal Society of Chemistry Publishing.[Link]
  • An Unusual Protector-Protégé Strategy for the Biosynthesis of Purine Nucleoside Antibiotics.Cell Chemical Biology.[Link]
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • Regioselective alkylation reaction of purines under microwave Irradiation.
  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
  • New developments in direct functionalization of C–H and N–H bonds of purine bases via metal catalyzed cross-coupling reactions.Royal Society of Chemistry Publishing.[Link]
  • Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective.Royal Society of Chemistry Publishing.[Link]
  • Aqueous solubility enhancement (S/S0) of each purine-based salt...
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research.[Link]
  • Overcoming the limitations of directed C-H functionaliz
  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega.[Link]
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to...SciSpace.[Link]
  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIV
  • The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.

Sources

Technical Support Center: Synthesis of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical protection step in purine chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems observed during the synthesis, their probable causes, and validated solutions to mitigate them.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low Yield of Desired N9-Product 1. Incomplete reaction. 2. Formation of the N7-isomer side product.[1][2][3][4][5] 3. Degradation of the product (depurination) under harsh acidic conditions.[6][7][8]1. Monitor reaction progress closely using TLC or HPLC to ensure completion.[9] 2. Optimize reaction conditions (temperature, solvent, catalyst) to favor N9 formation. Consider using a catalyst that can improve regioselectivity.[9] 3. Use milder acidic catalysts (e.g., PPTS) or carefully control the reaction temperature to prevent degradation.[10][11]
Presence of a Significant Amount of N7-Isomer The alkylation of purines can occur at both the N7 and N9 positions, often resulting in a mixture of regioisomers.[1][2][3][4][5] The N9 isomer is generally the thermodynamically favored product.1. Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the N9/N7 ratio. Experiment with different conditions on a small scale.[9] 2. Purification: The N7 and N9 isomers can often be separated by column chromatography.[9][12] 3. Thermal Isomerization: In some cases, heating the mixture of products can lead to the conversion of the N7-isomer to the more stable N9-isomer.[13]
Product Degradation (Evidence of Depurination) The N-glycosidic bond in purine derivatives is susceptible to cleavage under acidic conditions, leading to the release of the purine base (depurination).[6][7][8]1. Milder Acid Catalysis: Employ less harsh acidic catalysts like pyridinium p-toluenesulfonate (PPTS) instead of strong acids like p-toluenesulfonic acid (TsOH).[10] 2. Temperature Control: Maintain a controlled, low temperature during the reaction to minimize the rate of depurination.[9] 3. Reaction Time: Avoid prolonged reaction times to reduce the exposure of the product to acidic conditions.[9]
Formation of Hydroxylated Impurities The chloro substituents at the C2 and C6 positions of the purine ring are reactive and can undergo nucleophilic substitution with water or other nucleophiles present in the reaction mixture, especially under basic or prolonged acidic conditions.[14][15]1. Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use to minimize water content. 2. Control of pH: If a basic workup is required, perform it quickly and at a low temperature to reduce the risk of hydrolysis. Prompt neutralization after the reaction is complete can also prevent degradation.[9]
Difficulties in Product Purification 1. Removal of unreacted starting materials. 2. Separation of the desired N9-product from the N7-isomer and other side products.1. Extraction and Washing: A thorough aqueous workup can help remove many of the polar starting materials and byproducts. 2. Chromatography: Column chromatography on silica gel is a standard and effective method for separating the N9 and N7 isomers and other impurities.[9][12] 3. Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the N7-isomer a common side reaction in purine alkylation?

A1: The purine ring system has two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, that can be alkylated. Direct alkylation often leads to a mixture of N7 and N9 derivatives.[1] The thermodynamically more stable N9 regioisomer usually predominates, while the N7 isomer is a common side product.[1] The ratio of these isomers can be influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the temperature.

Q2: What is the mechanism of THP protection and what are the key considerations?

A2: The tetrahydropyranyl (THP) protection of a hydroxyl group (or in this case, the N-H of the purine) proceeds via an acid-catalyzed addition of the nucleophile to 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of DHP to form a resonance-stabilized carbocation, which is then attacked by the purine nitrogen.[10]

Key Considerations:

  • Acid Catalyst: The choice of acid catalyst is crucial. Strong acids can lead to side reactions like depurination. Milder acids such as pyridinium p-toluenesulfonate (PPTS) are often preferred.[10][11]

  • Stereocenter: The introduction of the THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the starting material is chiral.[16]

Q3: What are the advantages and disadvantages of using the Mitsunobu reaction for this transformation?

A3: The Mitsunobu reaction is an alternative method for the N-alkylation of purines.[17] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution.[18]

Advantages:

  • Mild Conditions: The reaction is typically carried out under mild and neutral conditions, which can be advantageous for sensitive substrates.

  • High N9-Selectivity: The Mitsunobu reaction with purines often leads predominantly to the N9-isomer.[17]

Disadvantages:

  • Side Products: A common side product is formed when the azodicarboxylate acts as the nucleophile instead of the purine.[18] The removal of triphenylphosphine oxide and the reduced azodicarboxylate byproduct can also complicate purification.

  • Reagent Stoichiometry: The reaction is sensitive to the stoichiometry of the reagents, and careful optimization is often required.

Q4: How can I confirm the structure of the N9- and N7-isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N7 and N9 isomers.

  • ¹H NMR: The chemical shift of the C8-H proton is often different for the two isomers.

  • ¹³C NMR: A reliable method is to compare the chemical shifts of the C5 and C8 carbons. For N7-isomers, the difference in chemical shifts between C5 and C8 is generally larger than for the corresponding N9-isomers.[1]

  • 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOESY) experiments can also be used to definitively assign the structure.[1]

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction for the synthesis of this compound and the major side reactions.

Synthesis_Side_Reactions Start 2,6-Dichloropurine + 3,4-Dihydro-2H-pyran (DHP) Desired This compound (Desired N9-Isomer) Start->Desired Acid Catalyst (e.g., PPTS) Desired Pathway N7_Isomer 2,6-Dichloro-7-(tetrahydro-2H-pyran-2-yl)-7H-purine (N7-Isomer Side Product) Start->N7_Isomer Side Reaction (N7-Alkylation) Depurination 2,6-Dichloropurine + Degradation Products of THP Desired->Depurination Degradation (Excess Acid/Heat)

Caption: Main reaction pathway and key side reactions.

Experimental Protocols

Protocol 1: General Procedure for THP Protection of 2,6-Dichloropurine

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Preparation: To a solution of 2,6-dichloropurine in a suitable anhydrous solvent (e.g., dichloromethane or THF), add 3,4-dihydro-2H-pyran (DHP) (typically 1.1 to 1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (typically 0.05 to 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired N9-isomer from the N7-isomer and other impurities.

References

  • Špaček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(40), 25933–25946. [Link]
  • Hanna, M. M., et al. (2018). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ChemistrySelect, 3(31), 9034-9038. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry, 71(23), 8893–8900. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 71(23), 8893-8900. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. The Journal of Organic Chemistry, 71(23), 8893-8900. [Link]
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Antonenko, T. S., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub, 2(1). [Link]
  • El-Gazzar, A. B. A., et al. (2012). Facile and Practical Synthesis of 2,6-Dichloropurine. Journal of Heterocyclic Chemistry, 49(4), 842-846. [Link]
  • Gucký, T., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(15), 3493. [Link]
  • Chemistry Stack Exchange. (2014). Why does depurination happen at a higher pH (or under less harsh conditions) than depyrimidation?
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(3), M481. [Link]
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Sugimoto, N., et al. (2012). Inhibition of nonenzymatic depurination of nucleic acids by polycations. FEBS Letters, 586(16), 2329–2333. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • da Silva, F. de C., & de Souza, M. C. B. V. (2017). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs.
  • Google Patents. (2002). US6455696B2 - Process for preparing 2,6-dichloropurine.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • PubChem. (n.d.). This compound.
  • K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
  • Connon, S. J., & Hegarty, A. F. (2001). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1245-1249. [Link]
  • Zhang, J., et al. (2014). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLoS ONE, 9(12), e115950. [Link]
  • Latosinska, J. N., & Seliger, J. (2004). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
  • Kumar, A., et al. (2013). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Medicinal Chemistry, 3(4), 224-230. [Link]
  • Sharma, G. V., & Reddy, K. L. (2014). A short review on the protection of hydroxyl group as tetrahydropyranyl ether. RSC Advances, 4(86), 46171-46189. [Link]
  • ResearchGate. (n.d.). A Mechanism of Thp introduction. B Thp deprotection mechanism. C Plausible Thp deprotection mechanism for amides.
  • ResearchGate. (n.d.). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
  • PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
  • Kráľ, M., et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids.

Sources

Technical Support Center: Optimization of Reaction Conditions for THP Protection of Purines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of tetrahydropyranyl (THP) protection of purines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this crucial synthetic step. Purine modification is central to the development of novel therapeutics, and robust, high-yielding protection strategies are paramount. This guide is structured to address the most common challenges encountered in the lab, moving from acute troubleshooting to broader frequently asked questions.

Part 1: Troubleshooting Guide

When a reaction doesn't proceed as expected, a systematic approach is key. The following workflow diagram and detailed Q&A section will guide you through diagnosing and resolving common issues.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low Yield or Complex Mixture check_conversion Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_conversion sm_present Observation: Significant SM Remains check_conversion->sm_present No / Partial sm_consumed Observation: SM Consumed, Multiple Products check_conversion->sm_consumed Yes cause_workup_loss Observation: Good conversion, but low isolated yield check_conversion->cause_workup_loss Looks good, but... cause_no_reaction Potential Cause: Insufficient Catalysis or Reaction Conditions Too Mild sm_present->cause_no_reaction cause_side_products Potential Causes: 1. Diastereomer Formation 2. Over-alkylation (N,N-di-THP) 3. Acid-catalyzed degradation sm_consumed->cause_side_products solution_no_reaction Solution: 1. Increase catalyst (p-TsOH/PPTS) loading. 2. Gently warm the reaction (e.g., to 40°C). 3. Ensure DHP is fresh and anhydrous. cause_no_reaction->solution_no_reaction solution_side_products Solution: 1. Use a milder catalyst (PPTS). 2. Reduce DHP equivalents to 1.1-1.5. 3. Run at 0°C or room temperature. 4. Check for SM stability under acidic conditions. cause_side_products->solution_side_products solution_workup_loss Potential Cause: Product is acid-labile and is being partially deprotected during aqueous workup or silica gel chromatography. Solution: 1. Quench reaction with sat. NaHCO3. 2. Neutralize silica gel with triethylamine. cause_workup_loss->solution_workup_loss

Caption: Troubleshooting Decision Tree for THP Protection of Purines.

Q1: My reaction shows low or no conversion to the THP-protected purine. What are the likely causes and solutions?

A1: This is a common issue that typically points to problems with reaction activation. The THP protection of an alcohol or amine is an acid-catalyzed process where 3,4-dihydro-2H-pyran (DHP) is protonated to form a resonance-stabilized oxocarbenium ion, which is the active electrophile.[1][2]

Potential Causes & Solutions:

  • Insufficient Acid Catalysis: The N-H bonds of purines are less nucleophilic than O-H bonds of alcohols, and the basic nitrogen atoms of the purine ring can quench the acid catalyst.

    • Solution: Ensure you are using a sufficient catalytic amount of acid. For purines, which are basic, you may need a higher catalyst loading than for simple alcohols. Start with 0.1 eq of pyridinium p-toluenesulfonate (PPTS) or 0.05 eq of p-toluenesulfonic acid (p-TsOH) and increase if necessary. PPTS is often preferred as it is less acidic and can reduce side reactions.[1]

  • Reagent Quality: DHP can degrade over time.

    • Solution: Use freshly opened or distilled DHP. Ensure all solvents and reagents are anhydrous, as water can compete with the purine as a nucleophile and hydrolyze the activated DHP.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: While starting at room temperature is advised, gentle heating to 40-50°C can increase the reaction rate. Monitor carefully by TLC to avoid decomposition.

Q2: My TLC/LC-MS shows multiple product spots. How do I identify and minimize side products?

A2: The formation of multiple products indicates a lack of selectivity or the generation of stereoisomers.

Potential Causes & Solutions:

  • Diastereomer Formation: The reaction of DHP with the purine creates a new chiral center at the C2 position of the pyran ring. If your purine substrate is already chiral, you will form a mixture of diastereomers, which may appear as separate or elongated spots on TLC.[3] This is an inherent drawback of the THP group.[3][4]

    • Solution: This is often unavoidable with THP. While the diastereomers can sometimes be separated by chromatography, they are typically carried through to the next step and the THP group is removed later to restore a single compound. If diastereomers are problematic for characterization or subsequent steps, consider an alternative, achiral protecting group.

  • Multiple Protection Sites: Purines have multiple nucleophilic nitrogen atoms (e.g., N7, N9, and the exocyclic amino group at C6 in adenine). This can lead to mixtures of N7-THP, N9-THP, and di-protected species.

    • Solution: Reaction conditions can influence regioselectivity. Lowering the temperature and using a milder acid like PPTS can improve selectivity. Reducing the equivalents of DHP to 1.1-1.5 can minimize the formation of di-protected products. The solvent can also play a role; polar aprotic solvents like DMF or acetonitrile may alter the reactivity of the different nitrogen atoms.[5][6]

  • Substrate Degradation: Purine rings can be sensitive to strongly acidic conditions.

    • Solution: Use a milder, buffered acid system like PPTS.[7] If degradation persists, consider non-acidic conditions, although these are less common for THP protection.[8]

Q3: The reaction works, but my yield is poor after workup and purification. What's happening?

A3: This often points to the instability of the THP-protected product during isolation. THP ethers are, by design, acid-labile.[1][7]

Potential Causes & Solutions:

  • Premature Deprotection during Workup: If the reaction is quenched with water or a mild acid wash, the residual acid catalyst can hydrolyze the THP group back to the starting material.

    • Solution: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), before extraction.

  • Cleavage on Silica Gel: Standard silica gel is slightly acidic and can be sufficient to cleave the THP group during column chromatography. You may observe the starting material co-eluting or appearing in later fractions.

    • Solution: Neutralize the silica gel before use. This can be done by preparing the slurry in a solvent containing 1% triethylamine (Et₃N), then packing and running the column with an eluent containing a small amount (0.1-0.5%) of Et₃N.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is best for my purine substrate?

A1: The choice of catalyst is a balance between reactivity and the sensitivity of your substrate.

CatalystTypical LoadingAcidityRecommended Use Case
p-Toluenesulfonic Acid (p-TsOH) 0.02 - 0.05 eqStrongRobust, simple purines where side reactions are not a concern.[1][9]
Pyridinium p-Toluenesulfonate (PPTS) 0.1 - 0.3 eqMildThe go-to catalyst for acid-sensitive substrates or to improve regioselectivity.[1][7]
Lewis Acids (e.g., BF₃·Et₂O, Bi(OTf)₃) 0.05 - 0.1 eqVariableCan be effective and offer different selectivity profiles. Bismuth triflate is notable for being effective under solvent-free conditions.[3][7]
Heterogeneous Catalysts (e.g., Zeolite H-beta, Montmorillonite K-10) CatalyticSolid AcidUseful for simplifying workup as the catalyst can be filtered off.[3][7][10]

As a Senior Application Scientist, I strongly recommend starting with PPTS for any new or complex purine derivative. Its buffered nature provides a much wider margin of safety against degradation.

Q2: What is the optimal solvent for this reaction?

A2: Dichloromethane (DCM) is the most commonly used solvent due to its inertness and ability to dissolve a wide range of organic compounds.[1] However, other solvents can be used depending on the solubility of the purine starting material. Tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) are viable alternatives. The choice of solvent can sometimes influence reaction rate and selectivity.[5]

Q3: How does the structure of the purine affect the reaction conditions?

A3: The electronic and steric properties of the purine are critical.

  • Electron-withdrawing groups (e.g., nitro, halogen) will decrease the nucleophilicity of the ring nitrogens, potentially requiring stronger acidic conditions or higher temperatures to achieve protection.

  • Electron-donating groups (e.g., alkoxy, alkyl) will increase nucleophilicity, making the reaction easier but also increasing the risk of over-alkylation.

  • Steric hindrance around the target nitrogen atom (e.g., at N9 when C8 is substituted) can slow the reaction, necessitating more forcing conditions.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) is the most common method. The THP-protected product is significantly less polar than the N-H starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a much higher Rf value. Staining with potassium permanganate or ceric ammonium molybdate (CAM) can be effective for visualization. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for confirming the mass of the desired product and identifying any side products.

Q5: What are the key stability considerations for THP-protected purines?

A5: THP-protected compounds are generally stable to basic conditions, organometallics, and reducing agents like LiAlH₄.[3][4] Their primary instability is towards acids. The deprotection is essentially an acid-catalyzed hydrolysis of an acetal.[1] Mild acidic conditions, such as acetic acid in a THF/water mixture, are typically sufficient for deprotection.[7][11]

Part 3: Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Purine using PPTS

This protocol is a robust starting point for most purine substrates.

  • Preparation: To a solution of the purine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow after 2-4 hours, it may be gently warmed to 40°C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to afford the THP-protected purine.

Protocol 2: General Procedure for Deprotection using Mild Acidic Conditions

This method is effective for removing the THP group without affecting many other acid-sensitive functionalities.

  • Preparation: Dissolve the THP-protected purine (1.0 eq) in a 4:2:1 mixture of acetic acid:THF:water.

  • Reaction: Stir the solution at 45°C. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Extraction: Extract the product with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify by flash column chromatography.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Paravizzini, S. J., Haugaard-Kedström, L. M., Hutton, C. A., & Karas, J. A. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances.
  • ResearchGate. (n.d.). Optimization of Lewis acid and reaction conditions.
  • Organic Reaction SChemes. (n.d.). THP Protection - Common Conditions.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Simulated reference, as direct link to specific book pages is not possible).
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 2390–2397.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed.
  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?.
  • Oziminski, W. P., & Dobrowolski, J. C. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(18), 4291.
  • Chan, K. H., & Yoong, L. T. (1998). Stability of trihexyphenidyl in stored blood and urine specimens. Journal of Analytical Toxicology, 22(4), 320–323.
  • Sławiński, J., & Brzozowski, Z. (2015). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research, 24(9), 3467–3476.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube.
  • ResearchGate. (n.d.). THP Protection of Simple Primary and Secondary Substrates a.
  • Procell. (2024, September 6). THP-1 Cell Culture Guide: Common Issues and Solutions.
  • ResearchGate. (2018, July 31). Problems with THP-1 cells. How to culture them?.
  • Dick, F., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(2), 65–71.
  • ResearchGate. (n.d.). 428 questions with answers in THP-1 | Science topic.
  • ResearchGate. (2022, January 19). Why does my THP-1 cell culture not seem to be growing well?.

Sources

troubleshooting purification of dichloropurine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dichloropurine Derivatives

Welcome to the technical support center for the purification of dichloropurine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging chemical intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification workflows. The reactivity of the two chlorine atoms on the purine scaffold makes these compounds valuable synthetic building blocks, particularly in the development of anti-cancer and anti-viral drugs, but it also presents unique purification challenges.[1] This guide is structured to address these challenges directly in a practical, question-and-answer format.

Safety First: Essential Handling Precautions

Before beginning any purification protocol, it is critical to recognize that dichloropurine derivatives are hazardous materials. Always consult the specific Safety Data Sheet (SDS) for the compound you are handling.

  • Hazard Profile : 2,6-Dichloropurine is toxic if swallowed and causes skin and serious eye irritation.[2][3][4]

  • Personal Protective Equipment (PPE) : Always wear appropriate protective gear, including chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[2][5]

  • Ventilation : Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[5][6]

  • Storage : Store containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[2][6]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

General Workflow for Purification & Analysis

Successful purification is a systematic process. It begins with a crude product and ends with a verified, pure compound ready for the next synthetic step or biological assay. The general workflow involves selecting an appropriate purification method, carefully executing it, and then validating the purity of the resulting material.

Purification Workflow cluster_purification Purification Stage cluster_analysis Analysis & Final Product crude Crude Product (from synthesis) method_choice Select Method: - Recrystallization - Column Chromatography - Preparative HPLC crude->method_choice recryst Recrystallization method_choice->recryst High Purity Crude (>90%) column Column Chromatography method_choice->column Complex Mixture (<90% or multiple impurities) fractions Collect Fractions / Crystals recryst->fractions column->fractions purity_check Purity Assessment (TLC, HPLC, NMR) fractions->purity_check final_product Pure Product (>99.5%) purity_check->final_product Purity OK re_purify Re-purify purity_check->re_purify Purity Not OK re_purify->method_choice

Caption: General workflow for the purification and analysis of dichloropurine derivatives.

Troubleshooting by Purification Technique

This section addresses specific problems you may encounter with the most common purification methods.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids, especially when the crude product is already of moderate-to-high purity (>90%).

Q: My dichloropurine derivative won't crystallize from solution. What should I do?

A: This is a common issue related to solvent choice and supersaturation.

  • Causality : Crystallization requires a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If the compound remains soluble even when cooled, or if the solution is not sufficiently concentrated, crystals will not form.

  • Solutions :

    • Solvent Screening : 2,6-dichloropurine itself can be recrystallized from boiling water (approx. 150 parts water to 1 part compound).[7] For derivatives, you may need to screen other solvents. Good starting points are ethyl acetate, acetone, or mixtures like ethyl acetate/heptane.[8][9]

    • Increase Concentration : If you have a large volume of solvent, carefully evaporate some of it to create a more concentrated, supersaturated solution.

    • Induce Crystallization :

      • Scratching : Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.

      • Seeding : Add a single, pure crystal of the compound (if available) to the cooled solution to initiate crystal growth.

      • Cool Slowly : Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out or the formation of very small, impure crystals.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.

  • Causality : This often happens when the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that significantly depress the melting point of your compound. 2,6-dichloropurine has a reported melting point of 185-195 °C (decomposes).[10]

  • Solutions :

    • Lower the Temperature : Ensure your solution is not supersaturated at too high a temperature. Add a small amount of solvent to dissolve the oil, then cool the solution more slowly and to a lower final temperature.

    • Change Solvents : Switch to a lower-boiling point solvent system.

    • Use a Co-Solvent System : Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. This point of incipient precipitation is ideal for initiating crystallization upon slow cooling.

Flash Column Chromatography

Flash chromatography is the workhorse for purifying complex mixtures or isolating products from reactions with significant byproducts. The stationary phase is typically silica gel.

Q: My dichloropurine derivative is streaking badly on the column and TLC plate, leading to poor separation.

A: This is the most frequent issue with purine derivatives on silica gel.

  • Causality : Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the purine ring can undergo strong acid-base interactions with these silanols. This causes a portion of the molecules to "stick" to the stationary phase, resulting in elongated, tailing peaks and poor resolution.

  • Solutions :

    • Add a Basic Modifier : The most effective solution is to add a small amount of a volatile base to your eluent. Triethylamine (TEA) at 0.5-2% is standard.[11] The TEA will competitively bind to the acidic sites on the silica, creating a more neutral surface for your compound to travel over, resulting in sharp, symmetrical peaks.

    • Use a Different Stationary Phase : If your compound is highly acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[11]

    • Dry Loading : If your compound has poor solubility in the starting eluent, it can cause issues when loaded onto the column. To solve this, dissolve your crude product in a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[11]

Troubleshooting Column Chromatography start Problem Observed streaking Compound Streaking / Tailing? start->streaking no_elution Compound Stuck at Baseline? start->no_elution poor_sep Poor Separation? start->poor_sep sol_streaking Add 0.5-2% Triethylamine to Eluent streaking->sol_streaking Yes sol_polarity Increase Eluent Polarity (e.g., from 5% to 10% MeOH in DCM) no_elution->sol_polarity Yes sol_gradient Run a Gradient Elution poor_sep->sol_gradient Yes sol_phase Switch Stationary Phase (e.g., to C18 Reversed-Phase) poor_sep->sol_phase Also consider

Caption: Decision tree for common column chromatography problems.

Q: My compound won't elute from the column, even with a highly polar solvent system.

A: This indicates an exceptionally strong interaction with the stationary phase or insolubility.

  • Causality : The compound may be so polar that even solvents like 100% methanol cannot displace it from the silica. Alternatively, it may have precipitated at the top of the column upon loading.

  • Solutions :

    • Check Solubility : Ensure your compound is soluble in the loading solvent. If not, use the dry loading technique described above.[11]

    • Increase Polarity & Add Modifier : A common solvent system for polar purines is dichloromethane/methanol.[12] If 10% MeOH in DCM is not enough, increase it to 20% or even higher. Crucially, ensure you have also added triethylamine, as strong binding is often due to acid-base interactions.

    • Switch to Reversed-Phase : If the compound is highly polar, it may be better suited for reversed-phase chromatography (e.g., C18 silica). In this setup, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used. Your polar compound will have weaker interactions with the C18 and elute more easily.[12]

Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is used for both analytical purity checks and preparative purification. For dichloropurines, a reversed-phase C18 column is most common.

Q: My peaks are broad or tailing in my reversed-phase HPLC analysis.

A: Peak shape is critical for accurate quantification and good separation.

  • Causality : Just as silica has residual acidic silanols, C18 columns can also have them, leading to tailing with basic compounds. Additionally, poor peak shape can result from using an unbuffered mobile phase.

  • Solutions :

    • Add an Acidic Modifier : For reversed-phase, adding a small amount of acid to the mobile phase is standard practice. Typically, 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is used.[12][13] The acid protonates the basic nitrogens on the purine, ensuring a single protonation state and minimizing interactions with residual silanols, leading to sharp peaks.

    • Optimize Mobile Phase : A typical mobile phase is a gradient of water and acetonitrile (or methanol), both containing the acidic modifier.[14] For 2,6-dichloropurine, a gradient on a C18 column can provide excellent separation from impurities.[13]

Purity Assessment & Characterization

Purification is only complete when the purity has been verified. A single method is often insufficient; orthogonal techniques are recommended for a comprehensive assessment.[15]

Technique Principle Advantages for Dichloropurines Limitations
HPLC-UV Separation by partitioning between mobile and stationary phases; detection by UV absorbance.[14]Excellent for detecting and quantifying organic impurities, especially those with a UV chromophore (like purines). High sensitivity and resolution.[15]Requires reference standards for absolute quantification of impurities.
LC-MS HPLC separation followed by mass spectrometry detection.Provides molecular weight information for the main peak and any impurities, aiding in their identification.[16][17] Extremely high sensitivity.Response factors can vary, making it less quantitative than UV without specific calibration.
¹H NMR Nuclear magnetic resonance of proton nuclei.Provides structural confirmation of the final product. Can detect impurities if they are present at >1-2% and have distinct signals.Low sensitivity for minor impurities. May not detect impurities that lack proton signals.
Elemental Analysis Determines the percentage composition (C, H, N, Cl) of the compound.Provides a measure of absolute purity by comparing the experimental elemental composition to the theoretical values.[14]Does not identify the nature of impurities. Requires a relatively large amount of highly pure sample.
Example Protocol: Analytical HPLC for Purity Check

This protocol is a starting point and should be optimized for your specific derivative.

  • Instrumentation : HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

  • Sample Preparation : Accurately weigh ~1 mg of your purified compound and dissolve it in 10 mL of acetonitrile/water (1:1) to make a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Mobile Phase :

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • HPLC Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Detection Wavelength : 254 nm or 265 nm[14][18]

    • Gradient Program :

      • Start with 10% B for 2 minutes.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

  • Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥99.5% is often desired for pharmaceutical intermediates.[1]

FAQ - Quick Answers to Common Problems

Q: How do I choose between recrystallization and chromatography? A: If a TLC or crude HPLC of your reaction mixture shows one major spot/peak with only minor impurities, recrystallization is often faster and more scalable. If the mixture is complex with multiple byproducts or impurities that have similar polarity to your product, column chromatography is necessary.

Q: My purified white solid is turning yellow/brown over time. Why? A: Dichloropurines can be sensitive to light and air. The chlorine atoms are activating groups, and the purine ring can be susceptible to slow oxidation or degradation. Store your final, pure compound in a tightly sealed amber vial, preferably under an inert atmosphere (nitrogen or argon) and in a freezer (-20°C) for long-term stability.[18]

Q: What are the most likely impurities from a synthesis of 2,6-dichloropurine? A: The most common industrial synthesis involves the chlorination of xanthine using phosphorus oxychloride (POCl₃).[19] Potential impurities include unreacted xanthine, the mono-chlorinated intermediate (6-chloroxanthine or 2-chloroxanthine), and hydrolysis products where a chlorine atom is replaced by a hydroxyl group. Understanding the synthetic route is key to anticipating and identifying impurities.

References

  • Separation of 2,6-Dichloropurine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Montgomery, J. A., & Holum, L. B. (1958). The Direct Conversion of Chloropurines to Fluoropurines. Journal of the American Chemical Society, 80(2), 404–408.
  • Facile and Practical Synthesis of 2,6-Dichloropurine. (2009). ResearchGate.
  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Singh, S., & Handa, T. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • Impurities and Degradation products. (n.d.). ArtMolecule.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Impurity Profiling With Use of Hyphenated Techniques. (2014). Asian Journal of Research in Chemistry.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • 2,6-Dichloropurine. (n.d.). PubChem.
  • Column Chromatography (Purification). (2013, October 21). YouTube.
  • Tlaskal, J., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 26(11), 3291.

Sources

Technical Support Center: 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, valued for the reactivity of its two chlorine substituents which can be selectively displaced to synthesize a variety of purine derivatives. The tetrahydropyranyl (THP) group at the N9 position serves as a protecting group, enhancing solubility in organic solvents and preventing unwanted side reactions at that position. However, the inherent chemical properties of both the dichloropurine core and the THP acetal present unique stability challenges that require careful consideration during experimental design and execution. This guide provides practical, experience-driven insights to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the general stability and handling of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The principal stability concern is the acid-lability of the N9-tetrahydropyranyl (THP) group.[1][2][3] The THP group is an acetal, which is readily cleaved under acidic conditions to regenerate the N9-H of the purine ring.[1][2] This deprotection can occur in the presence of even trace amounts of acid, leading to a mixture of the desired compound and the deprotected 2,6-dichloropurine. Additionally, the chlorine atoms on the purine ring are susceptible to nucleophilic substitution, although this typically requires specific reaction conditions.

Q2: How does pH affect the stability of the compound?

A2: The compound is most stable under neutral to slightly basic conditions. Acidic conditions, even mild ones, will promote the hydrolysis of the THP group.[1][2][4] It is crucial to avoid acidic media during workup, purification, and storage. If an acidic reagent is used in a reaction, it must be thoroughly neutralized before subsequent steps.

Q3: What is the recommended pH range for aqueous workups?

A3: For aqueous extractions, it is advisable to use neutral or slightly basic solutions (pH 7-8), such as a saturated solution of sodium bicarbonate, to wash the organic layer. This will neutralize any residual acid and prevent inadvertent deprotection of the THP group.

Q4: Is the compound sensitive to temperature?

A4: While the primary instability is pH-related, prolonged exposure to high temperatures, especially in the presence of protic solvents or trace impurities, can accelerate degradation. For long-term storage, it is recommended to keep the compound in a cool, dry place.

Q5: Which solvents are recommended for dissolving and reacting with this compound?

A5: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are generally suitable.[5] It is critical to use anhydrous solvents to prevent hydrolysis of the chlorine atoms, especially at elevated temperatures. When using solvents like ethanol or methanol for reactions, be aware that they can participate in the deprotection of the THP group under acidic conditions, forming byproducts.[1]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides detailed troubleshooting for specific problems that may be encountered during the use of this compound in chemical synthesis.

Issue 1: Unexpected Deprotection of the THP Group

Q: I am observing the formation of 2,6-dichloropurine as a significant byproduct in my reaction. What could be the cause and how can I prevent it?

A: Causal Analysis: The presence of 2,6-dichloropurine indicates the cleavage of the N9-THP group. This is almost always caused by the presence of acid.[1][2][3] Potential sources of acid include:

  • Acidic reagents or catalysts: Some reagents may be inherently acidic or formulated in an acidic solution.

  • Acidic impurities in solvents: Chlorinated solvents like dichloromethane can contain trace amounts of HCl.

  • Silica gel during chromatography: Standard silica gel is slightly acidic and can cause deprotection during purification.[1]

  • Incomplete neutralization during workup: Failure to completely remove acidic components from the reaction mixture.

Troubleshooting Protocol:

  • Reagent and Solvent Check:

    • Ensure all reagents are neutral or, if acidic, are used in stoichiometric amounts and their effect on the THP group is considered.

    • Use freshly opened or purified anhydrous solvents. To remove acidic impurities from DCM, it can be passed through a plug of basic alumina.

  • Reaction Workup Modification:

    • During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate followed by brine to ensure complete neutralization of any acid.

  • Purification Strategy:

    • Chromatography: If column chromatography is necessary, consider using silica gel that has been neutralized. This can be prepared by slurrying the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (1-2%), and then removing the solvent under vacuum.

    • Alternative Purification: Consider other purification methods like recrystallization if applicable, which avoid contact with acidic stationary phases.

Workflow for Preventing THP Deprotection:

G cluster_reaction Reaction Step cluster_workup Aqueous Workup cluster_purification Purification reaction Reaction of 2,6-Dichloro-9-THP-purine quench Quench Reaction reaction->quench wash_bicarb Wash with sat. NaHCO3 quench->wash_bicarb Neutralize Acid wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography on Neutralized Silica Gel concentrate->chromatography If necessary product Pure Product concentrate->product If pure chromatography->product

Caption: Recommended workflow to prevent THP deprotection.

Issue 2: Poor Regioselectivity in Nucleophilic Substitution Reactions

Q: I am trying to perform a nucleophilic substitution at the C6 position, but I am getting a mixture of products, including substitution at C2 and potential formation of the N7-alkylated isomer. How can I improve the selectivity?

A: Causal Analysis:

  • C6 vs. C2 Selectivity: The C6 position of the 2,6-dichloropurine ring is generally more electrophilic and therefore more susceptible to nucleophilic attack than the C2 position.[5] However, harsh reaction conditions (e.g., high temperatures) or highly reactive nucleophiles can lead to a loss of selectivity.

  • N9 vs. N7 Isomerization: While the THP group protects the N9 position, under certain conditions, particularly with heat, isomerization to the thermodynamically more stable N9-substituted purine from any N7-substituted byproduct can occur.[6] The formation of the N7 isomer during the initial purine alkylation is also a possibility, though typically the N9 isomer is favored.[5]

Troubleshooting Protocol:

  • Reaction Conditions Optimization:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary.

    • Nucleophile Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

  • Solvent Effects:

    • The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used. Experiment with different solvents to find the optimal conditions for your specific nucleophile.

  • Choice of Base:

    • If a base is required, use a non-nucleophilic base to avoid competition with your intended nucleophile.

Illustrative Pathway for Selective C6-Substitution:

G start 2,6-Dichloro-9-THP-purine C6-Cl C2-Cl product 6-Nu-2-Chloro-9-THP-purine Desired Product start:c6->product Favored Pathway (Lower Temp.) side_product 2-Nu-6-Chloro-9-THP-purine Side Product start:c2->side_product Disfavored Pathway (Higher Temp.) nucleophile Nucleophile (NuH) + Base nucleophile->start

Caption: Regioselectivity in nucleophilic substitution of 2,6-dichloro-9-THP-purine.

Part 3: Data and Protocols

Table 1: Summary of Stability and Recommended Handling Conditions
ParameterRecommendationRationale
pH Stability Neutral to slightly basic (pH 7-8.5)The THP group is an acetal and is readily cleaved under acidic conditions.[1][2][3]
Recommended Solvents Anhydrous DCM, THF, DMF, AcetonitrileAprotic solvents prevent hydrolysis of both the THP group and the chloro substituents.[5]
Incompatible Reagents Strong acids, protic solvents with acid catalystsThese will cause rapid deprotection of the THP group.[1][4][7]
Storage Conditions Cool, dry, and dark place under an inert atmosphereMinimizes degradation from moisture, light, and atmospheric components.
Purification Neutralized silica gel chromatography or recrystallizationStandard silica gel is acidic and can cause on-column deprotection.[1]
Protocol 1: Neutralization of Silica Gel for Column Chromatography

Objective: To prepare neutralized silica gel to prevent the deprotection of the acid-sensitive THP group during column chromatography.

Materials:

  • Silica gel (for column chromatography)

  • Triethylamine (Et₃N)

  • Methanol or another suitable solvent

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, create a slurry of the required amount of silica gel in methanol.

  • Add triethylamine to the slurry to a final concentration of 1.5% (v/v). For example, for every 100 mL of methanol, add 1.5 mL of triethylamine.

  • Swirl the slurry gently for 15 minutes to ensure thorough mixing.

  • Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • The neutralized silica gel is now ready to be used for packing the column.

Self-Validation: To confirm the effectiveness of the neutralization, a small amount of the starting material can be spotted on a TLC plate coated with the neutralized silica and a standard silica plate. After a few minutes, elute both plates and check for the appearance of a new spot corresponding to the deprotected product on the standard silica plate, which should be absent or significantly diminished on the neutralized plate.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Chem Help ASAP. synthesis & cleavage of THP ethers. YouTube.
  • Sajiki, H., et al. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 2001, 42(43), pp.7699-7701.
  • Organic Chemistry Portal. THP Protection - Common Conditions.
  • Albericio, F., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC, 2017.
  • Yang, X., et al. Photoinduced Deprotection of Tetrahydropyranyl Ethers with High Selectivity and Ultrahigh Efficiency. European Journal of Organic Chemistry, 2020.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Royal Society of Chemistry. Recent advances in the tetrahydropyranylation and depyranylation of hydroxyl group. RSC Advances, 2015.
  • PubChem. This compound.
  • PubChem. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
  • ResearchGate. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
  • National Institutes of Health. 2,6-Dichloro-7-isopropyl-7H-purine. PMC, 2011.
  • MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 2020.
  • National Institutes of Health. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PMC, 2012.
  • National Institutes of Health. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. PMC, 2014.
  • PubMed. 2,6-Di-chloro-9-(2',3',5'-tri-O-acetyl-β-d-ribo-furanos-yl)-9H-purine.
  • National Institutes of Health. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC, 2021.
  • MDPI.
  • MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2002.
  • ResearchGate. Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.

Sources

Technical Support Center: Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing purine alkylation reactions. As Senior Application Scientists, we understand that achieving high regioselectivity is paramount for synthesizing pure, active compounds. The formation of undesired N7-alkylated isomers is a persistent challenge that can compromise yields, complicate purification, and introduce ambiguity into biological assays.

This center moves beyond simple protocols to explain the underlying principles governing N7 vs. N9 selectivity. Here, you will find field-tested solutions to common problems, detailed experimental procedures, and a deeper exploration of the mechanistic subtleties of purine chemistry.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Our goal is to help you diagnose the problem, understand its cause, and implement an effective solution.

Q1: My reaction is producing a mixture of N7 and N9 isomers. How can I improve the yield of the desired N9 product?

A1: The formation of a regioisomeric mixture is the most common problem in purine alkylation.[1][2][3] The N7 and N9 positions have comparable nucleophilicity, and the outcome of the reaction is highly sensitive to conditions. The N7 isomer is often the product of kinetic control (it forms faster), while the more stable N9 isomer is the thermodynamic product.[4][5] To favor the N9 isomer, you must either create conditions that allow the reaction to reach thermodynamic equilibrium or use a method that sterically or electronically favors N9 attack.

Initial Diagnostic Step: First, you must accurately quantify your N7/N9 ratio. The most definitive method is 2D NMR spectroscopy.

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. It shows long-range correlations (2-3 bonds) between protons and nitrogen atoms. For an N9-substituted purine, you will see a clear cross-peak between the protons on your alkyl group (e.g., the α-CH₂) and the N9 nitrogen of the purine ring.[6] For the N7 isomer, this correlation will be to N7.[6]

  • ¹³C NMR: Consistent chemical shift differences can provide strong evidence. In many 6-substituted purines, the C5 carbon is deshielded (higher ppm) and the C4 carbon is shielded (lower ppm) in the N9 isomer compared to the N7 isomer.[6][7]

Once you have a reliable analytical method, you can implement a targeted strategy to improve N9 selectivity.

Strategic Solutions for N9-Selectivity
StrategyPrincipleTypical ConditionsAdvantagesDisadvantages
Phase-Transfer Catalysis (PTC) The purine anion is generated in an aqueous or solid phase and transferred to an organic phase by a catalyst (e.g., 18-crown-6, TBAHS) for alkylation.Biphasic system (e.g., Toluene/50% NaOH), catalyst (18-crown-6 or TBAHS), room temp to moderate heat.[8]High N9 selectivity, mild conditions, high yields, uses inexpensive inorganic bases.[9][10][11]Catalyst can sometimes be difficult to remove; not suitable for all substrates.
Mitsunobu Reaction Couples a primary or secondary alcohol directly to the purine N9 position under mildly acidic conditions.Triphenylphosphine (PPh₃), an azodicarboxylate (DEAD or DIAD), THF or Dioxane, 0°C to room temp.[12]Excellent N9 regioselectivity for many purines, proceeds with clean inversion of stereochemistry at the alcohol.[13][14]Stoichiometric phosphine oxide byproduct can complicate purification; sensitive to steric hindrance.[12][13]
Steric Shielding at C6 A bulky substituent at the C6 position sterically hinders the proximal N7 position, directing the alkylating agent to the more accessible N9 position.Introduce a bulky group at C6 (e.g., 2-butylimidazol-1-yl, diphenylcarbamoyl) prior to alkylation with standard base/solvent systems (e.g., NaH/DMF).[2][3]Can achieve almost exclusive N9 alkylation.[1][2][3] The directing group can often be removed or replaced post-alkylation.Requires additional synthetic steps to install and potentially remove the directing group.[15]
Assisted Alkylation A host molecule, like β-cyclodextrin, encapsulates the purine in a way that physically blocks the N7 position from the alkylating agent.Purine, alkylating agent, and β-cyclodextrin in water.Extremely high N9 selectivity (>99:1), environmentally friendly (uses water as a solvent).[16][17]Limited to substrates that can form a suitable inclusion complex with the host molecule.
Workflow for Troubleshooting N7/N9 Isomer Mixtures

Below is a logical workflow to diagnose and solve regioselectivity issues.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation Start Reaction yields N7/N9 mixture Analyze Quantify N7/N9 Ratio (1H-15N HMBC, 13C NMR) Start->Analyze Decision Is N9 selectivity >95% required? Analyze->Decision Ratio Determined Regio_Method Adopt a highly regioselective method: - Phase-Transfer Catalysis - Mitsunobu Reaction - Steric Shielding Strategy Decision->Regio_Method Yes Optimize Optimize existing conditions: - Change Base (e.g., K2CO3, Cs2CO3) - Change Solvent (e.g., Acetonitrile, Toluene) - Lower Temperature (Kinetic Control) Decision->Optimize No Re_Analyze Re-run reaction and analyze product ratio Regio_Method->Re_Analyze Optimize->Re_Analyze End Achieved desired N9 product Re_Analyze->End Success

Caption: Troubleshooting workflow for N7/N9 isomerism.

Q2: I am using a standard alkylation protocol (e.g., NaH in DMF) and getting poor N9 selectivity. What specific parameters can I change?

A2: The classic NaH/DMF system often leads to mixtures because it doesn't inherently discriminate between the N7 and N9 anions. However, you can manipulate the reaction to favor the thermodynamic N9 product.

  • Choice of Base: The counter-ion of the base is critical. While sodium (from NaH) is small and non-coordinating, larger, softer cations like potassium or cesium can associate with the purine anion and influence the reaction site.

    • Try Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These bases are less aggressive than NaH and their larger cations can preferentially associate with the N7/N9 region, often improving N9 selectivity, especially in solvents like DMF or acetonitrile.[18]

  • Solvent Effects: The solvent determines the solvation state of the purine anion and the alkylating agent.

    • Polar Aprotic Solvents (DMF, DMSO): These solvents strongly solvate the cation, leaving a "naked," highly reactive purine anion. This high reactivity often leads to poor selectivity and favors the kinetic N7 product.[1]

    • Less Polar Solvents (Acetonitrile, THF, Toluene): In these solvents, the purine salt is less dissociated, existing more as an ion pair. This can temper reactivity and allow thermodynamic factors to dominate, favoring N9.

  • Temperature: Temperature is the primary lever for shifting between kinetic and thermodynamic control.[5][19]

    • Low Temperature (e.g., 0°C to RT): Favors the kinetic product, which is often the N7 isomer, because the reaction follows the path with the lowest activation energy.[20]

    • High Temperature (e.g., 80-120°C): Favors the thermodynamic product. If the N7-alkylation is reversible, heating the reaction can allow the initially formed N7 isomer to revert to the purine anion and re-alkylate to form the more stable N9 isomer.[19]

Frequently Asked Questions (FAQs)

Q1: Why is the N7 position of a purine so susceptible to alkylation?

A1: The nucleophilicity of the purine nitrogens is dictated by the availability of their lone pair electrons. The purine ring system is aromatic. The lone pairs on N1 and N3 are involved in the aromatic π-system, making them less available for reaction. In contrast, the lone pair on the N7 nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in aromaticity.[21] This makes the N7 lone pair highly available and nucleophilic, rendering it a primary target for electrophiles like alkylating agents.[21][22]

Q2: What is the mechanistic difference between kinetic and thermodynamic control in purine alkylation?

A2: This concept is central to understanding N7/N9 selectivity.

  • Kinetic Control governs reactions that are rapid and irreversible under the given conditions.[5] The major product will be the one that is formed the fastest, which means it proceeds via the transition state with the lowest activation energy (Ea). In many purine alkylations, the N7 position is more sterically accessible and/or electronically favored for initial attack, making the N7-isomer the kinetic product.[23]

  • Thermodynamic Control dominates in reactions where the product formation is reversible.[5] Given enough energy (e.g., higher temperature) and time, the system will reach equilibrium, and the major product will be the most stable one (lowest Gibbs free energy, ΔG). The N9-substituted purine is generally more thermodynamically stable than its N7 counterpart due to factors like aromatic resonance and tautomeric equilibria.[4]

G Reactants Purine Anion + R-X TS_N7 TS_N7 Reactants->TS_N7 Ea (N7) TS_N9 TS_N9 Reactants->TS_N9 Ea (N9) Prod_N7 N7-Product (Kinetic) TS_N7->Prod_N7 Prod_N9 N9-Product (Thermodynamic) TS_N9->Prod_N9 Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate Y_axis_start Y_axis_start Y_axis_end Y_axis_end Y_axis_start->Y_axis_end X_axis_start X_axis_start X_axis_end X_axis_end X_axis_start->X_axis_end Ea_N7_label Lower Ea (Faster Reaction) Ea_N9_label Higher Ea (Slower Reaction) DeltaG_N7 Less Stable DeltaG_N9 More Stable

Caption: Energy profile for kinetic vs. thermodynamic control.

Experimental Protocols

Protocol 1: Regioselective N9-Alkylation via Solid-Liquid Phase-Transfer Catalysis

This protocol is adapted from methodologies known to provide high N9-selectivity for various purine derivatives.[9][10]

Materials:

  • 6-Chloropurine (or other purine derivative)

  • Alkylating agent (e.g., Benzyl bromide)

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • Toluene, Anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-chloropurine (1.0 eq).

  • Solvent and Catalyst: Add anhydrous toluene to create a suspension (approx. 0.1 M concentration relative to the purine). Add 18-crown-6 (0.1 eq).

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • Base Addition: Add potassium tert-butoxide (1.1 eq) portion-wise over 5 minutes. Stir the resulting mixture at 0°C for 30 minutes. The suspension should become more homogeneous.

  • Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N9-alkylated purine.

  • Characterization: Confirm the structure and regiochemistry using NMR (¹H, ¹³C, and HMBC).

Protocol 2: Analysis of N7/N9 Isomer Ratio using ¹H-¹⁵N HMBC NMR

This protocol outlines the acquisition of a ¹H-¹⁵N HMBC spectrum, a definitive method for isomer differentiation.[6]

Procedure:

  • Sample Preparation: Dissolve 5-15 mg of your purified product or crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.6 mL in a clean NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection.

  • Tuning: Tune and match the probe for both ¹H and ¹⁵N frequencies according to standard instrument procedures.

  • Acquisition Parameters (Example):

    • Experiment: Select a standard gradient-selected ¹H-¹⁵N HMBC pulse program (e.g., hsqcetgplp on Bruker systems).

    • ¹H Spectral Width (SW in F2): Set to cover all proton signals (e.g., 10-12 ppm).

    • ¹⁵N Spectral Width (SW in F1): Set to cover the expected range for purine nitrogens (e.g., 250-300 ppm).

    • Long-Range Coupling Constant (J_XH): Set the evolution delay to optimize for a 2-3 bond coupling. A typical starting point is a delay optimized for ~8-10 Hz.

    • Number of Scans (NS): 8-32 per increment, depending on sample concentration.

    • Number of Increments (in F1): 256-512 to achieve adequate resolution in the nitrogen dimension.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

    • Phase and baseline correct the 2D spectrum.

  • Analysis:

    • For N9-Isomer: Identify the protons on the carbon directly attached to the purine ring (e.g., the -CH₂- protons of a benzyl group). Look for a correlation cross-peak from these protons to a nitrogen signal in the ¹⁵N dimension. This nitrogen is N9.

    • For N7-Isomer: The correlation will be observed between the alkyl group protons and the N7 nitrogen.

    • You may also see correlations from the purine's own H8 proton to both N7 and N9, which can further confirm assignments.

References

  • Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6), 1285-1293. [Link]
  • Lazrek, H. B., et al. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Marcel Dekker, Inc.[Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901-8906. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]
  • Ramzaeva, N.P., et al. (1988).
  • Marino, T., et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? Semantic Scholar. [Link]
  • Marino, T., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Organic & Biomolecular Chemistry, 1(15), 2673-2679. [Link]
  • Kapadiya, K. M., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide.
  • Tang, X., et al. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(17), 6634-6637. [Link]
  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. [Link]
  • Nevrlka, F., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • Liu, Y., et al. (2005). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
  • Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation.
  • Anonymous. (2014).
  • ACS GCI Pharmaceutical Roundtable.
  • Not Voodoo. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
  • Kohn, K. W., Hartley, J. A., & Mattes, W. B. (1987). Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. Nucleic Acids Research, 15(24), 10531–10549. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
  • Wang, W., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Medicinal Chemistry, 15(3), 565-585. [Link]
  • Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
  • Robins, M. J., et al. (1996). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. [Link]

Sources

Technical Support Center: Refining the Synthesis of 2,6,9-Trisubstituted Purines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6,9-trisubstituted purines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. As a class of molecules with profound biological significance, particularly as kinase inhibitors, the precise and efficient synthesis of trisubstituted purines is paramount.[1][2][3][4][5]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges and critical decision points encountered during synthesis. Here, we will dissect the causality behind experimental choices and offer robust, self-validating troubleshooting strategies in a direct question-and-answer format.

Core Synthetic Strategy: A General Workflow

The construction of 2,6,9-trisubstituted purines typically follows a sequential functionalization of a di-halogenated purine core, such as 2,6-dichloropurine. The general strategy involves three key stages:

  • N9-Alkylation: Introduction of the R³ substituent at the N9 position. This step is often challenging due to the potential for competing N7-alkylation.

  • C6-Functionalization: Substitution of the more reactive C6-halide, typically with an amine via nucleophilic aromatic substitution (SNAr) or a carbon-based group via cross-coupling.

  • C2-Functionalization: Substitution of the less reactive C2-halide, often requiring more forcing conditions or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.

Below is a generalized workflow diagram illustrating this common synthetic pathway.

G A 2,6-Dichloropurine B N9-Alkylation (R³-X, Base) A->B C Mixture of N9-R³ and N7-R³ Isomers B->C D Purification C->D E Isolated 2,6-Dichloro-9-R³-purine D->E F C6-Functionalization (e.g., R¹-NH₂, SₙAr) E->F G 2-Chloro-6-R¹-9-R³-purine F->G H C2-Functionalization (e.g., R²-B(OH)₂, Pd Catalyst, Suzuki) G->H I Final Product: 2-R²,6-R¹,9-R³-purine H->I

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purines.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 2,6,9-trisubstituted purines.

Q1: What are the most common starting materials for synthesizing 2,6,9-trisubstituted purines?

A1: The most prevalent starting materials are 2,6-dihalopurines, with 2,6-dichloropurine being a cost-effective and versatile option. 2-fluoro-6-chloropurine is also utilized, offering differential reactivity at the C2 and C6 positions.

Q2: Why is N9-alkylation performed before functionalizing the C2 and C6 positions?

A2: Performing N9-alkylation first is strategically advantageous for several reasons. The purine anion, formed upon deprotonation, readily undergoes alkylation. Introducing the N9-substituent at an early stage can also influence the reactivity and solubility of the purine core in subsequent steps. Furthermore, protecting the N9 position prevents potential side reactions at this site during the later C2 and C6 functionalization steps.

Q3: Which position, C2 or C6, is more reactive on a 2,6-dichloropurine scaffold?

A3: The C6 position of 2,6-dichloropurine is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for selective functionalization at C6 by carefully controlling reaction conditions, such as temperature and reaction time. The substitution at C2 typically requires more forcing conditions or the use of transition metal catalysis.

Q4: What are the key palladium-catalyzed cross-coupling reactions used in this type of synthesis?

A4: The two most important cross-coupling reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination .

  • The Suzuki-Miyaura coupling is used to form carbon-carbon bonds, for example, by reacting a chloropurine with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base.[6][7][8] This is a common method for introducing aryl or vinyl substituents at the C2 or C6 positions.

  • The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[9] It is particularly useful for coupling primary or secondary amines to the less reactive C2-chloro position, which can be challenging to achieve via traditional SNAr.

Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Issue 1: Poor Regioselectivity in N9-Alkylation (N7 vs. N9)

Question: My N-alkylation of 6-chloropurine is producing a mixture of N9 and N7 isomers that are difficult to separate. How can I improve the N9 selectivity?

Answer: The formation of N7-alkylated purines is a common side reaction, as both the N7 and N9 positions are nucleophilic.[10][11] The thermodynamically more stable N9 regioisomer is usually the major product, but the ratio can vary significantly.[12][13] Here’s a breakdown of factors and solutions:

  • Underlying Cause: The purine anion has significant electron density on both N7 and N9. The outcome of the alkylation is a delicate balance between kinetic and thermodynamic control, influenced by steric and electronic factors.

  • Troubleshooting Strategies:

    • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF often favor the formation of the N9 isomer. Weaker bases such as potassium carbonate (K₂CO₃) can sometimes lead to a higher proportion of the N7 isomer. Some studies have found that specific bases, like tetrabutylammonium hydroxide, can provide high N9 selectivity.[14][15]

    • Steric Hindrance: You can leverage steric effects to favor N9 alkylation.

      • On the Purine: If your synthetic route allows, a bulky substituent at the C6 position can sterically shield the N7 position, thus directing the incoming alkylating agent to the more accessible N9 position.[10][11][16]

      • On the Alkylating Agent: Using a bulkier alkylating agent can also increase N9 selectivity, although this may also decrease the overall reaction rate.

    • Temperature Control: Alkylation is often performed at room temperature or slightly elevated temperatures. Running the reaction at lower temperatures may favor the kinetically controlled product, which could be the N7 isomer in some cases. Conversely, higher temperatures may allow for equilibration to the thermodynamically more stable N9 isomer. It is recommended to run a temperature screen to find the optimal conditions for your specific substrates.

    • Microwave Irradiation: The use of microwave irradiation has been reported to significantly reduce reaction times and, in some cases, improve N9 regioselectivity by minimizing the formation of secondary products.[14][15]

  • Diagram of N7 vs. N9 Alkylation:

    G cluster_0 Purine Anion cluster_1 Alkylation Pathways Purine Purine (deprotonated) N9 N9-Alkylation (Thermodynamically favored) Purine->N9 R-X N7 N7-Alkylation (Kinetically accessible) Purine->N7 R-X

    Caption: Competing N7 and N9 alkylation pathways of a purine anion.

Issue 2: Confirming the Structure of N7 and N9 Isomers

Question: I have isolated two products from my alkylation reaction. How can I definitively determine which is the N9 isomer and which is the N7?

Answer: Differentiating between N7 and N9 isomers is a critical step and is best achieved using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1]

  • ¹H and ¹³C NMR Trends: While not definitive on their own, there are some general trends in chemical shifts that can provide initial clues. For many substituted purines, the C5 carbon of the N9 isomer is typically deshielded (higher ppm) compared to the N7 isomer, while the C4 carbon is more shielded (lower ppm).[1]

  • Definitive 2D NMR Methods:

    • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is often the most unambiguous method. It shows correlations between protons and nitrogen atoms over 2-4 bonds.

      • For the N9 isomer: You will observe a correlation between the protons of your alkyl group (e.g., the α-CH₂) and the N9 nitrogen of the purine ring.

      • For the N7 isomer: The correlation will be between the alkyl group protons and the N7 nitrogen.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close to each other.

      • For the N9 isomer: An NOE is often observed between the protons of the N9-substituent and the H8 proton of the purine ring.

      • For the N7 isomer: An NOE may be seen between the substituent's protons and the H5 proton, depending on the conformation.[1]

  • Summary of Spectroscopic Data for Isomer Differentiation:

TechniqueObservation for N9 IsomerObservation for N7 Isomer
¹³C NMR C5 chemical shift is typically higher (deshielded).[1]C5 chemical shift is typically lower (shielded).[12][13]
¹H-¹⁵N HMBC Correlation between alkyl protons and N9.[1]Correlation between alkyl protons and N7.[1]
NOESY Potential NOE between alkyl protons and H8.[1]Potential NOE between alkyl protons and H5.[1]
Issue 3: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling at the C2-position of my purine, but I am getting low yields and recovering starting material. What can I do?

Answer: Low yields in Suzuki-Miyaura couplings involving electron-deficient heterocycles like purines can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Underlying Cause: The C2-chloro position is less reactive than C6. Efficient oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step. Additionally, boronic acids can undergo side reactions like hydrolysis or homocoupling.[17]

  • Troubleshooting Strategies:

    • Catalyst and Ligand Selection: This is the most critical factor.

      • Palladium Source: While Pd(PPh₃)₄ can work, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective.

      • Ligand Choice: For challenging couplings with aryl chlorides, standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands (often called "Buchwald ligands") such as SPhos or XPhos.[18] These ligands promote the oxidative addition step and stabilize the active catalytic species.

    • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[8]

      • Common Bases: Aqueous solutions of Na₂CO₃ or K₂CO₃ are standard.

      • Stronger Bases: For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective. Cs₂CO₃ is particularly useful due to its higher solubility in organic solvents.[19]

    • Solvent and Temperature:

      • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

      • Temperature: These reactions often require heating (80-110 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate.

    • Degassing: It is absolutely critical to thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Suzuki-Miyaura Catalytic Cycle Diagram:

    G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl(L₂) Ar-Pd(II)-Cl(L₂) Oxidative\nAddition->Ar-Pd(II)-Cl(L₂) Transmetalation Transmetalation Ar-Pd(II)-Cl(L₂)->Transmetalation R-B(OH)₂ + Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

    Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Issue 4: Side Reactions in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination at C2 is giving me a complex mixture of products, including what appears to be a dehalogenated starting material.

Answer: The Buchwald-Hartwig amination, while powerful, can be sensitive to substrate and reaction conditions, especially with heteroaromatic halides.

  • Underlying Cause: Aryl chlorides can be challenging substrates for Buchwald-Hartwig amination due to the difficulty of the oxidative addition step.[20] Side reactions like hydrodehalogenation (replacement of the chlorine with a hydrogen) can compete with the desired amination.

  • Troubleshooting Strategies:

    • Optimize the Catalyst System:

      • Ligand is Key: As with the Suzuki reaction, the choice of a bulky, electron-rich ligand is critical for promoting the desired C-N coupling over side reactions. Ligands like Xantphos or BINAP are often effective.[21]

      • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, but this will likely require a more active catalyst system and higher temperatures.

    • Solvent and Temperature: Anhydrous, non-protic solvents like toluene or dioxane are standard. The reaction often requires elevated temperatures (100-110 °C). Ensure your solvent is thoroughly dried and degassed.

    • Protecting Groups: If your amine coupling partner or purine core contains other nucleophilic groups (e.g., a free -OH or another -NH), they may compete in the reaction. Consider using protecting groups for these functionalities. Common protecting groups for hydroxyls include silyl ethers (like TBDMS), while amines can be protected as carbamates (e.g., Boc).[22][23][24][25][26]

References

  • Vinuesa, S., et al. (2021).
  • ResearchGate. (n.d.). Regioselective alkylation reaction of purines under microwave Irradiation.
  • MTMT. (n.d.). N7-and N9-substituted purine derivatives: a 15N NMR study.
  • ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • PMC. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
  • SciSpace. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Wikipedia. (n.d.). Protecting group.
  • Zhong, M., & Robins, M. J. (2003). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 68(22), 8350–8359.
  • PubMed. (n.d.). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • University of Bristol. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (n.d.). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling.
  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases.
  • PubMed. (n.d.). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays.
  • BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro).
  • PubMed. (n.d.). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Quora. (2017). What is the difference between Hydrolysis and Substitution reaction?
  • PubMed. (n.d.). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers.
  • PubMed. (n.d.). 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors.
  • PubMed. (n.d.). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics.
  • Stack Exchange. (2016). What exactly is hydrolysis reaction in organic chemistry?What mechanism does it follow?

Sources

Technical Support Center: Overcoming Solubility Challenges with Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common yet critical challenge of purine analog solubility. Drawing from established physicochemical principles and field-proven methodologies, this resource offers both quick-reference FAQs and detailed troubleshooting protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with purine analogs.

Q1: Why is my purine analog precipitating when I add it to my aqueous cell culture medium or buffer?

A1: This is a frequent issue known as "crashing out." It occurs because many purine analogs are hydrophobic and have low intrinsic aqueous solubility.[1] You likely dissolved your compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. When this stock is diluted into an aqueous environment, the DMSO concentration drops dramatically, and the buffer can no longer keep the poorly soluble purine analog in solution, causing it to precipitate.[1]

Q2: What is the first and simplest modification I should try to improve the solubility of my purine analog?

A2: The first step should almost always be pH adjustment. Many purine analogs are weakly acidic or basic compounds.[2] Altering the pH of your solvent can ionize the molecule, creating a charged species that is significantly more soluble in aqueous solutions than the uncharged form.[3] For example, 6-Thioguanine and 6-Mercaptopurine are practically insoluble in neutral water but will dissolve in dilute solutions of alkali hydroxides.[4][5]

Q3: Can I just increase the DMSO concentration in my final solution to keep the compound dissolved?

A3: While tempting, this is not recommended. High final concentrations of DMSO (typically above 0.5%) can be toxic to cells, altering cellular functions and confounding experimental results.[1] The goal is to find a formulation strategy that enhances the aqueous solubility of the compound itself, rather than relying on a high percentage of an organic co-solvent. Always aim to keep the final DMSO concentration at the lowest possible level, ideally at or below 0.1%.[1]

Q4: I've noticed that different batches or sources of the same purine analog show different solubility characteristics. Why does this happen?

A4: This variability is often due to polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[6] Different polymorphs of the same chemical entity can have distinct crystal lattice arrangements, leading to significant differences in physicochemical properties, including solubility and dissolution rate.[7][8] It is crucial to characterize the specific form you are working with and not assume that all batches will behave identically.

Q5: Are there any "universal" solvents or solubilizing agents for purine analogs?

A5: Unfortunately, there is no single solution that works for all purine analogs due to their diverse structures and properties. However, a systematic screening approach starting with pH adjustment, followed by the evaluation of co-solvents (like PEG 400, ethanol), and then more advanced methods like cyclodextrin complexation, is a highly effective strategy.[9][10]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed scientific explanations and step-by-step protocols for systematically overcoming solubility issues.

Guide 1: Strategic pH Adjustment
The Scientific Principle

The solubility of an ionizable drug is governed by the Henderson-Hasselbalch equation. Purine analogs often contain acidic or basic functional groups characterized by their pKa value(s)—the pH at which the compound is 50% ionized and 50% unionized.

  • For a weakly acidic compound, solubility increases as the pH rises above its pKa.

  • For a weakly basic compound, solubility increases as the pH falls below its pKa.

By adjusting the pH of the solvent to be at least 2 units away from the pKa (higher for acids, lower for bases), you can ensure the compound is >99% ionized, which often leads to a dramatic increase in aqueous solubility.[11]

Workflow for pH Modification

The following diagram outlines a logical workflow for employing pH adjustment as a solubilization strategy.

ph_adjustment_workflow start Start: Purine Analog Precipitates in Buffer check_pka Identify Compound's pKa (e.g., from literature) start->check_pka is_acid Is the compound acidic? check_pka->is_acid is_base Is the compound basic? is_acid->is_base No / Amphoteric increase_ph Prepare buffer with pH > pKa + 2 (e.g., use NaOH or basic buffer) is_acid->increase_ph Yes decrease_ph Prepare buffer with pH < pKa - 2 (e.g., use HCl or acidic buffer) is_base->decrease_ph Yes failure Failure: Still Insoluble is_base->failure No / Non-ionizable test_solubility Test Solubility in pH-Adjusted Buffer increase_ph->test_solubility decrease_ph->test_solubility success Success: Compound Dissolved test_solubility->success Soluble test_solubility->failure Insoluble next_step Proceed to Co-solvent Screening Guide failure->next_step

Caption: Decision workflow for pH-based solubility enhancement.
Protocol: pH-Solubility Profiling
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2 to 12.

  • Addition of Compound: Add an excess amount of the purine analog to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is visible undissolved solid material.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a standard "shake-flask" method.[12]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved purine analog using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[12]

  • Analysis: Plot the measured solubility against the pH of each buffer to generate a pH-solubility profile, which will reveal the optimal pH range for dissolution.

Guide 2: Co-Solvent Systems
The Scientific Principle

When pH adjustment is insufficient or not viable, co-solvents are the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10] This reduction in polarity decreases the energy required to break the solute-solute interactions of the crystalline drug, thereby increasing the solubility of hydrophobic compounds like many purine analogs. Common pharmaceutically acceptable co-solvents include polyethylene glycols (PEG 300, PEG 400), propylene glycol, ethanol, and glycerin.[13]

Data Presentation: Solubility of Purine Analogs

The table below provides a summary of solubility data for common purine analogs in various solvents, highlighting the utility of organic solvents and pH-modified solutions.

Purine AnalogWater/BufferDMSOEthanolOther SolventsReference(s)
6-Mercaptopurine Practically insoluble in water.[14]~5 mg/mL[15]~0.2 mg/mL[15]Soluble in dilute alkali solutions.[5][5][14][15]
6-Thioguanine Practically insoluble in water.[4]10 mg/mL (with heat)[]Practically insoluble.[4]Soluble in dilute alkali hydroxides.[4][4][]
Acyclovir Low aqueous solubility (1.3 mg/mL at 25°C).[17]SolubleSparingly SolubleSolubility enhanced by salt formation.[18][19][17][18][19]
Protocol: Co-Solvent Screening
  • Select Co-solvents: Choose a panel of 3-4 biocompatible co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Prepare Solvent Systems: Create a series of co-solvent/buffer mixtures at varying concentrations (e.g., 10%, 20%, 40%, 60% v/v co-solvent in your chosen aqueous buffer).

  • Determine Solubility: Using the shake-flask method described previously, determine the equilibrium solubility of your purine analog in each solvent system.

  • Evaluate for Precipitation: For the most promising co-solvent systems, perform a dilution test. Dilute a saturated or near-saturated solution 1:10 or 1:100 into your final aqueous medium (e.g., cell culture media) and observe for any immediate or delayed precipitation.

  • Optimize: Identify the lowest concentration of the most effective co-solvent that maintains the desired compound concentration without precipitation upon final dilution.

Guide 3: Cyclodextrin Complexation
The Scientific Principle

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[20] They can encapsulate poorly soluble "guest" molecules, like purine analogs, within their hydrophobic core.[21] This host-guest inclusion complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, which dramatically increases its apparent aqueous solubility and stability.[20][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives due to their high aqueous solubility and low toxicity.[21]

Mechanism of Cyclodextrin Encapsulation

The diagram below illustrates how a hydrophobic purine analog is encapsulated within the cyclodextrin cavity.

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation drug_node Hydrophobic Purine Analog water_node Aqueous Environment complex_node Soluble Inclusion Complex (Hydrophilic Exterior) drug_node->complex_node Encapsulation cd_node Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd_node->complex_node water_node2 Aqueous Environment

Caption: Encapsulation of a drug within a cyclodextrin molecule.
Protocol: Phase Solubility Study with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Drug: Add an excess amount of the purine analog to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures for 48-72 hours at a constant temperature to ensure equilibrium.

  • Sample and Analyze: Centrifuge and filter the samples as previously described. Quantify the concentration of the dissolved purine analog in the supernatant of each sample.

  • Construct Phase Solubility Diagram: Plot the total drug concentration (Y-axis) against the cyclodextrin concentration (X-axis). The slope of this line can be used to determine the stability constant and stoichiometry of the complex, indicating the effectiveness of the cyclodextrin as a solubilizing agent.

Guide 4: Salt Formation
The Scientific Principle

For ionizable purine analogs, converting the free acid or free base into a salt form is a powerful and widely used strategy to enhance solubility and dissolution rates.[2][10] Salts are ionic and crystalline solids that typically exhibit much higher aqueous solubility than their corresponding neutral forms.[3][23] The selection of an appropriate counter-ion is critical, as different salt forms of the same active pharmaceutical ingredient (API) can have vastly different solubility profiles and stability.[24][25]

Protocol: Salt Screening (Conceptual)
  • Identify Ionizable Center: Confirm that the purine analog has a sufficiently acidic or basic pKa to form a stable salt. A general rule of thumb is a pKa difference of at least 2-3 units between the drug and the counter-ion.

  • Select Counter-ions:

    • For acidic drugs , screen basic counter-ions (e.g., sodium, potassium, calcium, tromethamine, lysine).

    • For basic drugs , screen acidic counter-ions (e.g., hydrochloride, sulfate, mesylate, tartrate, phosphate).

  • Synthesis: Prepare small batches of different salts using methods like solvent evaporation or anti-solvent addition.

  • Characterization: Confirm salt formation and characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Solubility Measurement: Determine the aqueous solubility of each salt form using the shake-flask method to identify the optimal salt for development.

References

  • Babu, N., & Nangia, A. (2011). Salt formation to improve drug solubility. PubMed. [Link]
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • Jain, A., & Raney, S. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
  • Al-khattawi, A., & Mohammed, A. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
  • Guerrieri, P., & Langguth, P. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Wagh, S. R., et al. (2015). Solubility enhancement of antiviral drug- acyclovir by solid dispersion technique. Indo American Journal of Pharmaceutical Sciences. [Link]
  • Al-khattawi, A., et al. (2018). Enhanced Solubility of Microwave-assisted Synthesized Acyclovir Co-crystals. Research Journal of Pharmacy and Technology. [Link]
  • de Boer, N. K., et al. (2021).
  • Petkar, K. C., et al. (2018). Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility. Molecular Pharmaceutics. [Link]
  • Patel, M. M., et al. (2012). Enhancement of Solubility of Acyclovir by Solid Dispersion And Inclusion Complexation Methods. Scholars Research Library. [Link]
  • ResearchGate. (2025). Improving the Solubility of 6-Mercaptopurine via Cocrystals and Salts.
  • Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
  • Patel, M. M., et al. (2018). Improvement of physicochemical parameters of acyclovir using cocrystallization approach. Brazilian Journal of Pharmaceutical Sciences. [Link]
  • Olsen, J. I. (1991). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Imai, T., et al. (1987). Improvement of aqueous solubility and rectal absorption of 6-mercaptopurine by addition of sodium benzoate. Journal of Pharmaceutical Sciences. [Link]
  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MP Biomedicals. (n.d.).
  • PubChem. (n.d.). 6-Mercaptopurine. PubChem. [Link]
  • PubChem. (n.d.). Thioguanine. PubChem. [Link]
  • Arakawa, Y., et al. (1976). Physical properties of pyrimidine and purine antimetabolites. I. The effects of salts and temperature on the solubility of 5-fluorouracil, 1-(2-tetrahydrofuryl)-5-fluorouracil, 6-mercaptopurine, and thrioinosine. Chemical & Pharmaceutical Bulletin. [Link]
  • Google Patents. (n.d.). Cyclodextrin complexation methods for formulating peptide proteasome inhibitors.
  • Smoleń, M., et al. (2020). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design. [Link]
  • Yasuda, K., et al. (2018). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
  • Kumar, R., & Singh, M. (2017). Cyclodextrins and their applications in pharmaceutical and related fields. In Cyclodextrins in Drug Delivery. [Link]
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]
  • National Center for Biotechnology Information. (n.d.). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
  • Kumar, L., & Verma, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
  • Fenyvesi, É., et al. (2020).
  • Formagio, A. S. N., et al. (2022). Preclinical Investigation of PLGA Nanocapsules and Nanostructured Lipid Carriers for Organoselenium Delivery: Comparative In Vitro Toxicological Profile and Anticancer Insights. Pharmaceutics. [Link]
  • Morissette, S. L., et al. (2004). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. [Link]
  • ResearchGate. (2025). Physicochemical characterization and solubility enhancement studies of allopurinol solid dispersions.
  • de Santana, D. P., et al. (2019). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Brazilian Journal of Pharmaceutical Sciences. [Link]
  • Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. [Link]
  • Lorena, C. (2021). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Drug Metabolism & Toxicology. [Link]
  • National Research Council (US) Committee on the Design and Evaluation of Safer Chemical Substitutions. (2014). Physicochemical Properties and Environmental Fate.
  • ResearchGate. (2021). Multicomponent solid forms of the uric acid reabsorption inhibitor lesinurad and cocrystal polymorphs with urea: DFT simulation and solubility study.
  • National Center for Biotechnology Information. (2014). Purine Analogues. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this crucial synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in the development of various purine analogs for therapeutic applications, ensuring a robust, scalable, and reproducible synthesis is paramount.[1][2]

This document moves beyond a simple recitation of steps. It provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and the underlying chemical principles to empower you to overcome the unique challenges of scaling up this process.

Process Overview & Criticality

The target molecule is synthesized by protecting the N9 position of 2,6-dichloropurine with a tetrahydropyranyl (THP) group. This is typically achieved by reacting 2,6-dichloropurine with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The THP group is a common protecting group for alcohols, thiols, and certain nitrogen atoms in heterocycles due to its ease of installation and general stability under non-acidic conditions.[3][4][5]

The primary challenge in this synthesis, especially during scale-up, is controlling the regioselectivity of the alkylation. Purines have multiple nucleophilic nitrogen atoms, and alkylation can occur at the desired N9 position or the undesired N7 position.[6][7] Minimizing the formation of the N7-isomer is critical for process efficiency, as its separation from the desired N9 product can be challenging and costly at scale.

Synthetic Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Synthetic_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Start Starting Materials: 2,6-Dichloropurine 3,4-Dihydro-2H-pyran (DHP) Acid Catalyst (e.g., PTSA) Anhydrous Solvent (e.g., THF, DCM) Reaction THP Protection Reaction - Controlled Temperature - Inert Atmosphere - Monitor via TLC/HPLC Start->Reaction Combine & React Quench Quench Reaction (e.g., add NaHCO3 solution) Reaction->Quench Reaction Complete Extraction Liquid-Liquid Extraction - Separate organic/aqueous layers Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude Product (Mixture of N9/N7 isomers) Concentration->Crude Obtain Crude Solid/Oil Purify Purification Method - Crystallization or - Column Chromatography Crude->Purify DryFinal Dry Final Product (Vacuum Oven) Purify->DryFinal Final Final Product: 2,6-Dichloro-9-(THP)-9H-purine (High Purity) DryFinal->Final

Caption: General workflow for the synthesis of 2,6-Dichloro-9-(THP)-9H-purine.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems that may arise during the scale-up process.

Question 1: My reaction yield is consistently low after scaling up. What are the likely causes and how can I fix it?

Low yield is a common scale-up issue stemming from several factors. A systematic approach is required for diagnosis.

Potential Cause A: Incomplete Reaction
  • Why it happens: Inadequate mixing or insufficient thermal transfer at a larger scale can lead to localized "cold spots" or poor distribution of the catalyst, slowing the reaction rate. The reaction may not have reached completion in the standard time allotted for the lab-scale process.

  • Troubleshooting Steps:

    • In-Process Control (IPC): Do not rely solely on time. Implement regular reaction monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A reaction is complete only when the limiting reagent (typically 2,6-dichloropurine) is consumed.

    • Mixing Efficiency: Ensure the stirring apparatus (e.g., overhead mechanical stirrer) is adequate for the vessel size and viscosity of the reaction mixture. Baffles in the reactor can improve mixing.

    • Catalyst Activity: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, PTSA) is fresh and anhydrous. On a large scale, the catalyst's effectiveness can be diminished by trace moisture from solvents or starting materials.

Potential Cause B: Product Degradation
  • Why it happens: The THP group is acid-labile.[4] Prolonged exposure to the acid catalyst at elevated temperatures can cause the newly formed product to revert to the starting materials. 2,6-dichloropurine itself can also be unstable under harsh conditions.

  • Troubleshooting Steps:

    • Temperature Control: Use a reactor with a jacket and a reliable temperature controller. Monitor the internal reaction temperature, not just the jacket temperature. Be aware of potential exotherms during reagent addition.

    • Minimize Reaction Time: Once IPC confirms the reaction is complete, quench it promptly. Avoid letting the completed reaction stir unnecessarily in the acidic medium.

    • Catalyst Loading: Use the minimum effective amount of catalyst. While a higher catalyst load might speed up the reaction, it also accelerates degradation. A catalytic amount (e.g., 0.05 - 0.1 equivalents) is often sufficient.

Potential Cause C: Poor Isomer Ratio (Excess N7-Isomer)
  • Why it happens: The formation of the thermodynamically less stable N7-isomer is a competing reaction. The conditions of the reaction heavily influence the N9/N7 ratio. While this is a purity issue, it directly impacts the yield of the desired N9 product after purification.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. Screen different solvents at the bench to find the optimal one for N9 selectivity before scaling.

    • Controlled Addition: Add the 3,4-dihydro-2H-pyran (DHP) slowly to the solution of 2,6-dichloropurine and catalyst at a controlled temperature. This can help favor the formation of the desired N9-isomer.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckCompletion Check Reaction Completion via IPC (TLC/HPLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes ImproveMixing Action: Improve Mixing - Increase Stirring Speed - Use Overhead Stirrer Incomplete->ImproveMixing CheckCatalyst Action: Check Catalyst - Use Fresh/Anhydrous Catalyst - Optimize Loading Incomplete->CheckCatalyst IncreaseTime Action: Increase Reaction Time Incomplete->IncreaseTime CheckPurity Analyze Crude Purity (HPLC) Is N7 Isomer High? Complete->CheckPurity HighN7 High N7-Isomer Content CheckPurity->HighN7 Yes LowN7 Low N7-Isomer Content CheckPurity->LowN7 No OptimizeSelectivity Action: Optimize Selectivity - Screen Solvents - Control Addition Rate/Temp HighN7->OptimizeSelectivity CheckDegradation Potential Degradation Or Work-up Loss LowN7->CheckDegradation OptimizeWorkup Action: Optimize Work-up - Quench Promptly - Check Extraction pH - Minimize Thermal Stress CheckDegradation->OptimizeWorkup

Caption: Decision tree for diagnosing the root cause of low product yield.

Question 2: I'm having difficulty purifying the product at scale. It often comes out as an oil or the N7/N9 isomers are hard to separate. What should I do?

Purification is often the bottleneck in scaling up. What works for 1 gram may not be practical for 1 kilogram.

Potential Cause A: Product Oiling Out / Failure to Crystallize
  • Why it happens: The crude product may contain impurities (like residual solvent or the N7-isomer) that act as crystallization inhibitors. The chosen solvent system may not be optimal for large-scale crystallization.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic anti-solvent crystallization screening at the bench scale. Common systems include ethyl acetate/hexanes, DCM/hexanes, or isopropanol/water.

    • Seeding: Always save a small amount of pure, crystalline product from a previous batch to use as seed crystals. Seeding is crucial for inducing crystallization reliably at scale.

    • Controlled Cooling: Cool the solution slowly to allow for proper crystal lattice formation. A rapid crash-cooling often leads to oils or very fine powders that are difficult to filter.

    • Column Chromatography (If Necessary): While not ideal for manufacturing, a silica gel plug or column chromatography might be necessary if crystallization fails. Optimize the mobile phase (e.g., a gradient of ethyl acetate in hexanes) to maximize separation and throughput.

Potential Cause B: Poor Separation of N7 and N9 Isomers
  • Why it happens: The N7 and N9 isomers are structurally similar and often have close Rf values in TLC and retention times in HPLC, making them difficult to separate.

  • Troubleshooting Steps:

    • Reaction Optimization: The best solution is to prevent the formation of the N7-isomer in the first place (see Question 1, Cause C).

    • Chromatography Optimization: If separation is unavoidable, meticulously optimize the column chromatography conditions. Sometimes a less polar solvent system provides better resolution.

    • Recrystallization: It is sometimes possible to selectively crystallize the desired N9-isomer from a solution containing both, leaving the N7-isomer in the mother liquor. This requires careful solvent system selection and temperature control.

Scale-Up Specific FAQs

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the THP protection step? A1: The most critical parameters are:

  • Temperature: Exothermic reactions can occur, especially during DHP addition. Precise temperature control is essential to prevent side reactions and degradation.

  • Reagent Stoichiometry and Addition Rate: The ratio of DHP to the purine and the rate of its addition can significantly affect the N9/N7 isomer ratio.

  • Water Content (Anhydrous Conditions): Moisture can deactivate the acid catalyst and lead to side reactions. Ensure all solvents and reagents are appropriately dried.

  • Mixing Efficiency: Poor mixing can lead to non-uniform reaction conditions, resulting in lower yields and inconsistent product quality.

Q2: What are the primary safety concerns for this process at scale? A2:

  • Reagent Toxicity: 2,6-Dichloropurine is a toxic and hazardous substance.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, is mandatory. All handling should be done in a ventilated fume hood or a contained system.

  • Corrosive Catalysts: Acid catalysts like PTSA are corrosive. Use appropriate materials of construction for reactors and transfer lines.

  • Flammable Solvents: Solvents like THF and hexanes are flammable. Ensure the reactor is properly grounded and that all operations are conducted in an area rated for flammable solvent handling.

  • Pressure Build-up: Although not expected to be a major issue, sealing a reactor and heating it will increase internal pressure. Ensure reactors are equipped with pressure relief systems.

Q3: Which analytical methods are recommended for IPC and final product release? A3:

  • In-Process Control (IPC):

    • TLC: For quick, qualitative monitoring of the disappearance of the 2,6-dichloropurine starting material.

    • HPLC: For quantitative analysis of reaction progress and to determine the N9/N7 isomer ratio.

  • Final Product Release:

    • HPLC: To determine final purity and confirm the absence of starting materials and isomers.

    • ¹H and ¹³C NMR: For unambiguous structural confirmation of the N9-THP product.

    • Melting Point: As a simple indicator of purity.

    • Loss on Drying (LOD): To quantify residual solvent content.

Relationship between Process Parameters and Outcomes

Parameter_Relationships cluster_params Process Parameters cluster_outcomes Key Outcomes Temp Temperature Yield Yield Temp->Yield affects rate & degradation Purity Purity (N9/N7 ratio) Temp->Purity influences selectivity Time Reaction Time Temp->Time affects rate Solvent Solvent Choice Solvent->Yield affects solubility Solvent->Purity strong influence Catalyst Catalyst Load Catalyst->Yield affects degradation Catalyst->Time directly proportional Mixing Mixing Speed Mixing->Yield ensures completion Mixing->Time improves rate

Caption: Interplay between key process parameters and experimental outcomes.

Experimental Protocols

Protocol 1: Representative Lab-Scale Synthesis (10g)
  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-dichloropurine (10.0 g, 52.9 mmol) and anhydrous THF (200 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, 1.0 g, 5.29 mmol). Stir the suspension for 10 minutes.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 7.2 mL, 79.4 mmol) dropwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature (20-25°C) and monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete in 4-6 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (200 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid or oil.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel to yield the pure N9-isomer.

Protocol 2: Considerations for Scale-Up (1 kg)
  • Setup: Use a 50 L glass-lined reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charging: Charge the reactor with 2,6-dichloropurine (1.0 kg) and anhydrous THF (20 L) under a nitrogen blanket.

  • Catalyst Addition: Add PTSA (100 g) in portions, monitoring for any temperature change.

  • Controlled Addition: Add DHP (0.72 L) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 30°C using the reactor cooling jacket.

  • Reaction & IPC: Stir the mixture at 20-25°C. Take samples every hour for HPLC analysis to monitor the consumption of starting material and the N9/N7 ratio.

  • Work-up: Once the reaction is complete, transfer the mixture to a separate quench vessel containing a stirred solution of sodium bicarbonate (20 kg in 100 L water).

  • Extraction: After quenching, perform the extraction in the reactor or a suitable liquid-liquid extractor.

  • Purification: Transfer the concentrated crude product to a suitable crystallization vessel. Add the hot solvent (e.g., ethyl acetate), ensure complete dissolution, and then cool slowly according to a pre-defined cooling profile. If required, add seed crystals at the appropriate temperature to induce crystallization.

  • Isolation: Isolate the crystalline product by filtration using a Nutsche filter or centrifugation. Wash the filter cake with a cold solvent (e.g., hexanes) and dry under vacuum at a controlled temperature (e.g., <45°C).

Data Summary Table
ParameterLab-Scale (10 g)Scale-Up (1 kg)Rationale for Change
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing in a larger volume.
Temp. Control Oil/Water BathJacketed ReactorProvides precise and uniform temperature control.
DHP Addition Pipette (dropwise)Addition Funnel (1-2 h)Controls reaction exotherm and improves selectivity.
Monitoring TLCHPLCProvides quantitative data for better process control.
Isolation Buchner FunnelNutsche Filter / CentrifugeEfficiently handles large quantities of solids and liquids.
Drying Vacuum DesiccatorVacuum OvenProvides controlled and efficient drying of large batches.
Expected Yield 75-85%70-80%Slight decrease in yield is common upon scale-up.
Expected Purity >98%>98%Purity specifications must be maintained.

References

  • ResearchGate. (n.d.). Synthetic strategies for purine nucleoside analogs.
  • ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, December 18). Sourcing 2,6-Dichloropurine: Key Considerations for Buyers.
  • Semantic Scholar. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Google Patents. (n.d.). CN1161357C - Method for preparing 2, 6-dichloropurine.
  • National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central. [Link]
  • MDPI. (n.d.). Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Scientific Update. (2019, October 9). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions.
  • ResearchGate. (n.d.). An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648.
  • National Center for Biotechnology Information. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. PubMed. [Link]
  • ACS Publications. (n.d.). Synthesis and biological properties of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-.beta.-D-ribofuranosyl analogs of AMP, GMP, IMP, and CMP. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]
  • ACS Publications. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
  • MDPI. (n.d.). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines.
  • Microbe Notes. (2022, August 15). Purine Synthesis.
  • National Center for Biotechnology Information. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][9][10]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]
  • National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. PubChem. [Link]
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • National Center for Biotechnology Information. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly in the synthesis of kinase inhibitors and antiviral agents, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine serves as a pivotal synthetic intermediate. The tetrahydropyranyl (THP) group is a widely used protecting group for the N-H functionality of the purine core, preventing unwanted side reactions during subsequent chemical modifications.[1][2][3][4] However, the chemical synthesis of such substituted purines can often lead to a mixture of constitutional isomers, most notably substitution at the N7 versus the N9 position of the purine ring.[5][6][7] An incorrect structural assignment can derail a research program, leading to flawed biological data and wasted resources.

This guide provides a comprehensive, data-driven comparison of the analytical techniques required to unambiguously validate the structure of this compound, focusing on the critical differentiation from its N7 isomer. We will delve into the causality behind experimental choices and present a self-validating workflow that ensures scientific integrity.

The Core Challenge: N9 vs. N7 Isomerism

The primary ambiguity in the synthesis of THP-protected dichloropurine is the site of alkylation on the purine's imidazole ring. While the N9 isomer is often the thermodynamically favored product, the formation of the N7 isomer is a common side reaction.[7] Differentiating between these two isomers is paramount and requires a multi-pronged analytical approach.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];

} caption: "Workflow for Isomer Structure Validation"

High-Resolution Mass Spectrometry (HRMS)

The first step in characterization is to confirm the elemental composition. HRMS provides a high-precision mass measurement, which should match the theoretical mass of the desired compound (C₁₀H₁₀Cl₂N₄O).

  • Expected Result: An observed mass that corresponds to the molecular formula [M+H]⁺ of 273.0308.

  • Limitation: HRMS cannot distinguish between constitutional isomers like the N7 and N9 substituted purines, as they share the identical molecular formula and, therefore, the same exact mass.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms and is the cornerstone for differentiating between the N7 and N9 isomers.[8][9]

¹H and ¹³C NMR: Initial Assessment

One-dimensional NMR provides the first critical clues. The chemical environment of every proton and carbon atom is unique to each isomer, resulting in distinct chemical shifts.

  • Key ¹H NMR Signals: The most diagnostic proton is H8 on the purine ring. The anomeric proton of the THP group (the proton on the carbon attached to the nitrogen) is also a key indicator.

  • Key ¹³C NMR Signals: The carbons of the purine ring, particularly C4, C5, and C8, exhibit significant shifts depending on the substitution pattern. It has been observed that the C5 carbon is typically more deshielded (higher ppm) in N9 isomers compared to N7 isomers, while the C4 carbon is more shielded (lower ppm).[10]

Nucleus Expected Chemical Shift (δ ppm) for N9-Isomer Expected Chemical Shift (δ ppm) for N7-Isomer Rationale for Difference
H8 (Purine) ~8.3 - 8.9~8.0 - 8.5The proximity and electronic influence of the THP group at N9 deshields the H8 proton more significantly than substitution at N7.[11]
Anomeric H (THP) ~5.7 - 5.9~5.9 - 6.2The stereoelectronic environment around the anomeric proton differs between the two nitrogen attachment points.
C4 (Purine) ~151 - 153~159 - 162N9 substitution results in a more shielded C4 nucleus compared to N7 substitution.[10]
C5 (Purine) ~131 - 133~122 - 125N9 substitution deshields the C5 nucleus relative to the N7 isomer, a highly reliable indicator.[6][10]
C8 (Purine) ~142 - 146~145 - 148The chemical shift of C8 is also modulated by the position of the substituent.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The relative differences are the most important aspect.

2D NMR: Unambiguous Confirmation with HMBC

While 1D NMR provides strong evidence, a Heteronuclear Multiple Bond Correlation (HMBC) experiment offers definitive, indisputable proof of connectivity.[12][13][14] This experiment reveals correlations (couplings) between protons and carbons that are two or three bonds apart. The key is to establish a direct correlation from the THP group to a specific part of the purine ring that is unique to the N9 position.

Experimental Protocol: HMBC for Isomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped for inverse detection.

  • Acquisition: Run a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 8-10 Hz) to clearly resolve ²JCH and ³JCH correlations.

  • Data Analysis: Process the 2D spectrum and identify key cross-peaks.

The Decisive Correlation: For the N9 isomer , a clear cross-peak will be observed between the anomeric proton of the THP ring and both the C4 and C8 carbons of the purine ring (a three-bond correlation, H-C-N-C ). For the N7 isomer , the anomeric proton would show a correlation to C8 and C5. The presence of the H(anomeric)-C4 correlation is unambiguous proof of N9 substitution.

dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/gY97t6E.png", label=""];

} caption: "Key HMBC correlations for isomer differentiation."

Conclusion: An Integrated Approach

Validating the structure of this compound requires a logical and systematic application of modern analytical techniques. While HRMS confirms the elemental formula, it is the detailed analysis by NMR spectroscopy that provides the definitive structural evidence. The characteristic chemical shifts in ¹³C NMR, particularly for C4 and C5, offer a strong basis for comparison, but the unequivocal proof is delivered by the specific long-range correlations observed in an HMBC experiment. This multi-technique, self-validating workflow ensures the highest degree of confidence in the structural assignment, a non-negotiable requirement for advancing compounds in a drug development pipeline.

References

  • MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • Hocek, M., & Dvořáková, H. 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C).
  • ACS Publications. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.
  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra.
  • National Center for Biotechnology Information. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • National Center for Biotechnology Information. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
  • National Center for Biotechnology Information. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • K.C. Nicolaou, et al. 4.5 Tetrahydropyranyl (THP) and Related Ethers.
  • Research and Reviews: Journal of Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Stan's NMR Blog. Long-range heteronuclear correlation.
  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC).

Sources

A Comparative Guide to the Spectral Characteristics of N-Protected 2,6-Dichloropurine Derivatives for Synthetic and Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Purine scaffolds, central to a vast array of biologically active compounds, often necessitate N-protection to modulate reactivity and achieve regioselectivity. This guide provides an in-depth comparative analysis of the spectral data for 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and contrasts it with two other commonly employed N-protected analogues: 9-benzyl-2,6-dichloropurine and 2,6-dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine (SEM-protected).

This technical guide is designed for researchers, scientists, and drug development professionals, offering a practical reference for the identification, characterization, and strategic selection of these crucial synthetic intermediates. By understanding the nuances in their spectral signatures, researchers can streamline their analytical workflows and make more informed decisions in their synthetic strategies.

Structural and Spectral Analysis of this compound

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols and nitrogen-containing heterocycles due to its ease of introduction and general stability under a variety of reaction conditions, yet facile cleavage under acidic conditions.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Spectral Data for this compound

Technique Data
¹H NMR Specific peak assignments are not readily available in the searched literature. However, expected signals would include a singlet for the C8-H of the purine ring, and a series of multiplets for the protons of the THP ring.
¹³C NMR Spectral data is available but specific shifts were not retrieved in the search. Expected signals would correspond to the carbons of the dichloropurine core and the six carbons of the THP ring.
Mass Spec. Molecular Weight: 273.12 g/mol . The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the THP group.
IR While a specific spectrum was not obtained, characteristic peaks would include C-Cl stretching, C-N stretching, and C-O-C stretching from the THP ether linkage.

Comparative Spectral Analysis: Benzyl and SEM Protecting Groups

To provide a comprehensive understanding, the spectral data of the THP-protected compound is compared with that of its benzyl- and SEM-protected counterparts.

9-Benzyl-2,6-dichloropurine

The benzyl (Bn) group is a robust protecting group, stable to a wide range of conditions but readily removed by catalytic hydrogenation.

Table 2: Spectral Data for 9-Benzyl-2,6-dichloropurine

Technique Data
¹H NMR A singlet for the C8-H of the purine ring, a singlet for the benzylic CH₂ protons, and multiplets for the aromatic protons of the benzyl group are characteristic.
¹³C NMR Signals for the purine carbons, the benzylic carbon, and the aromatic carbons of the benzyl group.
Mass Spec. Molecular Weight: 279.12 g/mol . Fragmentation would likely involve the loss of the benzyl group.
IR Expected absorptions include those for the purine ring, C-Cl bonds, and aromatic C-H and C=C stretching from the benzyl group.
2,6-Dichloro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine (SEM-protected)

The SEM group offers the advantage of being stable to a broad range of reagents but can be selectively removed under fluoride-mediated or acidic conditions.

Table 3: Spectral Data for SEM-Protected 2,6-Dichloropurine

Technique Data
¹H NMR Key signals include a singlet for the purine C8-H, a singlet for the N-CH₂-O protons, a triplet for the -O-CH₂-CH₂-Si- protons, a triplet for the -O-CH₂-CH₂-Si- protons, and a singlet for the trimethylsilyl (TMS) methyl protons.
¹³C NMR Resonances for the purine carbons, the N-CH₂-O carbon, the two carbons of the ethyl linker, and the methyl carbons of the TMS group.
Mass Spec. Molecular Weight: 319.26 g/mol .
IR Characteristic bands would be present for the purine core, C-Cl bonds, C-O-C ether linkage, and Si-C bond.

Experimental Protocols

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.

Synthesis of this compound

A general procedure for the THP protection of 2,6-dichloropurine involves the reaction with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Protocol:

  • To a solution of 2,6-dichloropurine in a suitable aprotic solvent (e.g., dichloromethane or THF), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Add an excess of 3,4-dihydro-2H-pyran dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Synthesis of 9-Benzyl-2,6-dichloropurine

The benzylation of 2,6-dichloropurine is typically achieved via a nucleophilic substitution reaction.

Protocol:

  • To a suspension of 2,6-dichloropurine in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the purine nitrogen.

  • Add benzyl bromide or benzyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield 9-benzyl-2,6-dichloropurine.

Comparative Deprotection Strategies

The choice of protecting group is often dictated by the desired deprotection conditions and the compatibility with other functional groups in the molecule.

Deprotection_Pathways THP_Protected 2,6-Dichloro-9-THP-purine Deprotected_Purine 2,6-Dichloropurine THP_Protected->Deprotected_Purine Mild Acidic Conditions (e.g., PTSA, PPTS, aq. AcOH) Bn_Protected 9-Benzyl-2,6-dichloropurine Bn_Protected->Deprotected_Purine Catalytic Hydrogenation (e.g., H₂, Pd/C) SEM_Protected 2,6-Dichloro-9-SEM-purine SEM_Protected->Deprotected_Purine Fluoride Source (e.g., TBAF) or Strong Acid

Caption: Comparative deprotection pathways for THP, Benzyl, and SEM protected 2,6-dichloropurine.

Conclusion

The selection of an appropriate N-protecting group for 2,6-dichloropurine is a critical decision in the design of a synthetic route. The THP group offers a balance of stability and mild cleavage conditions, making it a versatile choice. The benzyl group provides robustness for multi-step syntheses where harsh conditions might be employed, while the SEM group allows for orthogonal deprotection strategies in the presence of other acid- or base-labile groups.

This guide has provided a comparative overview of the spectral characteristics and synthetic considerations for these three important protected purine derivatives. A thorough understanding of their respective ¹H NMR, ¹³C NMR, mass spectrometry, and IR data is essential for in-process reaction monitoring, quality control, and final product characterization. The provided experimental protocols and workflows serve as a practical starting point for researchers in the field.

References

  • Due to the nature of the search, specific literature sources for the spectral data of this compound and its SEM-protected analogue were not explicitly retrieved. The provided protocols are based on general and well-established synthetic methodologies for the protection of N-heterocycles.

comparison of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine with other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group on Purines: A Comparative Analysis

In the intricate field of nucleoside chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. The purine scaffold, a fundamental component of nucleic acids and a "privileged scaffold" in medicinal chemistry, presents unique synthetic challenges due to the presence of multiple reactive nitrogen atoms.[1][2][3] This guide provides a comprehensive analysis of the tetrahydropyranyl (THP) group for the protection of the N9 position of purines, using 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as a central example.[4][5] A critical comparison with other commonly employed N-protecting groups, including tert-Butoxycarbonyl (Boc), Trityl (Tr), and 2-(Trimethylsilyl)ethoxymethyl (SEM), will be presented, supported by experimental data and protocols to inform synthetic strategy.

The Tetrahydropyranyl (THP) Group: A Workhorse in Purine Synthesis

The THP group is a widely utilized protecting group for alcohols and, pertinently, for the imidazole nitrogen of purines.[6][7][8] Its popularity stems from its low cost, ease of introduction, and general stability under a variety of non-acidic conditions.[7][8]

Introduction and Removal of the THP Group

The THP group is introduced by the acid-catalyzed addition of an alcohol or an N-H bond across the double bond of 3,4-dihydro-2H-pyran (DHP).[9][10] This reaction proceeds via a resonance-stabilized carbocation, leading to the formation of a stable acetal-like linkage.[9]

Deprotection is readily achieved under mild acidic conditions, which hydrolyze the acetal to regenerate the purine and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[6][9][11]

THP_Protection_Deprotection cluster_reactants Purine 2,6-Dichloropurine THP_Purine 2,6-Dichloro-9-(THP)-9H-purine Purine->THP_Purine   H+ catalyst (e.g., TsOH)    DHP 3,4-Dihydro-2H-pyran (DHP) Deprotected_Purine 2,6-Dichloropurine THP_Purine->Deprotected_Purine   Aqueous Acid (e.g., TFA, HCl)   

Caption: General scheme for the protection and deprotection of a purine with THP.

Key Characteristics of the THP Group
  • Stability: THP ethers are stable under strongly basic conditions (e.g., ester hydrolysis), and resistant to organometallic reagents (like Grignard and organolithium reagents) at low temperatures, as well as various reducing and oxidizing agents.[10][12][13]

  • Acid Lability: The primary limitation of the THP group is its sensitivity to acid.[6] This precludes its use in synthetic routes requiring acidic steps.

  • Diastereomer Formation: A significant drawback is the creation of a new stereocenter at the C2 position of the pyran ring upon its attachment.[10] This results in a mixture of diastereomers if the purine derivative is already chiral, which can complicate purification and characterization.

Comparative Analysis with Alternative N9-Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal stability and deprotection conditions. Below is a comparison of the THP group with other prominent protecting groups for purine nitrogens.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis.[14] Its use for purines has been well-established, offering reliable protection of the exocyclic amino groups and the ring nitrogens.[15][16][17]

  • Introduction: Typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[18]

  • Stability & Deprotection: The Boc group is stable to a wide range of nucleophiles and bases but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[14][18]

  • Comparison with THP: Both THP and Boc are acid-labile. However, Boc generally requires stronger acidic conditions for cleavage, which can offer a degree of selectivity. A key advantage of Boc over THP is that it does not introduce a new chiral center.

Trityl (Tr) and Methoxy-Substituted Trityl Groups (MMT, DMT)

The trityl group and its electron-rich derivatives are bulky protecting groups renowned for their extreme acid lability.[19] This lability can be fine-tuned, with the rate of acidic cleavage following the order: DMT > MMT > Tr.[20]

  • Introduction: Introduced by reacting the purine with the corresponding trityl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.[19][20]

  • Stability & Deprotection: Trityl groups are stable to basic conditions but are cleaved under very mild acidic conditions (e.g., formic acid or dilute TFA).[20][21] The dimethoxytrityl (DMT) group, in particular, is widely used for the 5'-hydroxyl protection of nucleosides in automated oligonucleotide synthesis due to its easy cleavage.[19][22]

  • Comparison with THP: Trityl groups are significantly more acid-labile than THP. Their bulkiness can sometimes be exploited for regioselective protection, although this is less of a factor for the N9 position of many purine precursors.[19] Like Boc, they do not generate diastereomers.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers a distinct advantage in its unique deprotection pathway, providing orthogonality to many other protecting groups.

  • Introduction: Installed by reacting the purine with SEM-Cl, typically in the presence of a base like diisopropylethylamine (DIPEA).[23]

  • Stability & Deprotection: The SEM group is stable to a range of acidic conditions that would cleave THP, TBDMS, and MOM groups.[23] It is removed under strongly acidic conditions (e.g., TFA) or, more uniquely, with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[23][24]

  • Comparison with THP: The primary advantage of SEM is its orthogonality. The ability to deprotect with fluoride ions allows for selective removal in the presence of acid-labile groups (like THP, Boc, Tr) and base-labile groups, offering superior flexibility in complex, multi-step syntheses.

Deprotection_Orthogonality Protected_Purine N9-Protected Purine THP Boc Trityl SEM Mild_Acid Mild Acid (e.g., aq. AcOH, PPTS) Protected_Purine:thp->Mild_Acid Cleaved Protected_Purine:tr->Mild_Acid Cleaved Strong_Acid Strong Acid (e.g., TFA, HCl) Protected_Purine:boc->Strong_Acid Cleaved Protected_Purine:sem->Strong_Acid Cleaved Fluoride Fluoride Source (e.g., TBAF) Protected_Purine:sem->Fluoride Cleaved Final_Product Deprotected Purine Mild_Acid->Final_Product Strong_Acid->Final_Product Fluoride->Final_Product

Caption: Orthogonality of deprotection strategies for common purine N9-protecting groups.

Summary of Protecting Group Characteristics

Protecting GroupIntroduction ReagentsStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
THP DHP, H⁺ catalystStable to base, organometallics, reducing agentsMild aqueous acid (TFA, HCl, TsOH)[6]Low cost, easy to introduce/remove[7]Creates diastereomers, acid-labile[10]
Boc Boc₂O, DMAPStable to base, nucleophilesStrong acid (TFA, HCl)[18]No new stereocenter, widely used[14]Requires strong acid for removal
Trityl (Tr/MMT/DMT) Tr-Cl, Base (Pyridine)Stable to baseVery mild acid (Formic acid, dilute TFA)[20]Very acid-labile, tunable lability[20]Bulky, can be too labile for some steps
SEM SEM-Cl, Base (DIPEA)Stable to many acidic conditionsFluoride source (TBAF) or strong acid[23]Orthogonal deprotection with fluoride[23]Higher cost of reagents

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N9-protection of 2,6-dichloropurine using DHP.

Materials:

  • 2,6-Dichloropurine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2,6-dichloropurine (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.

Protocol 2: Deprotection of 2,6-Dichloro-9-(THP)-9H-purine

This protocol describes the acidic removal of the THP group.

Materials:

  • 2,6-Dichloro-9-(THP)-9H-purine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2,6-dichloro-9-(THP)-9H-purine (1.0 equiv) in a mixture of DCM, water, and TFA (e.g., 8:1:1 v/v/v).

  • Stir the solution at room temperature and monitor the reaction by TLC (typically 1-2 hours).

  • Upon completion, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2,6-dichloropurine.

Conclusion

The selection of an appropriate N9-protecting group for purine synthesis is a critical decision that profoundly impacts the efficiency and success of a synthetic route. The THP group, as exemplified by its use in this compound, remains a valuable and cost-effective option, particularly when subsequent reactions are performed under basic or neutral conditions. However, its inherent acid lability and the formation of diastereomers are significant limitations. For more complex syntheses requiring a broader range of reaction conditions, protecting groups offering orthogonal deprotection strategies, such as SEM, provide superior flexibility. The Boc and Trityl groups offer alternatives with varying degrees of acid lability without the complication of diastereomer formation. Ultimately, a thorough understanding of the stability and cleavage conditions of each protecting group, as outlined in this guide, is essential for the rational design of synthetic pathways in modern medicinal chemistry and drug development.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
  • ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
  • ResearchGate. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. [Link]
  • Dey, S., & Garner, P. (2000). Synthesis of tert-butoxycarbonyl (Boc)-protected purines. The Journal of Organic Chemistry, 65(22), 7697–7699. [Link]
  • ResearchGate. (2001).
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
  • Dey, S., & Garner, P. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 65(22), 7697-7699. [Link]
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • Common Organic Chemistry. Trityl Protection. [Link]
  • Janeba, Z., et al. (2012). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 55(15), 6887-6897. [Link]
  • Wikipedia. Protecting group. [Link]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • RSC Advances. (Year). Title of article. [Link not available in search results]
  • Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
  • PubChem. This compound. [Link]
  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]
  • Total Synthesis. Protecting Groups Archives. [Link]
  • Proprep. What is a THP protecting group, and how is it used in organic synthesis?. [Link]
  • National Institutes of Health. (Year). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
  • Holý, A., et al. (2012). Synthesis of purine N9-[2-hydroxy-3-O-(phosphonomethoxy)propyl] derivatives and their side-chain modified analogs as potential antimalarial agents. Bioorganic & Medicinal Chemistry, 20(4), 1383-1395. [Link]
  • MDPI. (Year). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. [Link]
  • National Institutes of Health. (Year).
  • The Organic Chemistry Tutor. (2019). THP group for protecting alcohols. YouTube. [Link]
  • Wikibooks. Structural Biochemistry/Nucleic Acid/Nitrogenous Bases/Purines. [Link]
  • Wikipedia. Purine. [Link]

Sources

A Comparative Analysis of Dichloropurine Derivatives' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of dichloropurine derivatives is paramount for the efficient synthesis of novel therapeutics. These scaffolds are foundational in the creation of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] This guide provides an in-depth comparative analysis of the reactivity of key dichloropurine isomers, offering both theoretical insights and practical experimental protocols to empower your research.

The Significance of Dichloropurines in Medicinal Chemistry

Dichloropurine derivatives, such as 2,6-dichloropurine, 6,8-dichloropurine, and 2,8-dichloropurine, serve as versatile precursors in organic synthesis. The two chlorine atoms on the purine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[2] This chemical tractability makes them invaluable in the construction of diverse compound libraries for drug discovery. The differential reactivity of the chlorine atoms, governed by their position on the purine core, enables selective functionalization, a crucial aspect in the rational design of targeted therapies.

Understanding the Reactivity Landscape of Dichloropurine Isomers

The reactivity of the chlorine atoms in dichloropurine derivatives is primarily dictated by the electronic distribution within the purine ring system. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine and imidazole rings renders the carbon atoms attached to the chlorine atoms electrophilic and thus susceptible to nucleophilic attack.

2,6-Dichloropurine: This is the most extensively studied isomer. The chlorine atom at the C6 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This preferential reactivity is attributed to the greater electron deficiency at the C6 position, which can be rationalized through resonance structures that place a partial positive charge on this carbon. This selective reactivity allows for a stepwise functionalization, first at C6 and then at C2, providing a strategic advantage in multi-step syntheses.

6,8-Dichloropurine: The synthesis of 6,8-dichloropurine can be achieved through the chlorination of 6,8-dihydroxypurine using reagents like phosphorus oxychloride.[3][4] In this isomer, both chlorine atoms are on the pyrimidine and imidazole rings, respectively. The C6 position is generally expected to be more reactive than the C8 position in nucleophilic aromatic substitution reactions, though this can be influenced by the nature of the nucleophile and reaction conditions.

2,8-Dichloropurine: 2,8-Dichloropurine is a valuable intermediate for the synthesis of various 2,8-disubstituted purines.[5] The relative reactivity of the C2 and C8 positions can be more nuanced compared to the 2,6-isomer. Computational studies can provide valuable insights into the electron density at these positions, helping to predict the more favorable site for nucleophilic attack.

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of dichloropurine derivatives, a standardized kinetic study can be employed. This protocol outlines a general procedure for comparing the rate of nucleophilic substitution of different dichloropurine isomers with a model nucleophile, such as morpholine. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • 2,6-Dichloropurine

  • 6,8-Dichloropurine (synthesized as per literature procedures[3][4])

  • 2,8-Dichloropurine (synthesized as per literature procedures[5])

  • Morpholine

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Trifluoroacetic acid (TFA)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Thermostatically controlled reaction block or water bath

  • HPLC system with a C18 column and UV detector

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare stock solutions of dichloropurines (e.g., 10 mM in acetonitrile) and morpholine (e.g., 100 mM in acetonitrile). setup_reaction In a reaction vial, combine the dichloropurine stock solution, morpholine stock solution, and acetonitrile to a final volume. (e.g., 1 mL final volume, 1 mM dichloropurine, 10 mM morpholine). prep_solution->setup_reaction incubation Incubate the reaction mixture at a constant temperature (e.g., 50 °C) with stirring. setup_reaction->incubation sampling At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. incubation->sampling quenching Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL of 10% acetonitrile in water with 0.1% TFA). sampling->quenching hplc_analysis Analyze the quenched sample by HPLC to quantify the remaining dichloropurine and the formed product(s). quenching->hplc_analysis data_analysis Plot the concentration of the dichloropurine derivative versus time. hplc_analysis->data_analysis rate_determination Determine the initial reaction rate from the slope of the curve. data_analysis->rate_determination comparison Compare the initial rates of the different dichloropurine isomers to determine their relative reactivity. rate_determination->comparison

Caption: Experimental workflow for the comparative reactivity analysis of dichloropurine derivatives.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of each dichloropurine isomer (e.g., 10 mM in acetonitrile) and the nucleophile (e.g., morpholine, 100 mM in acetonitrile). The use of a significant excess of the nucleophile ensures pseudo-first-order kinetics with respect to the dichloropurine derivative.

  • Reaction Setup: In separate temperature-controlled reaction vials, add the appropriate volumes of the dichloropurine stock solution, the morpholine stock solution, and acetonitrile to achieve the desired final concentrations (e.g., 1 mM dichloropurine and 10 mM morpholine).

  • Reaction Monitoring: At predetermined time points, withdraw a small aliquot of the reaction mixture and immediately quench it by diluting it into a vial containing the HPLC mobile phase. This dilution effectively stops the reaction.

  • HPLC Analysis: Inject the quenched samples onto a C18 HPLC column. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Monitor the elution of the starting material and product(s) using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: From the chromatograms, determine the peak areas of the dichloropurine derivative at each time point. Convert these areas to concentrations using a calibration curve. Plot the concentration of the dichloropurine derivative as a function of time. The initial rate of the reaction can be determined from the initial slope of this plot. By comparing the initial rates for the different isomers, their relative reactivity can be established.

Comparative Reactivity Data Summary

The following table provides an illustrative comparison of the expected reactivity of different dichloropurine derivatives based on established principles of organic chemistry. The presented rate constants are hypothetical and serve to demonstrate the expected trends. Actual experimental data should be generated using the protocol described above.

Dichloropurine IsomerNucleophilePosition of SubstitutionExpected Relative Initial Rate Constant (k, M⁻¹s⁻¹)
2,6-Dichloropurine MorpholineC6k₁ (High)
C2k₂ (Low, k₁ > k₂)
6,8-Dichloropurine MorpholineC6k₃ (Moderate-High)
C8k₄ (Low-Moderate, k₃ > k₄)
2,8-Dichloropurine MorpholineC2k₅ (Moderate)
C8k₆ (Low-Moderate, k₅ ≈ k₆)

Note: The relative reactivity can be influenced by the steric and electronic properties of the nucleophile, as well as the solvent and temperature.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution on dichloropurines proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the purine ring is restored by the elimination of the chloride ion.

Caption: Generalized mechanism for the nucleophilic aromatic substitution on a dichloropurine derivative.

Conclusion

A thorough understanding of the comparative reactivity of dichloropurine derivatives is essential for the strategic design and synthesis of novel purine-based compounds with therapeutic potential. This guide has provided a framework for this analysis, encompassing the theoretical underpinnings of their reactivity, a detailed experimental protocol for quantitative comparison, and an overview of the underlying reaction mechanism. By applying these principles and methodologies, researchers can accelerate their drug discovery efforts and unlock the full potential of this versatile class of heterocyclic compounds.

References

  • ResearchGate. Facile and Practical Synthesis of 2,6-Dichloropurine. [Link]
  • ACS Publications. Facile and Practical Synthesis of 2,6-Dichloropurine. [Link]
  • ResearchGate. Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. [Link]
  • Canadian Journal of Chemistry.
  • WUR eDepot. The reactivity of substituted purines in strongly basic medium. [Link]

Sources

A Comparative Guide to the Biological Activity of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and Other Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and biomedical research, purine analogs represent a cornerstone in the development of novel therapeutics, particularly in oncology. Their structural mimicry of endogenous purines allows them to interfere with key cellular processes, leading to effects such as cytotoxicity and cell cycle arrest. This guide provides a detailed comparative analysis of the biological activity of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and its analogs, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapies.

Introduction: The Significance of Substituted Purines in Drug Discovery

The purine scaffold is a privileged structure in medicinal chemistry, forming the backbone of essential biomolecules like adenine and guanine. Chemical modifications to this core have given rise to a plethora of synthetic purine analogs with diverse biological activities. The 2,6,9-trisubstituted purines, in particular, have garnered significant attention for their potential as inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in regulating the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer agents.[3][4]

The subject of this guide, this compound, belongs to this important class of compounds. The dichloro substitution at the 2 and 6 positions of the purine ring is a common feature in many biologically active purine analogs, often contributing to their cytotoxic effects.[5] The addition of a tetrahydro-2H-pyran (THP) group at the N9 position is a strategic modification aimed at improving physicochemical properties and potentially influencing target engagement. This guide will delve into the anticipated biological activities of this compound by comparing it with structurally related purine analogs for which experimental data is available.

Comparative Biological Activity: A Focus on Cytotoxicity and CDK Inhibition

While direct, head-to-head comparative studies on this compound are not extensively available in the public domain, we can infer its potential biological profile by examining its close structural relatives. The key determinants of activity in this class of compounds are the substitutions at the C2, C6, and N9 positions of the purine ring.

The Role of 2,6-Dichloro Substitution

The 2,6-dichloropurine core is a versatile starting material for the synthesis of a wide array of purine derivatives.[6] The chlorine atoms at these positions act as leaving groups, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). More importantly, this substitution pattern is associated with potent biological effects. For instance, a series of 2,6-dichloro-9-substituted purines have demonstrated significant cytotoxic activity against various cancer cell lines.[5] This inherent cytotoxicity is a crucial starting point for the therapeutic potential of this compound.

The Influence of the N9-Substituent

The nature of the substituent at the N9 position plays a critical role in modulating the biological activity of purine analogs. It can influence solubility, cell permeability, and the compound's interaction with its biological target.

A close analog, 2,6-dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine , has been synthesized and evaluated as a potential CDK12 inhibitor.[2] CDK12 is involved in the regulation of transcription and has emerged as a target in certain cancers. This suggests that the tetrahydropyran moiety at the N9 position is compatible with binding to the ATP pocket of kinases.

Another relevant comparator is ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate . Studies have shown that this compound exhibits potent cytotoxic effects against several human solid tumor cell lines, with IC50 values in the single-digit micromolar range.[7] This highlights the anti-proliferative potential of N9-substituted 2,6-dichloropurines.

Based on these comparisons, it is reasonable to hypothesize that This compound will exhibit significant cytotoxic and likely CDK inhibitory activity. The THP group, being a cyclic ether, may enhance the compound's solubility and pharmacokinetic properties compared to more lipophilic or linear alkyl substituents.

The following table summarizes the reported biological activities of key purine analogs, providing a framework for understanding the potential of this compound.

Compound/Analog ClassKey Biological ActivityReported IC50/GI50 ValuesTarget Cell Lines/EnzymesReference
2,6-dichloro-9-(ethoxycarbonylmethyl)-9H-purines Potent cytotoxic agentsSingle-digit micromolar IC₅₀ valuesMCF-7, HCT-116, A-375, G-361[7]
N₉-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine Highly potent cytotoxic activity1–5 µM GI₅₀ rangeMost human tumor cell lines[5]
Roscovitine (a 2,6,9-trisubstituted purine) CDK inhibitor-CDK2[1]
2,6,8,9-tetrasubstituted purines CDK1 inhibitors-CDK1[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which many cytotoxic purine analogs exert their anti-cancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7] By inhibiting CDKs, these compounds can halt the progression of the cell cycle, typically at the G1/S or G2/M checkpoints, preventing cancer cells from proliferating.

It is anticipated that this compound will follow a similar mechanistic path. Upon entering a cancer cell, it would likely interact with and inhibit one or more CDKs, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and its analogs, we provide the following detailed, step-by-step experimental protocols for key assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other purine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific CDK, such as CDK2.

Principle: The assay quantifies the phosphorylation of a substrate by the CDK enzyme. Inhibition of the kinase results in a decrease in substrate phosphorylation, which can be detected using various methods, including radiometric or luminescence-based assays.

Step-by-Step Protocol (Luminescence-based):

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of recombinant CDK2/cyclin A, the substrate (e.g., a histone H1-derived peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the CDK2/cyclin A enzyme, the substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ATP remaining or ADP produced. Luminescence is then measured using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to analyze the fluorescence of a large population of individual cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cancer cells and treat them with the test compounds for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at around 617 nm.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cells with the test compounds to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Create a quadrant plot to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism of action of purine analogs as CDK inhibitors and the workflow for a typical cytotoxicity assay.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex CDK_Cyclin->G1 Promotes G1/S Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Purine_Analog 2,6,9-Trisubstituted Purine Analog Purine_Analog->CDK_Cyclin Binds to ATP pocket Inhibition Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of purine analog-mediated CDK inhibition leading to cell cycle arrest and apoptosis.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Purine Analogs incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer agents. Based on the analysis of its structural analogs, it is poised to exhibit significant cytotoxic activity, likely through the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate these hypotheses and further explore the therapeutic potential of this and other related purine derivatives. The continued investigation into the structure-activity relationships of 2,6,9-trisubstituted purines will undoubtedly pave the way for the discovery of more potent and selective kinase inhibitors, ultimately contributing to the advancement of cancer therapy.

References

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers.
  • Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines.
  • Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine.
  • Synthesis and cytotoxic activity of some new 2,6-substituted purines.
  • 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors.
  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers.
  • This compound.
  • Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors.
  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.
  • Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors.
  • Design, Synthesis and Biological Evaluation of Novel 9H Purine Deriv
  • CDK9 inhibitors in cancer research.
  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Deriv
  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • Biological activities of purine analogues: a review.

Sources

A Comparative Guide to Confirming the Purity of Synthesized 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and meaningful downstream data. The compound 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a key intermediate in the synthesis of various purine analogs, is no exception.[1] Its purity directly impacts the yield, purity, and biological activity of subsequent derivatives.

This guide provides an in-depth comparison of essential analytical techniques for verifying the purity of this specific compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to construct a self-validating analytical workflow. The core principle of our approach is orthogonality , where multiple analytical methods based on different physicochemical principles are employed to build a comprehensive and trustworthy purity profile.[2]

The First Pass: Thin-Layer Chromatography (TLC)

Expertise & Experience: TLC is the quintessential first step after synthesis and work-up. It is a rapid, cost-effective, and indispensable tool for qualitatively assessing the complexity of the crude product and monitoring the progress of purification (e.g., column chromatography).[3] Its primary function here is not to assign a definitive purity value but to quickly answer: "Is my target compound present, and roughly how many other components are in the mixture?"

The choice of stationary and mobile phases is critical and is based on the polarity of the target molecule. This compound is a moderately polar compound, making a silica gel stationary phase and a mixture of a non-polar and a moderately polar solvent an ideal starting point.

Trustworthiness: A single, well-defined spot on a TLC plate is a positive initial indicator. However, it is not definitive proof of purity. Co-elution of impurities with the main spot is always a possibility, which is precisely why we must employ higher-resolution techniques like HPLC.[4]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Gently draw a light pencil line approximately 1 cm from the bottom to serve as the origin.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude and purified product in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Also spot the starting material (2,6-Dichloropurine) as a reference.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system (e.g., Ethyl Acetate/Hexane, 3:7 v/v). Ensure the solvent level is below the origin line.[5][6] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light at 254 nm.[4] The purine ring is an excellent chromophore.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Data Presentation: Expected TLC Results
SampleNumber of SpotsRf Value (Approx.)UV Visualization (254 nm)Interpretation
Crude Product 2-30.4 (Major), 0.1, 0.8Strong spot at Rf 0.4, weaker spotsReaction is likely successful, but impurities are present.
Purified Product 10.4Single, well-defined spotGood initial indication of purity.
2,6-Dichloropurine (SM) 10.1Single spotConfirms the lower spot in the crude lane is likely unreacted starting material.
Visualization: TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep Sample Dissolution (in DCM/EtOAc) PlatePrep Plate Spotting (Crude, Purified, SM) SamplePrep->PlatePrep Development Plate Development PlatePrep->Development ChamberPrep Chamber Equilibration (EtOAc/Hexane) ChamberPrep->Development Visualize UV Visualization (254 nm) Development->Visualize Calculate Rf Calculation Visualize->Calculate HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep Sample Preparation (~0.5 mg/mL, Filter) Injection Autosampler Injection SamplePrep->Injection SystemPrep System Equilibration (C18, ACN/H2O) SystemPrep->Injection Gradient Gradient Elution & Separation Injection->Gradient Detection PDA Detection (254 nm) Gradient->Detection Integration Peak Integration Detection->Integration PurityCalc Area % Calculation Integration->PurityCalc MS_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep Sample Dilution (in MeOH/ACN) Infusion Direct Infusion (ESI) SamplePrep->Infusion Ionization Ionization (Positive Mode) Infusion->Ionization Detection Mass Analysis (TOF/Orbitrap) Ionization->Detection Spectrum Identify [M+H]⁺ Cluster Detection->Spectrum Compare Compare m/z and Isotopic Pattern to Theoretical Spectrum->Compare

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,6,9-Trisubstituted Purines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<_ _ _ _>

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like adenine and guanine. Its inherent ability to mimic the adenosine portion of adenosine triphosphate (ATP) makes it a "privileged scaffold" for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 2,6,9-trisubstituted purines, a class of compounds that has yielded potent and selective kinase inhibitors with significant therapeutic potential.[2][5][6] We will dissect the roles of substituents at each key position, compare seminal compounds like Olomoucine and Roscovitine, and provide detailed, field-proven protocols for their evaluation.

The 2,6,9-Trisubstituted Purine: A Scaffold Optimized for Kinase Inhibition

The power of the 2,6,9-trisubstituted purine lies in its strategic placement of functional groups that interact with the highly conserved ATP-binding pocket of kinases. X-ray crystallography studies have revealed that the purine core itself anchors the inhibitor within the active site.[5][7] This is typically achieved through a critical triplet of hydrogen bonds between the purine's N3, N9, and the C2-amino group with the "hinge region" of the kinase, mimicking the interaction of ATP's adenine ring.[7] Substituents at the C2, C6, and N9 positions then project into distinct sub-pockets, allowing for the fine-tuning of potency, selectivity, and physicochemical properties.[2][8]

dot graph SAR_Overview { layout=neato; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];

// Define Nodes Purine [label="Purine Core\n(Hinge Binding)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; N9 [label="N9 Position\n(Potency & Selectivity)", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C6 Position\n(Potency & Selectivity)", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [label="C2 Position\n(Fine-Tuning)", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Central Purine Core Purine [label="Purine Core\n(Hinge Binding)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124", shape=hexagon];

// Substituent Positions N9 [label="N9 Position\n(Potency & Selectivity)", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C6 Position\n(Potency & Selectivity)", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2 [label="C2 Position\n(Fine-Tuning)", pos="3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges explaining the role of each position Purine -> N9 [label=" Occupies hydrophobic\n ribose-binding pocket", arrowhead=vee]; Purine -> C6 [label=" Projects towards\n solvent-exposed region", arrowhead=vee]; Purine -> C2 [label=" Interacts with front\n pocket near gatekeeper", arrowhead=vee]; } end_dot Caption: Key substitution points on the purine scaffold and their general roles.

Dissecting the SAR: A Positional Analysis

The remarkable versatility of this scaffold stems from the distinct contributions of each substitution site.

  • The N9 Position: The Anchor for Potency. The substituent at the N9 position typically occupies the hydrophobic pocket normally filled by the ribose of ATP. The size and nature of this group are critical for potency. For instance, SAR studies have shown that groups like isopropyl or cyclopentyl often yield compounds with significant antiproliferative effects.[1] The choice of an ethyl group over an isopropyl group has been shown to significantly improve CDK12 inhibitory activity in certain series of compounds.[8]

  • The C6 Position: The Gatekeeper of Activity. The C6 position projects out of the ATP binding site towards the solvent-exposed region. Substituents here, often amino groups bearing various side chains, are crucial for establishing interactions that enhance both potency and selectivity.[7] Large, hydrophobic, or arylpiperazinyl systems at this position can be beneficial for cytotoxic activity.[9][10] For example, the benzylamino group found in Olomoucine and Roscovitine is a common feature.[11][12]

  • The C2 Position: The Fine-Tuner of Selectivity. The C2 position is often situated near the "front pocket" of the kinase active site. Modifications here can differentiate between closely related kinases.[7] For example, attaching a (hydroxyalkyl)amino group can strongly correlate cytotoxic potency with anti-CDK2 activity.[6] However, overly bulky systems at this position can be unfavorable for activity.[9][10]

Comparative Analysis: Olomoucine vs. Roscovitine (Seliciclib)

To illustrate these principles, we compare two pioneering 2,6,9-trisubstituted purines: Olomoucine and its more potent derivative, Roscovitine. Both are known inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[4][13][14]

CompoundC2 SubstituentC6 SubstituentN9 SubstituentCDK2/cyclin E IC₅₀Key Structural Difference & Rationale
Olomoucine -(CH₂)₂OH (Hydroxyethylamino)-NH-CH₂-Ph (Benzylamino)-CH₃ (Methyl)7 µM[11][13][15]The small methyl group at N9 provides a basic anchor in the ribose pocket. The C2 hydroxyethylamino group offers a hydrogen-bonding opportunity.
Roscovitine -CH(CH₂OH)(CH₂CH₃) (R)-(1-ethyl-2-hydroxyethyl)amino-NH-CH₂-Ph (Benzylamino)-CH(CH₃)₂ (Isopropyl)0.1 µM[16]The larger isopropyl group at N9 provides a better fit in the hydrophobic pocket of CDKs compared to Olomoucine's methyl group, significantly boosting potency. The specific R-stereoisomer at C2 is crucial for optimal activity.
  • Expertise in Action: The evolution from Olomoucine to Roscovitine demonstrates a classic medicinal chemistry strategy. By systematically probing the SAR, researchers identified that increasing the steric bulk at the N9 position from a methyl to an isopropyl group dramatically improved potency.[16] This is because the larger isopropyl group achieves more favorable van der Waals interactions within the hydrophobic ribose-binding pocket of CDK2, leading to a tighter binding affinity. Roscovitine (also known as Seliciclib) has since entered numerous clinical trials for various cancers, validating the effectiveness of this scaffold.[17][18]

Experimental Corner: Validated Protocols for Evaluation

Trustworthy evaluation of novel compounds is paramount. The following protocols are designed to be self-validating by including necessary controls, ensuring the integrity of the generated data.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. It relies on quantifying the amount of ADP produced, which is directly proportional to kinase activity.[3]

Causality Behind Choices: A luminescence-based ADP detection method (like ADP-Glo™) is chosen for its high sensitivity and broad dynamic range, making it suitable for identifying both potent and weak inhibitors.[19] It is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays. Using a known, non-selective inhibitor like Staurosporine as a positive control validates that the assay system is responsive to inhibition.

dot graph Kinase_Assay_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];

// Define Nodes A [label="1. Compound Dilution\nPrepare serial dilutions\nof test compound in DMSO.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Kinase/Inhibitor Pre-incubation\nAdd kinase to wells, then\nadd diluted compound or controls.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Initiate Reaction\nAdd ATP/Substrate mix.\nIncubate at 30°C for 60 min.", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Stop & Deplete ATP\nAdd ADP-Glo™ Reagent.\nIncubate at RT for 40 min.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Signal Generation\nAdd Kinase Detection Reagent.\nIncubate at RT for 30 min.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Read & Analyze\nMeasure luminescence.\nPlot dose-response curve to find IC₅₀.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Steps A [label="1. Compound & Control Preparation\n- Serially dilute test compounds in DMSO.\n- Prepare Positive (Staurosporine) and\n Negative (DMSO) controls.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Kinase Reaction Setup\n- Add kinase, substrate, and buffer to wells.\n- Add diluted compounds/controls.\n- Pre-incubate for 10 min at RT.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Initiate Kinase Reaction\n- Add ATP to all wells.\n- Incubate for 60 min at 30°C.", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Stop Reaction & Deplete ATP\n- Add ADP-Glo™ Reagent.\n- Incubate for 40 min at RT.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Generate Luminescent Signal\n- Add Kinase Detection Reagent.\n- Incubate for 30 min at RT.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Data Acquisition & Analysis\n- Measure luminescence with a plate reader.\n- Plot % inhibition vs. log[inhibitor].\n- Fit to sigmoidal curve to determine IC₅₀.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connecting the steps A -> B -> C -> D -> E -> F; } end_dot Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test purine derivative in 100% DMSO. Create a 10-point serial dilution in DMSO.[3]

  • Assay Plate Setup (384-well, white, opaque):

    • Test Wells: Add 1 µL of serially diluted compound.

    • Negative Control (0% Inhibition): Add 1 µL of DMSO.

    • Positive Control (100% Inhibition): Add 1 µL of a known inhibitor (e.g., 10 µM Staurosporine).

  • Kinase Reaction:

    • Prepare a master mix of kinase and its specific peptide substrate in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[3]

    • Add 5 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]

  • Initiation:

    • Prepare an ATP solution in assay buffer at a concentration near its Km for the specific kinase.

    • Add 5 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[3]

    • Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.[3]

    • Add 20 µL of Kinase Detection Reagent to each well.[3]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the controls.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

This assay determines a compound's effect on the metabolic activity of living cells, which is used as an indicator of cell viability.[20][21] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[21][22]

Causality Behind Choices: The MTT assay is a cost-effective and widely used colorimetric method to assess cell viability.[23] While it's a population-level assay, it provides a reliable measure of a compound's overall cytotoxic or cytostatic effect.[20][22] Including an untreated control establishes the baseline for 100% viability, and a vehicle control (DMSO) accounts for any effects of the solvent on the cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test purine derivative in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.

    • Controls: Include wells with untreated cells (medium only) and vehicle-treated cells (medium with 0.5% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[21]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[21]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[8]

Future Directions and Outlook

The 2,6,9-trisubstituted purine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Current research focuses on improving kinase selectivity to minimize off-target effects and overcome drug resistance.[8] For example, recent efforts have led to the development of potent inhibitors of CDK12 and PDGFRα, targeting specific cancer subtypes like HER2+ breast cancer and eosinophilic leukemia, respectively.[8][24] The ongoing exploration of novel substitutions at the C2, C6, and N9 positions, guided by the foundational SAR principles discussed here, promises to yield next-generation inhibitors with enhanced efficacy and safety profiles.

Conclusion

The 2,6,9-trisubstituted purine is a validated and highly adaptable scaffold for the development of potent kinase inhibitors. A deep understanding of the structure-activity relationships at each position is critical for rationally designing compounds with desired potency and selectivity. The strategic modification of the N9 group to maximize hydrophobic interactions, the C6 group to engage with the solvent front, and the C2 group to fine-tune selectivity are the cornerstones of successful drug design in this chemical series. By employing robust and well-controlled experimental protocols, researchers can reliably evaluate novel derivatives and continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

Please note: URLs are provided for verification and were accessible as of the last update. Landing pages are prioritized for link integrity.

  • Hur, W., Choi, H. W., Kong, G., & Kim, G. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]
  • Fischer, P. M., et al. (2010). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • Albalawi, F. S., & Bhat, M. A. (2025). Chemical structures of 2,6,9-trisubstituted purines with biological properties.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
  • Halder, M., & K, S. P. (2018).
  • Neamati, N., & Barchi, J. J. (2001). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. PubMed. [Link]
  • Slaninova, I., et al. (2011). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. PubMed. [Link]
  • Salas, C., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI. [Link]
  • AdooQ Bioscience. (n.d.). Roscovitine (Seliciclib) | CDK Inhibitor. AdooQ®. [Link]
  • Ma, F.-F., et al. (2024). Guideline for anticancer assays in cells.
  • National Center for Biotechnology Information. (n.d.). Olomoucine. PubChem. [Link]
  • Gucky, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. PubMed. [Link]
  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?
  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. PubMed. [Link]
  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
  • ResearchGate. (n.d.). The structures of some CDK inhibitors have the purine scaffold and the general structure of the compounds studied here.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
  • ResearchGate. (n.d.). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. Request PDF. [Link]
  • Lu, H., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central. [Link]
  • Wikipedia. (n.d.). Seliciclib. Wikipedia. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Salas, C., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of Purine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Among these, purine analogues have emerged as a significant class of ATP-competitive inhibitors, targeting the essential engines of cellular signaling: protein kinases.[1][2][3] Their structural similarity to adenine allows them to compete for the ATP-binding pocket, making them powerful tools for modulating kinase activity.[4][5] This guide provides an in-depth comparison of the efficacy of different purine-based kinase inhibitors, focusing on the evolution from first-generation compounds like Olomoucine to the more potent and selective second-generation inhibitor, Roscovitine (also known as Seliciclib).

We will delve into their comparative potency, selectivity, and cellular effects, supported by experimental data and detailed protocols to provide a comprehensive resource for your research.

The Evolution of Efficacy: From Olomoucine to Roscovitine

The development of purine-based inhibitors has been a story of iterative improvement, aiming for higher potency and greater selectivity to minimize off-target effects.

  • Olomoucine , one of the first purine-based compounds identified as a cyclin-dependent kinase (CDK) inhibitor, demonstrated the potential of this chemical scaffold.[6] It primarily inhibits CDK1, CDK2, and CDK5.[7][8]

  • Roscovitine (Seliciclib) , a derivative of Olomoucine, represents a significant leap forward. Through structural modifications, Roscovitine achieves greater potency and selectivity, inhibiting a broader range of CDKs including CDK1, CDK2, CDK5, CDK7, and CDK9 with higher affinity.[4][6][9]

The key difference lies in their efficacy. Roscovitine is approximately 10-fold more effective at inducing cell cycle arrest and apoptosis compared to Olomoucine.[8] This enhanced efficacy is a direct result of its improved inhibitory activity at the molecular level.

Comparative Potency: A Look at the IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A lower IC50 value indicates that less of the inhibitor is needed to achieve a 50% reduction in the target kinase's activity. The table below summarizes the IC50 values for Olomoucine and Roscovitine against key CDKs, illustrating the superior potency of Roscovitine.

Kinase TargetOlomoucine IC50 (µM)Roscovitine IC50 (µM)
CDK1/cyclin B70.65[9][10]
CDK2/cyclin A70.70[9][10]
CDK2/cyclin E-0.70[9][10]
CDK5/p2530.16-0.2[9][10]
CDK7/cyclin H-0.46[9]
CDK9/cyclin T1-0.60[9]
CDK4/cyclin D1>100>100[9][10]
CDK6/cyclin D2>100>100[9][10]

Data compiled from multiple sources.[7][9][10]

As the data clearly shows, Roscovitine consistently demonstrates significantly lower IC50 values for its target CDKs compared to Olomoucine, highlighting its enhanced potency.[7][10]

The Critical Role of Selectivity

While potency is crucial, a highly potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous kinases, leading to significant off-target effects and toxicity. Kinase inhibitor selectivity is paramount for developing safe and effective therapeutics.[11]

Roscovitine exhibits a more refined selectivity profile compared to Olomoucine. While both primarily target CDKs, Roscovitine's modifications allow for a better fit into the ATP-binding pocket of its specific targets, leading to fewer interactions with other kinases.[6][10] It is a poor inhibitor of CDK4 and CDK6, which is a notable distinction.[7][9][10] This improved selectivity contributes to a more favorable therapeutic window.

Visualizing Kinase Inhibition

The following diagram illustrates the general mechanism of action for purine-based kinase inhibitors.

G cluster_kinase Kinase Active Site cluster_molecules Molecules cluster_outcome Outcome Kinase Kinase Enzyme ATP_Pocket ATP-Binding Pocket Kinase->ATP_Pocket contains Phosphorylation Substrate Phosphorylation (Cell Proliferation) ATP_Pocket->Phosphorylation Leads to Inhibition Inhibition of Phosphorylation (Cell Cycle Arrest) ATP_Pocket->Inhibition Blocked by Inhibitor ATP ATP ATP->ATP_Pocket Binds to Inhibitor Purine-Based Inhibitor (e.g., Roscovitine) Inhibitor->ATP_Pocket Competitively Binds to

Caption: Competitive inhibition of the kinase ATP-binding site by a purine-based inhibitor.

Cellular Efficacy and Clinical Translation

The ultimate measure of an inhibitor's efficacy lies in its effects on cellular processes and its potential for clinical application. Both Olomoucine and Roscovitine have been shown to induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and to trigger apoptosis in various cancer cell lines.[6][12] However, Roscovitine's greater potency translates to more pronounced cellular effects at lower concentrations. For instance, Roscovitine inhibits the growth of a panel of 60 tumor cell lines at an average concentration of 16 µM, whereas Olomoucine requires a concentration of 60.3 µM to achieve a similar effect.[6]

Roscovitine (Seliciclib) has progressed into clinical trials for various indications, including non-small cell lung cancer, Cushing's disease, and certain types of leukemia.[13][14][15][16] While it has shown some clinical activity, including disease stabilization in some patients, it has also encountered challenges with toxicity at higher doses.[14][16][17] These clinical findings underscore the ongoing need to optimize the therapeutic index of kinase inhibitors.

Experimental Protocols for Efficacy Determination

To empower your own research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[18][19][20]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.[18][19]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, prepare the kinase reaction mixture containing the kinase of interest, its substrate, ATP, and the appropriate reaction buffer.

    • Add serial dilutions of the purine-based inhibitor (e.g., Roscovitine) to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Initiate the reaction and incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[19][21]

    • Incubate at room temperature for 40 minutes.[19][21]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin.[19][21]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[21]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start: Prepare Kinase Reaction step1 Add Kinase, Substrate, ATP, and Inhibitor to Plate start->step1 step2 Incubate at 30°C for 60 min step1->step2 step3 Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) step2->step3 step4 Incubate at RT for 40 min step3->step4 step5 Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) step4->step5 step6 Incubate at RT for 30-60 min step5->step6 step7 Measure Luminescence step6->step7 end End: Calculate IC50 step7->end

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[22][23] It measures the metabolic activity of cells, which is an indicator of the number of viable cells.[24]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[22][24]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line known to be sensitive to CDK inhibitors) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[24][25]

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Inhibitor Treatment:

    • Prepare serial dilutions of the purine-based inhibitor in culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control.

    • Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23][24]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[23][25]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

    • Mix thoroughly by gentle shaking or pipetting.[22]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

G start Start: Seed Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Treat with Serial Dilutions of Inhibitor step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent to each well step3->step4 step5 Incubate for 2-4h (Formazan Formation) step4->step5 step6 Remove Medium and Add Solubilization Solution step5->step6 step7 Measure Absorbance at ~570nm step6->step7 end End: Calculate GI50 step7->end

Caption: Workflow for the MTT Cell Proliferation Assay.

Conclusion and Future Perspectives

The comparison between Olomoucine and its successor, Roscovitine, clearly illustrates the progress in the development of purine-based kinase inhibitors. Roscovitine's superior potency and improved selectivity profile have established it as a valuable research tool and a clinical candidate. This evolution highlights a key principle in drug discovery: the rational design and chemical modification of a core scaffold can lead to significant enhancements in efficacy and therapeutic potential.

Future research in this area will likely focus on:

  • Developing inhibitors with even greater selectivity to further minimize off-target effects and improve safety profiles.

  • Designing inhibitors that can overcome mechanisms of drug resistance , a common challenge in kinase-targeted therapies.

  • Exploring novel purine-based scaffolds to identify inhibitors for a wider range of kinase targets implicated in various diseases.

By understanding the comparative efficacy and the underlying structure-activity relationships of these compounds, researchers can better select the appropriate tools for their studies and contribute to the development of the next generation of targeted therapies.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Detailed protocol for MTT Cell Viability and Prolifer
  • MTT Cell Proliferation and Viability Assay Kit - Chondrex, Inc. (URL: [Link])
  • Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - NIH. (URL: [Link])
  • Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed. (URL: [Link])
  • Multicenter Study of Seliciclib (R-roscovitine) for Cushing Disease - ClinicalTrials.gov. (URL: [Link])
  • A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PubMed Central. (URL: [Link])
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchG
  • Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed. (URL: [Link])
  • Seliciclib | MedP
  • A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PubMed. (URL: [Link])
  • Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC - PubMed Central. (URL: [Link])
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - NIH. (URL: [Link])
  • IC50 values of CDK5 inhibitors.
  • Purine and nonpurine pharmacological cyclin-dependent kinase inhibitors target initiation of viral transcription - Open Access Journals. (URL: [Link])
  • Cyclin-Dependent Kinase (CDK)
  • Roscovitine in cancer and other diseases - PMC - PubMed Central. (URL: [Link])
  • Purine Analogues as Kinase Inhibitors: A Review - PubMed. (URL: [Link])
  • The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed. (URL: [Link])
  • Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed. (URL: [Link])
  • The dose-dependent effects of olomoucine on cell cycle kinetics of MR65...
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI. (URL: [Link])
  • Purine analogues as kinase inhibitors: a review - Taipei Medical University. (URL: [Link])
  • Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed. (URL: [Link])
  • Purine Analogues as Kinase Inhibitors: A Review | Request PDF - ResearchG
  • Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed. (URL: [Link])
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])
  • Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potentiates KRAS inhibition | Gut. (URL: [Link])
  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies - MDPI. (URL: [Link])

Sources

A Senior Scientist's Guide to the Synthesis and Validation of Substituted Purines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel substituted purines is a cornerstone of creating potent and selective therapeutics.[1][2] The purine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous drugs targeting kinases, viruses, and receptors.[1][3] However, the successful synthesis of a target molecule is only the beginning. Rigorous validation of the experimental results is paramount to ensure that the compound moving forward in the development pipeline is, unequivocally, the correct molecule at the required purity.

This guide provides an in-depth comparison of a classical and a modern synthetic methodology for preparing a substituted purine. More critically, it establishes a comprehensive, self-validating workflow to confirm the identity, purity, and structure of the final product, reflecting the standards required in a competitive research and development environment.

Part 1: A Tale of Two Syntheses - Classical vs. Modern Approaches

The choice of synthetic strategy is often a balance between established reliability, reaction time, scalability, and the pursuit of higher yields and greener chemistry. Here, we compare the venerable Traube synthesis with a modern microwave-assisted approach for the synthesis of a model compound: 2-amino-6-chloro-9-methylpurine .

The Classical Benchmark: Traube Purine Synthesis

First introduced in 1900, the Traube synthesis is a foundational method for constructing the purine ring system from pyrimidine precursors.[4][5] It involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid.[6] The logic of this multi-step process is to build the imidazole portion of the purine onto a pre-formed, substituted pyrimidine ring.

  • Step 1: Nitrosation. 2-amino-6-chloro-4-pyrimidinol is nitrosated at the 5-position to introduce a nitroso group.

  • Step 2: Reduction. The nitroso group is reduced to an amino group, typically using a reducing agent like sodium dithionite, to form 2,5-diamino-6-chloro-4-pyrimidinol.

  • Step 3: Cyclization. The resulting diaminopyrimidine is then cyclized with a one-carbon source. For our target, this step is adapted to first form the imidazole ring and then methylate. A more direct modern Traube-like approach might start from 4,6-dichloro-5-nitropyrimidine.[7][8]

  • A Modern Traube-style Adaptation:

    • To a solution of 4,6-dichloro-5-nitropyrimidine in ethanol, add methylamine (40% in water) dropwise at 0°C. Stir for 2 hours.

    • Reduce the resulting nitro-pyrimidine derivative using SnCl₂ in ethanol under reflux for 4 hours to yield 4-chloro-N-methyl-5,6-diaminopyrimidine.

    • Cyclize the diamine with triethyl orthoformate and an acid catalyst under reflux to form the purine ring.

The causality behind this classical approach lies in its reliance on robust, well-understood reactions. However, it often involves multiple steps, harsh reagents, and long reaction times, which can lead to lower overall yields and more complex purification challenges.

Traube_Synthesis_Workflow A Start: 4,6-Dichloro- 5-nitropyrimidine B Step 1: Amination (Methylamine) A->B C Step 2: Reduction (SnCl2) B->C D Intermediate: 4-Chloro-N-methyl- 5,6-diaminopyrimidine C->D E Step 3: Cyclization (Triethyl orthoformate) D->E F Crude Product: Substituted Purine E->F

Caption: Workflow for a Traube-style purine synthesis.
The Modern Accelerator: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in drastically reduced times.[9][10] The principle involves efficient heating of polar solvents and reagents through dielectric loss, leading to rapid temperature increases and enhanced reaction kinetics. This approach is particularly advantageous for purine synthesis, where reactions can be sluggish under conventional heating.[11]

This protocol adapts a modern, multi-component approach suitable for microwave chemistry.[2][12]

  • Reaction Setup: In a microwave reaction vial, combine 4,6-dichloropyrimidin-5-amine (1 mmol), N-methylformamide (3 mmol), and a catalytic amount of p-toluenesulfonic acid in 3 mL of a high-boiling polar solvent like N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vial and place it in a single-mode microwave reactor. Irradiate the mixture at 150°C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

The choice of MAOS is driven by the need for speed and efficiency. What takes hours or days conventionally can often be accomplished in minutes, dramatically accelerating the design-make-test-analyze cycle in drug discovery.[11]

Microwave_Synthesis_Workflow A Start: Pyrimidine, Amine, One-Carbon Source B Combine in Microwave Vial A->B C Microwave Irradiation (e.g., 150°C, 20 min) B->C D Workup & Extraction C->D E Crude Product: Substituted Purine D->E

Caption: Workflow for microwave-assisted purine synthesis.

Part 2: The Non-Negotiable Validation Workflow

Regardless of the synthetic route, the crude product is a mixture containing the target compound, unreacted starting materials, and byproducts. The following validation system is essential to confirm success and provide the high-purity material required for biological testing.

Step 1: Purification & Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for both purifying the target compound and assessing its final purity.[13][14] For purine derivatives, which possess moderate polarity, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.[15]

  • Analytical Method Development:

    • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., DMSO or Methanol) to ~1 mg/mL and filter through a 0.22 µm syringe filter.[15]

    • Initial Scouting Gradient: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% formic acid to ensure sharp peaks. Run a fast gradient (e.g., 5-95% B over 15 minutes) to determine the approximate retention time of the product.[15]

    • Optimization: Adjust the gradient around the product's elution time to achieve optimal separation from impurities.

  • Preparative HPLC Purification:

    • Scaling Up: Scale the optimized analytical method to a larger preparative column (e.g., 21.2 x 250 mm, 10 µm).[15] Increase the flow rate and injection volume accordingly.

    • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram (detection typically at 254 nm).

    • Post-Purification: Analyze each collected fraction using the analytical HPLC method to assess its purity. Pool fractions that meet the purity threshold (typically >98% for biological assays).

    • Solvent Removal: Remove the solvent via lyophilization or rotary evaporation to obtain the final, pure solid compound.[15]

HPLC_Validation_Workflow cluster_prep Purification cluster_analysis Analysis Crude Crude Synthetic Product Prep_HPLC Preparative HPLC Crude->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Pool Pool Pure Fractions (>98%) Fractions->Pool Analytical_HPLC Analytical HPLC Fractions->Analytical_HPLC Lyophilize Lyophilization Pool->Lyophilize Final_Product Pure Compound Lyophilize->Final_Product Purity_Check Check Purity Analytical_HPLC->Purity_Check Purity_Check->Fractions Purity_Check->Pool Pass

Caption: Integrated workflow for HPLC purification and purity validation.
Step 2: Structural Confirmation - MS and NMR

Once a compound is purified, its chemical structure must be unequivocally confirmed. This is achieved by combining mass spectrometry (for molecular weight) and nuclear magnetic resonance spectroscopy (for the molecular skeleton).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. The protocol involves dissolving a small amount of the pure compound in a suitable solvent (e.g., methanol/water) and infusing it into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For our model compound (C₆H₅ClN₄), the expected exact mass is 168.02. The [M+H]⁺ ion would be observed at m/z 169.028.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure and connectivity of atoms.[16]

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. For our model compound, one would expect to see distinct signals for the purine C2-H and C8-H protons, as well as a signal for the N9-methyl group.

    • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The chemical shifts of the purine ring carbons are characteristic and help confirm the core structure.[16]

  • Accurately weigh 3-5 mg of the purified, lyophilized compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and depends on the compound's solubility.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and optionally 2D NMR spectra (like COSY and HMBC) to confirm atomic connectivity.

Part 3: Comparative Data Summary

To provide a clear, objective comparison, the expected outcomes of the synthetic and validation steps are summarized below.

Table 1: Comparison of Synthetic Methodologies

Parameter Traube Synthesis (Conventional) Microwave-Assisted Synthesis (MAOS) Rationale & Justification
Reaction Time 6 - 24 hours 15 - 45 minutes MAOS provides rapid, efficient heating, drastically reducing reaction times.[11]
Typical Yield (Crude) 30 - 50% 60 - 85% The high temperatures and pressures in MAOS can improve reaction efficiency and yield.[9]
Energy Consumption High (prolonged heating) Low (short duration) MAOS is considered a greener chemistry approach due to its energy efficiency.

| Process Control | Moderate | High (precise T/P control) | Modern microwave reactors offer superior control over reaction parameters. |

Table 2: Representative HPLC Validation Data for 2-amino-6-chloro-9-methylpurine

Parameter Analytical Scale Preparative Scale Expected Outcome
Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 250 mm, 10 µm Standard dimensions for analytical vs. preparative scale.[15]
Mobile Phase A: 0.1% FA in H₂OB: Acetonitrile A: 0.1% FA in H₂OB: Acetonitrile Formic acid (FA) acts as an ion-pairing agent for better peak shape.[17]
Flow Rate 1.0 mL/min 20 mL/min Flow rate is scaled with the column diameter to maintain linear velocity.
Typical Retention Time 9 - 12 min 11 - 15 min Retention time may shift slightly on the preparative column.
Final Purity >98% N/A Purity is determined on the analytical scale after purification.

| Expected Recovery | N/A | 75 - 90% | Recovery from the preparative column after pooling pure fractions. |

Table 3: Expected Spectroscopic Data for 2-amino-6-chloro-9-methylpurine

Technique Parameter Expected Value/Observation Justification
MS (ESI+) [M+H]⁺ m/z ≈ 169.03 Confirms the molecular weight of the target compound (C₆H₅ClN₄).
¹H NMR (DMSO-d₆) Chemical Shift (δ) δ ≈ 8.1-8.3 (s, 1H, C8-H)δ ≈ 7.8-8.0 (s, 1H, C2-H)δ ≈ 3.8 (s, 3H, N9-CH₃) Characteristic chemical shifts for protons on the purine core and the methyl substituent.

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | δ ≈ 160 (C2)δ ≈ 155 (C4)δ ≈ 152 (C6)δ ≈ 145 (C8)δ ≈ 120 (C5)δ ≈ 30 (N9-CH₃) | Confirms the carbon skeleton of the purine ring system.[16] |

Conclusion

The synthesis of substituted purines is a dynamic field where modern techniques like microwave-assisted synthesis offer significant advantages in speed and efficiency over classical methods. However, this guide underscores a critical principle: regardless of the synthetic route chosen, the value of the final compound is entirely dependent on the rigor of its validation. A comprehensive workflow employing HPLC for purification and purity analysis, coupled with unambiguous structural confirmation by NMR and MS, is not merely good practice—it is an essential, self-validating system that ensures the integrity of the data and the ultimate success of the research program.

References

  • Traube Purine Synthesis.Merck Index.
  • A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs.PubMed.
  • Traube Purine Synthesis | PDF.Scribd.
  • Synthesis and Medicinal Uses of Purine.Pharmaguideline.
  • Traube purine synthesis.pptx.Slideshare.
  • General pathway of Traube's method for purine synthesis.
  • Latest advances on regiospecific microwave-assisted synthesis of novel purine derivatives as antitumor agents.Taylor & Francis Online.
  • Microwave Synthesis of Guanine and Purine Analogs.Ingenta Connect.
  • Synthesis of purine and pyrimidine nucleosides using microwave radi
  • HPLC Purification of Substituted Purine Compounds.BenchChem.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines.RSC Publishing.
  • Synthesis and anticancer activity of thiosubstituted purines.PMC - NIH.
  • Solid Phase Synthesis of Purines
  • Identification and quantitation of purine derivatives in urinary calculi...
  • Determination of purine derivatives in bovine urine using rapid chrom
  • Optimized HPLC method to elucidate the complex purinergic signaling dynamics...NIH.
  • NMR studies of purines | Request PDF.
  • HPLC Troubleshooting for Purine Peak Issues.
  • Mass Spectrometric Analysis of Purine Intermediary Metabolism...MDPI.
  • Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids.PubMed.
  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands.PubMed Central - NIH.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is paramount. Based on data for analogous chlorinated purines, this compound should be handled as a hazardous substance.

Hazard Profile:

Hazard ClassificationDescriptionSource
Acute ToxicityToxic if swallowed. May be harmful if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][3]
Respiratory IrritationMay cause respiratory irritation.[1][3]
SensitizationMay cause an allergic skin reaction.[2]

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is non-negotiable to prevent accidental exposure during handling and disposal.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, irritation, and potential sensitization.[1][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[4][5]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust generation is likely.To avoid inhalation of dust and potential respiratory irritation.[1][4]
II. Step-by-Step Disposal Protocol

The disposal of this compound must be a controlled and deliberate process. Adherence to the following steps is crucial for safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is fundamental to a safe and compliant disposal process.

  • Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and absorbent materials from spill cleanup, must be collected in a designated, properly labeled hazardous waste container.[4]

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and the date of accumulation.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid contact with strong oxidizing agents and strong bases.[1]

cluster_generation Waste Generation cluster_collection Collection cluster_labeling Labeling cluster_storage Temporary Storage Unused_Product Unused Product Waste_Container Designated Hazardous Waste Container Unused_Product->Waste_Container Contaminated_Labware Contaminated Labware Contaminated_Labware->Waste_Container Spill_Residue Spill Residue Spill_Residue->Waste_Container Label Label: - Hazardous Waste - Chemical Name - Quantity - Date Waste_Container->Label Storage_Area Secure Storage Area Label->Storage_Area

Caption: Waste segregation workflow for this compound.

Step 2: Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.[4]

    • Avoid generating dust.[4]

    • Gently sweep or scoop the spilled material into a labeled hazardous waste container.[1][4]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

Step 3: Final Disposal

The ultimate disposal of this hazardous waste must be conducted by a licensed and qualified professional waste disposal service.

  • Contact a Professional Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[6][7] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[6]

  • Provide Necessary Information: When arranging for disposal, provide the waste disposal company with a copy of the Safety Data Sheet (if available) or a comprehensive hazard profile, including the chemical name and any known hazardous properties.

  • Disposal Methods: The licensed waste disposal service will determine the most appropriate disposal method, which may include:

    • Incineration: Controlled incineration in a hazardous waste incinerator is a common and effective method for destroying chlorinated organic compounds.[7]

    • Chemical Treatment: In some cases, chemical neutralization or degradation may be employed prior to final disposal.

Disposal Decision Pathway:

Start Disposal of This compound Waste_Generated Is waste generated? Start->Waste_Generated Segregate Segregate into labeled hazardous waste container Waste_Generated->Segregate Yes No_Waste No action needed Waste_Generated->No_Waste No Store Store in a secure, designated area Segregate->Store Contact_EHS Contact licensed professional waste disposal service Store->Contact_EHS Transport Arrange for waste pickup and transport Contact_EHS->Transport Final_Disposal Final Disposal (e.g., Incineration) Transport->Final_Disposal

Caption: Decision-making workflow for the disposal of this compound.

III. Environmental and Regulatory Considerations

Discharge of this compound into the environment must be strictly avoided.[7] Improper disposal can lead to the contamination of soil and water.[8] All disposal activities must comply with local, state, and federal regulations governing hazardous waste.

IV. Conclusion: A Commitment to Safety and Responsibility

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to these detailed disposal procedures for this compound, we uphold our commitment to the well-being of our colleagues and the preservation of our environment. Always consult your institution's specific waste management policies and EHS department for any additional requirements.

References

  • PubChem. This compound.
  • Carl ROTH. Safety Data Sheet: 2,6-Dichlorophenolindophenol.
  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. As your partner in laboratory safety, our goal is to provide value beyond the product itself, building a foundation of deep trust by equipping you with the knowledge to work safely and effectively. The following protocols are designed from field-proven insights to ensure a self-validating system of safety.

Hazard Assessment: A Proactive Stance on Safety

A thorough understanding of the potential hazards is the cornerstone of any laboratory safety plan. While comprehensive toxicological data for this compound may be limited, a conservative approach is mandated based on its chemical structure and data from analogous compounds.

The primary hazards are identified from aggregated GHS information and data on structurally similar chlorinated purines.[1][2] This substance is a solid powder, meaning the highest risk of exposure often occurs during weighing and transfer operations where dust can be generated.

Identified Hazard GHS Classification Primary Route of Exposure Rationale and Implication
Skin Irritation H315: Causes skin irritation[1]Dermal (Skin Contact)Direct contact can cause redness, itching, and inflammation. Requires robust skin protection.
Allergic Skin Reaction H317: May cause an allergic skin reaction[1]Dermal (Skin Contact)May act as a skin sensitizer, where initial exposure may show no reaction, but subsequent contact can lead to a significant allergic response.
Serious Eye Irritation Inferred (H319)Ocular (Eye Contact)Based on the safety data for the closely related 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, this compound is expected to cause serious eye irritation.[2]
Respiratory Irritation Inferred (H335)InhalationAlso inferred from analogous compounds, the powder form poses a risk of respiratory tract irritation if inhaled.[2] All powder handling must be done in a controlled environment.
Acute Oral Toxicity Potential (H301)IngestionThe parent compound, 2,6-Dichloropurine, is classified as "Toxic if swallowed". This potential for significant toxicity necessitates stringent measures to prevent ingestion.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy tailored to the specific laboratory task. The following table outlines the minimum required PPE for handling this compound.

Activity Required PPE Justification for Selection
Receiving & Unpacking • Chemical-resistant gloves (Nitrile) • Safety glasses with side shieldsProtects against potential contamination on external packaging and incidental contact.[3]
Weighing & Aliquoting (in a certified chemical fume hood) • Double-gloving with chemical-resistant gloves (Nitrile) • Tightly-cuffed lab coat or gown • Chemical splash gogglesThis is the highest-risk activity for generating airborne particulates. The fume hood is the primary engineering control to prevent inhalation.[3][4] Goggles protect against any unexpected dispersal of powder.
Conducting Reactions (in a certified chemical fume hood) • Chemical-resistant gloves (Nitrile) • Lab coat or chemical-resistant gown • Chemical splash goggles and face shieldProvides comprehensive protection during active handling where the potential for splashes of the dissolved compound exists. A face shield offers an additional layer of protection for the entire face.[5][6]
Spill Cleanup • Double-gloving with chemical-resistant gloves (Nitrile) • Chemical-resistant coveralls or gown • Chemical splash goggles and face shield • NIOSH-approved respirator (as needed)Isolate the spill, and for larger spills of powder, respiratory protection is critical.[7] Ensure you are trained on proper respirator use.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for laboratory safety. The following step-by-step plans provide procedural guidance from the moment the compound enters your lab until its final disposal.

Pre-Operational Safety Checklist

Before handling the compound, always:

  • Verify Information : Read and understand the Safety Data Sheet (SDS) and this guide.[8]

  • Check Engineering Controls : Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment : Know the location and ensure accessibility of the nearest safety shower, eyewash station, and spill kit.[9]

  • Prepare Your Workspace : Designate a specific area within the fume hood for handling the compound. Pre-label all necessary glassware and waste containers.

Step-by-Step PPE Protocol

Donning (Putting On) PPE: The sequence is critical to prevent cross-contamination.

  • Lab Coat/Gown : Put on your lab coat and fasten it completely.

  • Goggles/Face Shield : Put on your eye and face protection.

  • Gloves : Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE: This process is designed to protect you from any contamination on the exterior of your equipment.

  • Gloves : Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in the designated waste container.

  • Lab Coat/Gown : Unfasten the lab coat, and remove it by folding it in on itself, touching only the inside surfaces.

  • Goggles/Face Shield : Remove eye and face protection last.

  • Hand Washing : Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (Inside Chemical Fume Hood) cluster_cleanup Post-Operation Assess 1. Assess Hazards (Review SDS) Locate 2. Locate Safety Gear (Eyewash, Shower, Spill Kit) Assess->Locate Don_PPE 3. Don Appropriate PPE Locate->Don_PPE Weigh 4. Weigh & Aliquot Solid Don_PPE->Weigh React 5. Prepare Solution & Conduct Reaction Weigh->React Waste 6. Segregate & Dispose Waste (Chlorinated Organic) React->Waste Decon 7. Decontaminate Workspace Waste->Decon Doff_PPE 8. Doff PPE Correctly Decon->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation : All materials contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Containerization : Use a dedicated, clearly labeled, and sealed container for chlorinated organic waste.[4]

  • Institutional Protocols : Adhere strictly to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for pickup and disposal procedures.

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accident.

  • Skin Exposure : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

  • Eye Exposure : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Small Spill (Powder, in fume hood) : Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill : Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately.[4][10]

References

  • PubChem. This compound.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
  • PubChem. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
  • BESA. Recommended PPE to handle chemicals. [Link]
  • Rutgers University.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Kalstein EU.
  • Clayton State University.
  • Occupational Safety and Health Administration. 1910.
  • Duke University Safety Office. Safe Handling of Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.